Product packaging for 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl(Cat. No.:CAS No. 855766-92-6)

4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

Cat. No.: B2420702
CAS No.: 855766-92-6
M. Wt: 286.338
InChI Key: MIFVIKFUGIBACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl is a useful research compound. Its molecular formula is C18H14N4 and its molecular weight is 286.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N4 B2420702 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl CAS No. 855766-92-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(4-imidazol-1-ylphenyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-5-17(21-11-9-19-13-21)6-2-15(1)16-3-7-18(8-4-16)22-12-10-20-14-22/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFVIKFUGIBACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N3C=CN=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855766-92-6
Record name 4,4'-Di(1H-imidazol-1-yl)-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of a Versatile Biphenyl Linker

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

This compound is a bifunctional organic ligand that has garnered significant attention from the scientific community. Its rigid biphenyl core provides a linear and robust scaffold, while the terminal imidazole groups offer versatile coordination sites for metal ions. This unique architecture makes it an invaluable building block in the fields of supramolecular chemistry and materials science.[1] Primarily, it serves as a critical linker in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs).[2][3][4][5] The resulting materials exhibit diverse and fascinating network topologies and possess potential applications in catalysis, gas storage, and selective fluorescence sensing.[1][6] This guide provides a detailed examination of the synthetic protocols for this compound, focusing on the underlying chemical principles and offering a field-proven, step-by-step methodology for its preparation.

Synthetic Strategies: Forging the Carbon-Nitrogen Bond

The core chemical challenge in synthesizing this compound lies in the formation of the C-N bond between the biphenyl backbone and the nitrogen atom of the imidazole ring. Two primary cross-coupling methodologies have proven effective for this transformation: the copper-catalyzed Ullmann condensation and the more contemporary palladium-catalyzed Buchwald-Hartwig amination.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a long-established and reliable method for forming aryl-nitrogen bonds.[7][8] The reaction typically involves the coupling of an aryl halide (in this case, a 4,4'-dihalobiphenyl) with a nucleophile (imidazole) mediated by a copper catalyst.

  • Causality Behind Experimental Choices:

    • Catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are most commonly employed. The Cu(I) species is believed to be the active catalyst, coordinating with both the imidazole and the aryl halide to facilitate the coupling.[7]

    • Base: A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential. Its role is to deprotonate the N-H of the imidazole ring, generating the imidazolate anion, which is a much more potent nucleophile.

    • Solvent: High-boiling point, polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are required to ensure the solubility of the reagents and to provide the high thermal energy (often >120 °C) needed to overcome the reaction's activation barrier.[7]

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial. This prevents the oxidation of the Cu(I) catalyst to the less active Cu(II) state and avoids potential oxidative side reactions.

While robust, traditional Ullmann conditions can be harsh, requiring high temperatures and sometimes stoichiometric amounts of copper.[7] Modern variations have improved upon these aspects, but the core principles remain the same.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Alternative

Developed in the 1990s, the Buchwald-Hartwig amination represents a significant advancement in C-N cross-coupling technology.[9][10] This palladium-catalyzed reaction generally offers milder conditions, broader substrate scope, and higher efficiency than the classical Ullmann coupling.[11][12]

  • The Catalytic System:

    • Palladium Precatalyst: A source of palladium, such as Pd(OAc)₂ or a more advanced precatalyst, initiates the catalytic cycle.

    • Ligand: The success of the Buchwald-Hartwig reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos or SPhos are designed to stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[10]

    • Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide, potassium phosphate) is used to deprotonate the imidazole.

    • Solvent: Anhydrous aprotic solvents like toluene or dioxane are typically used.[13]

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the imidazolate anion and subsequent reductive elimination of the final product, regenerating the Pd(0) catalyst.[10][11]

Microwave-Assisted Synthesis

Both Ullmann and Buchwald-Hartwig reactions can be significantly accelerated using microwave irradiation. This technique uses microwave energy to rapidly and efficiently heat the reaction mixture, often leading to drastically reduced reaction times (from hours to minutes) and improved yields.[14][15][16]

Detailed Experimental Protocol: Copper-Catalyzed Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of this compound via an optimized Ullmann condensation. This method is chosen for its reliability and use of more accessible reagents compared to specialized palladium ligands.

Reaction Principle

The protocol describes the N,N'-diarylation of 4,4'-diiodobiphenyl with two equivalents of imidazole using a copper(I) iodide catalyst and potassium carbonate as the base in a DMF solvent.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityRole
4,4'-DiiodobiphenylC₁₂H₈I₂406.001.0 eqStarting Material
ImidazoleC₃H₄N₂68.082.5 eqNucleophile
Copper(I) IodideCuI190.450.2 eqCatalyst
Potassium CarbonateK₂CO₃138.213.0 eqBase
N,N-DimethylformamideC₃H₇NO73.09~20 mL per gSolvent
Ethyl AcetateC₄H₈O₂88.11-Extraction Solvent
Saturated NH₄Cl (aq)NH₄Cl53.49-Work-up Reagent
BrineNaCl (aq)58.44-Washing Agent
Anhydrous MgSO₄MgSO₄120.37-Drying Agent

Table 2: Equipment Required

EquipmentPurpose
Three-neck round-bottom flaskReaction vessel
Reflux condenserPrevent solvent loss
Thermometer / Temperature probeMonitor reaction temperature
Magnetic stirrer and stir barEnsure homogenous mixing
Heating mantle / Oil bathProvide uniform heating
Nitrogen/Argon gas inletMaintain inert atmosphere
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal
Glass column for chromatographyProduct purification

Visualized Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Extraction cluster_3 Purification A Charge flask with reactants: 4,4'-diiodobiphenyl, Imidazole, CuI, K₂CO₃ B Add DMF solvent A->B C Flush with Nitrogen/Argon B->C D Heat to 130-140 °C with vigorous stirring C->D E Monitor by TLC (approx. 24-48h) D->E F Cool to room temp. Pour into NH₄Cl (aq) E->F G Extract with Ethyl Acetate (3x) F->G H Combine organic layers G->H I Wash with Brine H->I J Dry over MgSO₄ Filter I->J K Concentrate via Rotary Evaporation J->K L Purify by Column Chromatography K->L M Isolate pure product L->M reaction cluster_reactants Reactants cluster_products Product r1 4,4'-Diiodobiphenyl p1 This compound r1->p1 CuI, K₂CO₃ DMF, 130-140 °C r2 Imidazole (2 eq.) r2->p1

References

physicochemical properties of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

**Abstract

This technical guide provides a comprehensive analysis of the core , a versatile N-heterocyclic ligand. Designed for researchers, materials scientists, and drug development professionals, this document synthesizes structural, thermal, and spectroscopic data with field-proven insights into its application. We delve into the causality behind its properties, offering detailed experimental protocols for characterization and highlighting its pivotal role in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and coordination polymers. The narrative emphasizes the structure-property relationships that are fundamental to its function in catalysis, organic electronics, and medicinal chemistry.

**1. Introduction: The Molecular Architect's Bridge

This compound is a notable organic compound featuring two imidazole rings linked to a central biphenyl core. This structure is not merely a chemical curiosity; it is a meticulously designed molecular bridge. The biphenyl unit provides a rigid, linear scaffold, while the terminal imidazole groups offer versatile nitrogen donor sites for coordination with metal ions.[1] This unique combination of a rigid backbone and functional termini makes it an exemplary building block, or "linker," in supramolecular chemistry and materials science.[2]

Its significance extends into several high-tech fields:

  • Materials Science: It is a foundational component in the rational design of Metal-Organic Frameworks (MOFs) and coordination polymers, where it dictates the topology and, consequently, the functional properties (e.g., porosity, catalytic activity) of the resulting framework.[3][4]

  • Organic Electronics: The compound's conjugated system and thermal stability make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices, where it can facilitate charge transport.[5]

  • Medicinal Chemistry: The imidazole moiety is a well-known pharmacophore present in many biologically active molecules.[6][7] The bivalent nature of this compound allows for its exploration as a scaffold to design molecules that can interact with multiple biological targets.[5]

This guide will systematically explore the properties that underpin these applications, providing both the data and the scientific rationale for its utility.

Core Physicochemical & Structural Properties

The functionality of this compound originates from its distinct molecular architecture and solid-state characteristics. A summary of its fundamental properties is presented below.

Table 1: Summary of General Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₈H₁₄N₄[5][8]
Molecular Weight 286.34 g/mol [5][8]
CAS Number 855766-92-6[5][8]
Appearance White to off-white crystalline powder[5]
Melting Point 294 °C[5]
Crystal and Molecular Structure

In the solid state, the molecule's conformation is key to its role as a ligand. Single-crystal X-ray diffraction studies reveal that the biphenyl core is not perfectly planar, with a dihedral angle between the two phenyl rings. This twist is a critical structural parameter that influences the geometry of the coordination polymers it forms.[2][9] The imidazole rings are also twisted relative to the phenyl rings to which they are attached.[9]

This semi-rigid, angular disposition, as opposed to a perfectly linear one, allows for the formation of diverse and complex 3D network topologies, which is highly desirable in the design of functional MOFs.[3]

Caption: Molecular Structure of this compound.

Thermal Properties: A Foundation of Stability

The utility of a compound in materials science is often dictated by its thermal stability. A high melting point and resistance to thermal decomposition are critical for applications involving processing at elevated temperatures, such as in OLED fabrication or heterogeneous catalysis.[5][10]

Melting Point

The compound exhibits a high melting point of 294 °C.[5] This value is indicative of a highly ordered and stable crystal lattice, likely stabilized by intermolecular π-π stacking interactions between the aromatic biphenyl and imidazole rings of adjacent molecules. This inherent stability is a primary requirement for its use in thermally evaporated films for electronic devices.[11]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is essential to determine the temperature at which the compound begins to decompose. While specific TGA data for this exact molecule is not widely published, analogous aromatic N-heterocyclic compounds are typically stable to over 300 °C. This analysis is crucial for defining the safe operating temperature range for any application.

Protocol: Thermal Stability Assessment via TGA/DSC

This protocol outlines the standard procedure for evaluating the thermal properties of this compound.

Objective: To determine the melting point (Tm), decomposition temperature (Td), and identify any phase transitions.

Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC).

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the crystalline powder into an alumina or platinum crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the furnace.

    • Purge the furnace with an inert atmosphere (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, ensuring that the measured weight loss is due to thermal decomposition alone.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. Rationale: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.[12]

  • Data Analysis:

    • DSC Curve: Identify the sharp endothermic peak corresponding to the melting point (Tm).

    • TGA Curve: Determine the onset temperature of decomposition (Td), typically defined as the temperature at which 5% weight loss occurs.

Self-Validation/Quality Control:

  • Calibrate the instrument using certified standards (e.g., Indium for temperature, Calcium Oxalate for mass loss) prior to the run.

  • Run a baseline with empty crucibles to subtract any instrumental drift. The resulting TGA curve should be flat, and the DSC curve should be free of significant thermal events.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep Weigh 3-5 mg Sample into Crucible setup Place Sample & Reference in TGA/DSC Furnace prep->setup purge Purge with N₂ Gas (50 mL/min) setup->purge run Ramp Temperature 30°C to 600°C @ 10°C/min purge->run data Collect TGA & DSC Data run->data tga_curve Analyze TGA Curve for Decomposition Temp (Td) data->tga_curve dsc_curve Analyze DSC Curve for Melting Point (Tm) data->dsc_curve

Caption: Experimental Workflow for Thermal Stability Analysis using TGA/DSC.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for structural confirmation and purity assessment. Each technique provides a unique fingerprint of the molecule.

Table 2: Expected Spectroscopic Data

TechniqueRegionExpected Peaks / Signals (ppm or cm⁻¹)Rationale
¹H NMR Aromatic7.5 - 8.5 ppmSignals corresponding to protons on the biphenyl and imidazole rings.
¹³C NMR Aromatic115 - 150 ppmResonances for the 18 carbon atoms in the distinct chemical environments of the biphenyl and imidazole moieties.[7]
FT-IR Fingerprint~3100 cm⁻¹ (C-H stretch, aromatic)~1600 cm⁻¹ (C=C stretch)~1500 cm⁻¹ (C=N stretch)Characteristic vibrations of the aromatic and heterocyclic ring systems.[7][13]
UV-Vis UV~250-300 nmπ → π* transitions associated with the conjugated aromatic system.[14]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Instrumentation: 300-500 MHz NMR Spectrometer.

Methodology:

  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for many aromatic and heterocyclic compounds and its residual peak does not typically interfere with the aromatic region of interest.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected signals will be in the aromatic region (7.5-8.5 ppm). The integration of these signals should correspond to the 14 protons of the molecule.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • The number of distinct signals should correspond to the number of chemically non-equivalent carbon atoms in the molecule's structure.

  • Data Processing & Interpretation:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Compare the observed chemical shifts, multiplicities, and integrations with the expected structure to confirm identity. Purity can be estimated by the absence of significant impurity peaks.

Applications: From Properties to Performance

The physicochemical properties detailed above directly translate into the compound's performance in various applications.

Ligand for MOFs and Coordination Polymers

The compound's primary application is as a ditopic N-donor ligand.[1] Its length, rigidity, and the specific angular orientation of its imidazole groups are critical design elements that control the structure and porosity of the resulting frameworks.[2][3]

  • Expertise & Experience: The choice of this ligand over a more flexible one (e.g., one with an aliphatic chain instead of a biphenyl core) is a deliberate design choice to create robust, porous materials with high internal surface areas, which are essential for applications like gas storage and catalysis.[4] The imidazole groups provide strong coordination to a variety of metal centers (e.g., Zn²⁺, Co²⁺, Cd²⁺), leading to thermally stable frameworks.[15][16]

ligand 4,4'-di(1H-imidazol-1-yl) -1,1'-biphenyl Ligand assembly Self-Assembly (Solvothermal Synthesis) ligand->assembly metal Metal Ion (M²⁺) e.g., Zn²⁺, Co²⁺ metal->assembly mof 3D Metal-Organic Framework (MOF) assembly->mof properties Resulting Properties: - High Porosity - Thermal Stability - Catalytic Sites mof->properties

Caption: Logical relationship showing the ligand's role in MOF synthesis.

Organic Electronics and Catalysis

The conjugated π-system spanning the entire molecule is responsible for its electronic properties, making it suitable for charge-transporting layers in OLEDs.[5] Its thermal stability ensures it can withstand the vacuum deposition processes used in device fabrication.[10] In catalysis, it can act as a bidentate ligand to stabilize metal catalysts, enhancing their activity and selectivity in reactions like cross-coupling.[5]

Conclusion

This compound is a testament to the power of rational molecular design. Its robust physicochemical properties—high thermal stability, a well-defined semi-rigid structure, and versatile coordination capability—make it an invaluable component in the toolkit of modern chemists and material scientists. From creating highly porous MOFs for environmental applications to enabling the next generation of organic electronics, its utility is a direct consequence of the fundamental characteristics explored in this guide. Further research into functionalizing its biphenyl core or imidazole rings promises to unlock even more sophisticated applications in the future.

References

An In-depth Technical Guide to the Structure Elucidation of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

1

This guide provides a comprehensive, technically-focused exploration of the methodologies employed in the structural elucidation of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques, explaining the rationale behind experimental choices and presenting a self-validating system of protocols for robust characterization.

Introduction

This compound is a versatile organic compound with significant potential in various scientific domains. Its unique molecular architecture, featuring a biphenyl core flanked by two imidazole rings, makes it a valuable ligand in catalysis and a promising scaffold in medicinal chemistry.[2] The imidazole moieties, in particular, are known to interact with biological targets, opening avenues for the design of novel pharmaceuticals.[2][3][4] Given its importance, a thorough and unambiguous determination of its structure is paramount for any application, from materials science to drug discovery.[4][5]

This guide will walk through a multi-technique approach to confirm the identity and connectivity of this compound, integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction.

Core Analytical Workflow

The definitive identification of a molecule like this compound relies on a synergistic combination of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated picture.

Structure_Elucidation_Workflow Workflow for Structure Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_validation Data Integration & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Establish Connectivity MS->NMR IR Infrared (IR) Spectroscopy Identify Functional Groups NMR->IR XRay Single-Crystal X-ray Diffraction Determine 3D Structure IR->XRay DataIntegration Integration of All Analytical Data XRay->DataIntegration StructureConfirmation Final Structure Confirmation DataIntegration->StructureConfirmation

Caption: A logical workflow for the synthesis, purification, and comprehensive structural analysis of this compound.

I. Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) serves as the initial and crucial step in molecular characterization by providing the molecular weight of the compound. This technique is indispensable for confirming the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode, scanning a mass-to-charge (m/z) range that encompasses the expected molecular weight.

  • Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. The high-resolution capability of the instrument allows for the determination of the exact mass, which can then be used to confirm the molecular formula.

Data Presentation

ParameterExpected Value
Molecular FormulaC₁₈H₁₄N₄[2][6]
Molecular Weight286.34 g/mol [2][6]
Exact Mass286.1218
Observed [M+H]⁺~287.1291

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the proton and carbon environments and their relationships.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[7]

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8][9]

  • Data Acquisition:

    • ¹H NMR: Obtain a standard proton spectrum to identify the number and types of protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and types of carbon atoms.

    • 2D NMR: Perform COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish proton-proton and proton-carbon correlations.[7]

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons in each environment.

    • Analyze the chemical shifts in both ¹H and ¹³C NMR spectra to infer the electronic environment of each nucleus.

    • Use COSY to identify adjacent protons.

    • Use HSQC to correlate protons with their directly attached carbons.

    • Use HMBC to identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different fragments of the molecule.

Data Presentation: Predicted NMR Assignments

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2s2HImidazole C2-H
~7.8d4HBiphenyl H
~7.7s2HImidazole C5-H
~7.5d4HBiphenyl H
~7.3s2HImidazole C4-H
¹³C NMR Chemical Shift (ppm)Assignment
~140Biphenyl C-N
~138Imidazole C2
~136Biphenyl C-C
~128Biphenyl CH
~121Biphenyl CH
~130Imidazole C5
~118Imidazole C4

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

III. Infrared (IR) Spectroscopy: Identifying Key Bonds

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups and bond types within a molecule. For this compound, IR spectroscopy is particularly useful for confirming the presence of the aromatic rings and the C-N bonds of the imidazole groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific vibrational modes.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
1600-1450C=C stretchAromatic Ring
1500-1400C=N stretchImidazole Ring
1300-1000C-N stretchImidazole Ring
900-675C-H bendAromatic (out-of-plane)

IV. Single-Crystal X-ray Diffraction: The Definitive 3D Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the overall conformation of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system.

  • Instrumentation: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection: Irradiate the crystal with monochromatic X-rays and collect the diffraction data at a controlled temperature (often low temperature to minimize thermal vibrations).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

Data Presentation: Key Crystallographic Parameters

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell DimensionsThe lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).[10]
Bond Lengths & AnglesPrecise measurements of the distances between atoms and the angles between bonds.
Dihedral AnglesThe angle between the planes of the two phenyl rings of the biphenyl group and between the imidazole and phenyl rings.[11][12]

digraph "Molecular_Structure" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Connectivity of this compound", splines=true, overlap=false];
node [shape=plaintext, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#202124"];

// Biphenyl Core C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"];

// Imidazole 1 N1 [label="N"]; C13 [label="C"]; N2 [label="N"]; C14 [label="C"]; C15 [label="C"];

// Imidazole 2 N3 [label="N"]; C16 [label="C"]; N4 [label="N"]; C17 [label="C"]; C18 [label="C"];

// Edges for Biphenyl C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

// Edges for Imidazole 1 C4 -- N1; N1 -- C13; C13 -- N2; N2 -- C14; C14 -- C15; C15 -- N1;

// Edges for Imidazole 2 C10 -- N3; N3 -- C16; C16 -- N4; N4 -- C17; C17 -- C18; C18 -- N3; }

Caption: A 2D representation of the atomic connectivity in this compound.

Conclusion

The structural elucidation of this compound is a multi-faceted process that requires the integration of data from several complementary analytical techniques. By systematically applying mass spectrometry, NMR and IR spectroscopy, and single-crystal X-ray diffraction, a complete and unambiguous structural assignment can be achieved. This rigorous characterization is the essential foundation for any subsequent research and development involving this promising compound.

References

An In-Depth Technical Guide to 1,1'-(4,4'-Biphenyldiyl)bis(1H-imidazole): Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the rigid, planar structure of the biphenyl moiety combined with the versatile coordination chemistry of imidazole rings presents a scaffold of significant scientific interest. 1,1'-(4,4'-Biphenyldiyl)bis(1H-imidazole), also known as 4,4'-Di(1H-imidazol-1-yl)-1,1'-biphenyl, is a molecule embodying this principle. This compound has emerged as a valuable building block in diverse fields, ranging from the development of organic light-emitting diodes (OLEDs) to its primary role as a ligand in catalysis.[1] More compellingly for the pharmaceutical sector, its structural motifs are instrumental in the design of novel therapeutic agents.[1] The imidazole groups, in particular, are well-documented pharmacophores capable of critical interactions with biological targets, making this biphenyl-bis-imidazole core a privileged structure in drug discovery.[1]

This guide provides an in-depth analysis of 1,1'-(4,4'-Biphenyldiyl)bis(1H-imidazole), detailing its fundamental physicochemical properties, outlining a robust synthetic strategy, and exploring its validated applications in drug development, with a specific focus on its role as an enzyme inhibitor.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is foundational to its application. 1,1'-(4,4'-Biphenyldiyl)bis(1H-imidazole) is a white to off-white crystalline solid with a high melting point, indicative of its stable, aromatic structure.[1] The key quantitative properties are summarized below.

PropertyValueSource
Molecular Weight 286.34 g/mol [1][2][3]
Molecular Formula C₁₈H₁₄N₄[1][2][3]
CAS Number 855766-92-6[1][2][3]
Melting Point 294 °C[1]
Appearance White to almost white crystalline powder[1]
Purity ≥ 98% (by HPLC)[1]

These properties underscore the compound's stability and provide the necessary parameters for its handling, formulation, and quality control in a research setting.

Synthesis and Characterization: A Mechanistic Approach

The synthesis of N-aryl imidazoles, such as the title compound, is most effectively achieved through copper-catalyzed cross-coupling reactions, historically known as Ullmann-type reactions.[4][5] This methodology provides a reliable pathway for forming the crucial carbon-nitrogen bond between the biphenyl core and the imidazole heterocycle.

Proposed Synthetic Workflow: Copper-Catalyzed N-Arylation

A plausible and efficient route for the synthesis of 1,1'-(4,4'-Biphenyldiyl)bis(1H-imidazole) involves the double N-arylation of imidazole with a 4,4'-dihalobiphenyl, such as 4,4'-diiodobiphenyl. The choice of a copper catalyst is critical; while traditional Ullmann conditions required harsh temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of a copper(I) source, often in conjunction with a ligand to stabilize the catalyst and facilitate the reaction.[4][6]

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions I_Biph_I 4,4'-Diiodobiphenyl Catalyst CuI (10 mol%) I_Biph_I->Catalyst Imidazole Imidazole (2.2 equiv.) Imidazole->Catalyst Product 1,1'-(4,4'-Biphenyldiyl)bis(1H-imidazole) Catalyst->Product Ullmann Condensation Ligand Ligand (e.g., 1,10-Phenanthroline) Ligand->Catalyst Base Base (e.g., Cs₂CO₃) Base->Catalyst Solvent Solvent (e.g., DMF) Solvent->Catalyst Temp Heat (e.g., 110-130 °C) Temp->Catalyst Workup Aqueous Workup & Purification (Crystallization/Chromatography) Product->Workup

Caption: Proposed synthesis workflow via Ullmann condensation.

Step-by-Step Experimental Protocol

The following protocol is a representative, self-validating system for the synthesis.

  • Vessel Preparation: A three-neck round-bottom flask is flame-dried under vacuum and subsequently purged with an inert atmosphere (Argon or Nitrogen). This is a critical step to exclude atmospheric oxygen and moisture, which can deactivate the copper catalyst.

  • Reagent Addition: To the flask, add 4,4'-diiodobiphenyl (1.0 equiv), imidazole (2.2 equiv), cesium carbonate (Cs₂CO₃, 2.5 equiv) as the base, and copper(I) iodide (CuI, 0.1 equiv) as the catalyst. The use of a slight excess of imidazole ensures the complete reaction of the di-substituted biphenyl, while a strong, non-nucleophilic base like Cs₂CO₃ is required to deprotonate the imidazole N-H.[5]

  • Solvent and Ligand: Add a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF). If required for catalyst stability and efficiency, a ligand like 1,10-phenanthroline (0.2 equiv) can be added.[7]

  • Reaction Execution: The mixture is heated to 110-130 °C with vigorous stirring for 24-48 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting materials.

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then poured into water, leading to the precipitation of the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and then purified. Purification can be achieved either by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product as a pure, crystalline solid.

  • Characterization: The identity and purity of the synthesized compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.

Applications in Drug Development: A Focus on Enzyme Inhibition

The biphenyl-bis-imidazole scaffold is a recurring motif in the design of enzyme inhibitors. The imidazole ring is particularly adept at coordinating with metal ions present in the active sites of metalloenzymes or acting as a hydrogen bond donor/acceptor.[1] This has led to the development of numerous imidazole-containing drugs. Derivatives of the biphenyl-imidazole core have shown potent inhibitory activity against several key therapeutic targets.

  • Antifungal Agents (CYP51 Inhibitors): Many azole-based antifungal drugs function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[8][9] Biphenyl imidazole derivatives have been designed and synthesized as potent inhibitors of CYP51 in pathogenic fungi like Candida albicans.[10]

  • Anticancer Agents (P450 17, FTase Inhibitors): The scaffold has been explored for its anticancer potential. For instance, substituted imidazole biphenyls have been synthesized as potent inhibitors of P450 17, a key enzyme in androgen biosynthesis relevant to prostate cancer.[11] Other derivatives have demonstrated powerful inhibition of farnesyltransferase (FTase), an enzyme involved in processing the Ras oncoprotein.[12]

  • Antidiabetic Agents (PTP1B Inhibitors): More recently, biphenyl derivatives of benzimidazoles have been identified as dual inhibitors of protein tyrosine phosphatase 1B (PTP1B) and activators of AMP-activated kinase (AMPK), making them promising prototypes for antidiabetic drugs.[13][14]

Mechanism of Action: Inhibition of Fungal CYP51

The primary mechanism by which azole compounds, including biphenyl-imidazoles, inhibit CYP51 involves direct interaction with the enzyme's active site. The sp²-hybridized nitrogen atom (N-3) of one of the imidazole rings acts as a potent ligand, coordinating directly to the ferric (Fe³⁺) ion of the heme group within the CYP51 active site. This coordination bond competitively blocks the binding of the natural substrate, lanosterol, thereby halting the ergosterol synthesis pathway and disrupting the integrity of the fungal cell membrane.

G cluster_enzyme CYP51 Active Site Heme Heme Group (Fe³⁺) SubstrateSite Substrate Binding Pocket Biphenyl Biphenyl Scaffold Biphenyl->SubstrateSite Hydrophobic Interactions Imidazole Imidazole Ring Imidazole->Heme Coordination Bond (N → Fe³⁺)

Caption: Conceptual diagram of CYP51 inhibition.

Protocol: In Vitro CYP51 Inhibition Assay

To quantify the inhibitory potential of a compound like 1,1'-(4,4'-Biphenyldiyl)bis(1H-imidazole) against a target enzyme, a robust in vitro assay is essential. The following is a generalized, high-throughput protocol for assessing CYP51 inhibition using a fluorescence-based method.[8][15]

  • Reagents and Preparation:

    • Recombinant T. cruzi CYP51 enzyme.

    • A fluorogenic substrate, such as 7-benzyloxy-4-(trifluoromethyl)coumarin (BOMCC).

    • NADPH regenerating system (to provide the necessary cofactor for the enzyme).

    • Potassium phosphate buffer (pH 7.4).

    • Test compound (dissolved in DMSO).

  • Assay Setup (96-well plate):

    • To each well of a black microplate, add 50 mM potassium phosphate buffer.

    • Add the test compound across a range of concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent and low (<1%) across all wells.[16]

    • Add the recombinant CYP51 enzyme (e.g., to a final concentration of 30-40 pmol/mL).

    • Add the BOMCC substrate (e.g., to a final concentration of 100 µM).[15]

  • Enzymatic Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.[15]

    • Initiate the reaction by adding the NADPH regenerating system to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence (e.g., Ex/Em of 405/460 nm for the BOMCC metabolite) over time (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to a vehicle-only control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8]

Conclusion and Future Outlook

1,1'-(4,4'-Biphenyldiyl)bis(1H-imidazole) is more than a simple chemical entity; it is a versatile molecular scaffold with demonstrated value and significant future potential. Its robust synthesis, inherent stability, and the unique electronic and coordinating properties of its constituent parts make it a compelling building block for both materials science and medicinal chemistry. For drug development professionals, the biphenyl-bis-imidazole core represents a "privileged" starting point for designing potent and selective enzyme inhibitors. Future research will likely focus on creating libraries of asymmetric derivatives to fine-tune biological activity and pharmacokinetic properties, further unlocking the therapeutic potential of this remarkable scaffold.

References

A Comprehensive Technical Guide to the Solubility of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

To the researchers, scientists, and drug development professionals navigating the complexities of compound characterization, this guide offers an in-depth exploration of the solubility of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl. In the landscape of pharmaceutical and materials science, understanding a compound's solubility is not merely a preliminary step but a cornerstone of its development and application.[1] This document moves beyond a simple recitation of data, providing a foundational understanding of the molecular characteristics that govern the solubility of this versatile biphenyl imidazole derivative. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide provides a robust framework for predicting its solubility profile and offers detailed protocols for empirical determination.

Introduction to this compound: A Molecule of Interest

This compound, with the molecular formula C₁₈H₁₄N₄ and a molecular weight of 286.34 g/mol , is a crystalline solid, appearing as a white to almost white powder with a high melting point of 294°C.[1][2] Its rigid biphenyl core provides a scaffold for two imidazole rings, bestowing upon the molecule a unique combination of properties that make it a compound of significant interest in medicinal chemistry and materials science.[1] The imidazole moieties, in particular, are known to interact with biological targets, making this compound a valuable building block in drug discovery.[1][3]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₈H₁₄N₄[1][2]
Molecular Weight286.34 g/mol [1][2]
AppearanceWhite to almost white crystalline powder[1]
Melting Point294 °C[1]
CAS Number855766-92-6[1][2]

Theoretical Underpinnings of Solubility: A Predictive Analysis

The solubility of a compound is dictated by the interplay of its intrinsic properties and the characteristics of the solvent, a principle often summarized by the adage "like dissolves like."[4][5] This section dissects the molecular structure of this compound to predict its behavior in various common solvents.

The Role of Polarity

The polarity of a molecule is a primary determinant of its solubility.[6] The structure of this compound presents a duality:

  • Nonpolar Core: The 1,1'-biphenyl backbone is a large, nonpolar, and rigid aromatic system. This extensive hydrocarbon structure will favor dissolution in nonpolar or weakly polar organic solvents.

  • Polar Moieties: The two imidazole rings introduce polarity. The nitrogen atoms in the imidazole rings possess lone pairs of electrons and can act as hydrogen bond acceptors.[7] The N-H group in an imidazole ring can also act as a hydrogen bond donor.[7]

This combination of a large nonpolar core with polar functional groups suggests that the molecule will exhibit limited solubility in highly polar solvents like water and in very nonpolar solvents like hexane. Its optimal solubility is likely to be found in solvents of intermediate polarity or those that can engage in specific interactions with the imidazole rings.

Hydrogen Bonding Capability

The imidazole rings are capable of participating in hydrogen bonding, which is a significant factor in solubility.[7] The nitrogen atoms can act as hydrogen bond acceptors, while the N-H proton (in the tautomeric form) can act as a hydrogen bond donor.[7][8]

  • In Protic Solvents (e.g., alcohols, water): These solvents can act as both hydrogen bond donors and acceptors. While the potential for hydrogen bonding exists, the large nonpolar biphenyl core may hinder overall solubility in highly polar protic solvents like water. In alcohols of lower polarity, such as ethanol or methanol, solubility is expected to be greater than in water.

  • In Aprotic Polar Solvents (e.g., DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar and can act as hydrogen bond acceptors. These are often excellent solvents for compounds with both polar and nonpolar characteristics. It is predicted that this compound will exhibit good solubility in these solvents. A related compound, dimethyl biphenyl-4,4'-dicarboxylate, is reported to be soluble in DMSO and DMF.[9]

Crystal Lattice Energy

The high melting point of 294°C suggests a stable crystal lattice with strong intermolecular forces.[1] These forces, which may include π-π stacking interactions between the aromatic rings, must be overcome by solvent-solute interactions for dissolution to occur. The significant energy required to break down this crystal lattice will generally lead to lower solubility, especially in solvents that cannot offer strong compensatory interactions.

Predicted Solubility Profile in Common Solvents

Based on the theoretical analysis, the following table provides a predicted qualitative solubility profile for this compound.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticVery LowThe large nonpolar biphenyl core dominates, despite the presence of polar imidazole groups.[5]
Methanol / EthanolPolar ProticLow to ModerateThe alkyl chain reduces the overall polarity compared to water, and the hydroxyl group can participate in hydrogen bonding.
Hexane / HeptaneNonpolarVery LowThe polar imidazole groups will prevent dissolution in highly nonpolar solvents.[5]
TolueneNonpolar AromaticLow to ModerateThe aromatic nature of toluene may allow for favorable π-π interactions with the biphenyl and imidazole rings.
Dichloromethane (DCM)Polar AproticModerateDCM has an intermediate polarity that may be suitable for dissolving the compound.
AcetonePolar AproticModerateSimilar to DCM, its polarity is suitable for compounds with mixed characteristics.
Dimethylformamide (DMF)Polar AproticHighA strong hydrogen bond acceptor that is effective at solvating both polar and nonpolar moieties.[10]
Dimethyl Sulfoxide (DMSO)Polar AproticHighSimilar to DMF, DMSO is a highly effective polar aprotic solvent for a wide range of organic compounds.[9]

Experimental Determination of Solubility: A Practical Guide

To empirically determine the solubility of this compound, a systematic approach is required. The following protocols are designed to provide reliable and reproducible results.

Workflow for Solubility Assessment

G cluster_0 Preparation cluster_1 Equilibrium Method (Shake-Flask) cluster_2 High-Throughput Method A Weigh Compound C Add excess solid to solvent A->C B Select Solvents B->C D Agitate at constant temp (e.g., 24h) C->D E Allow to settle D->E F Filter to remove undissolved solid E->F G Analyze supernatant (e.g., HPLC, UV-Vis) F->G H Prepare stock solution (e.g., in DMSO) I Aliquot into multi-well plate H->I J Add aqueous buffer I->J K Measure turbidity J->K

Caption: A workflow for determining solubility.

Step-by-Step Protocol: Equilibrium (Shake-Flask) Method

This method is considered the gold standard for determining thermodynamic solubility.[4]

  • Preparation: Accurately weigh a sample of this compound (e.g., 5-10 mg) into a glass vial.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL). Ensure that an excess of the solid remains undissolved.

  • Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the vial to stand undisturbed for a period to allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

  • Sampling: Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

  • Analysis: Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a standard curve.

Step-by-Step Protocol: Kinetic (High-Throughput) Method

This method is suitable for rapid screening of solubility in aqueous buffers, particularly relevant in early-stage drug discovery.

  • Stock Solution: Prepare a concentrated stock solution of the compound in a highly soluble organic solvent like DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution.

  • Aqueous Addition: Add a consistent volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.

  • Turbidity Measurement: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which precipitation is observed is the kinetic solubility.

Conclusion: A Framework for Understanding and Application

The solubility of this compound is a critical parameter that influences its utility in both research and development. While specific experimental data remains to be widely published, a thorough understanding of its molecular structure allows for a strong predictive framework. The dual nature of its polarity, with a large nonpolar biphenyl core and polar, hydrogen-bonding capable imidazole rings, suggests that its solubility will be highest in polar aprotic solvents like DMSO and DMF. For researchers and developers, the protocols outlined in this guide provide a robust methodology for the empirical determination of this compound's solubility, enabling its effective application in areas ranging from medicinal chemistry to materials science.

References

An In-depth Technical Guide to the Thermal Stability of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal stability of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl, a versatile organic ligand pivotal in the development of advanced materials. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical knowledge with practical insights to deliver a thorough understanding of the compound's thermal properties and their implications for various applications.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₈H₁₄N₄, is a notable organic compound characterized by two imidazole rings linked to a biphenyl core.[1] This structure imparts a unique combination of rigidity from the biphenyl group and coordinating versatility from the imidazole moieties. Consequently, it has found extensive use as a building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and as a key component in organic electronics.[1][2] In these applications, the material's ability to withstand thermal stress is a critical determinant of its performance, reliability, and lifespan. Understanding the thermal stability of this ligand is, therefore, paramount for designing robust and durable materials.

Molecular Structure and its Influence on Thermal Stability

The inherent thermal stability of this compound is deeply rooted in its molecular architecture. The structure is comprised of two key components: a biphenyl backbone and two terminal imidazole rings.

  • Biphenyl Core: The biphenyl group is a rigid and planar aromatic system that confers significant thermal stability. The high energy required to break the C-C and C-H bonds within the aromatic rings contributes to the molecule's ability to resist thermal decomposition.

  • Imidazole Rings: Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. The aromaticity of the imidazole ring contributes to its thermal robustness. Imidazole derivatives are known for their high thermal stability, which is a key reason for their incorporation into heat-resistant polymers and materials for electronic applications.[1]

The covalent linkage between the imidazole rings and the biphenyl core is also a strong C-N bond, which further enhances the overall thermal stability of the molecule.

Caption: Molecular structure of this compound.

Thermal Analysis: A Data-Driven Perspective

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively reported in peer-reviewed literature, we can infer its thermal behavior based on its known melting point and data from structurally related compounds. The melting point of this compound is reported to be 294 °C, indicating it is a thermally stable solid up to this temperature.[1]

To provide a quantitative context, the thermal decomposition temperatures of several related imidazole and biphenyl derivatives are summarized below.

Compound NameDecomposition Temp. (Td) at 5% weight loss (°C)Analytical Method
N,N-diphenyl-4'-(1-(p-tolyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-[1,1'-biphenyl]-4-amine (4-PIPTPA)~446TGA
4'-(4,5-diphenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-amine (4-BICFTPA)304TGA
N,N-diphenyl-4'-(1-(3-(trifluoromethyl)phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-[1,1'-biphenyl]-4-amine350TGA
Imidazole (untreated)Onset at 170TGA
2-Methylimidazole (untreated)Onset at 175TGA

Data sourced from related studies on imidazole and biphenyl derivatives for comparative purposes.[3]

Based on this comparative data, it is reasonable to predict that the decomposition temperature of this compound would be well above its melting point, likely in the range of 300-400 °C. The decomposition mechanism is expected to involve the fragmentation of the imidazole rings and the biphenyl core at elevated temperatures.

Experimental Protocol for Thermal Stability Assessment

To empirically determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these processes.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Heating and Cooling Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles to observe all relevant thermal events. A typical heating rate is 10 °C/min.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (Tₘ), enthalpy of fusion (ΔHₘ), and any other phase transitions.

Caption: Experimental workflow for thermal analysis.

Implications for Applications

The high thermal stability of this compound is a key enabling feature for its use in demanding applications:

  • Metal-Organic Frameworks (MOFs): MOFs constructed from this ligand are often stable to high temperatures, which is crucial for applications in gas storage, separation, and catalysis where thermal regeneration cycles are employed. The thermal stability of the organic linker is a primary determinant of the overall stability of the MOF.

  • Organic Electronics: In organic light-emitting diodes (OLEDs) and other electronic devices, thermal stability is essential for long-term operational reliability. The ability of this compound to form stable thin films that can withstand the heat generated during device operation is a significant advantage.[1]

  • Pharmaceuticals: While thermal stability is important for the shelf life of all pharmaceuticals, for active pharmaceutical ingredients (APIs) that are processed at elevated temperatures (e.g., in melt extrusion), it is a critical parameter.

Conclusion

This compound is a thermally robust organic molecule owing to its rigid biphenyl core and aromatic imidazole rings. While specific decomposition data is not widely available, its high melting point and comparison with related structures suggest a high degree of thermal stability, making it an excellent candidate for applications requiring performance under thermal stress. The experimental protocols outlined in this guide provide a clear pathway for researchers to precisely quantify its thermal properties, enabling the rational design of next-generation materials and technologies.

References

A Technical Guide to the Electronic Properties of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl for Organic Electronics Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl (CAS: 855766-92-6), a promising organic semiconductor for applications in Organic Light-Emitting Diodes (OLEDs). By virtue of its molecular architecture—combining electron-deficient imidazole moieties with a thermally robust biphenyl core—this material is positioned as a candidate for electron transport layers (ETLs), hole-blocking layers (HBLs), or host materials. While specific experimental data for this compound is not extensively published, this guide synthesizes information from closely related analogues and foundational principles to elucidate its core electronic properties. We present detailed, field-proven experimental and computational methodologies for characterizing its frontier molecular orbitals (HOMO/LUMO), charge transport characteristics, and thermal stability. This document is intended for researchers and scientists in materials science and organic electronics, providing the necessary framework to synthesize, characterize, and evaluate this and similar materials for next-generation electronic devices.

Introduction: The Strategic Design of a Multifunctional OLED Material

The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the molecular design of its constituent materials. Achieving high efficiency, long operational lifetime, and color purity requires a delicate balance of charge injection, transport, and recombination within a multi-layered device stack. The performance of an OLED is not dictated by the emitter alone but is critically dependent on the supporting transport and host materials.

1.1 The Imperative for Efficient Electron Transport

In many OLED architectures, the mobility of holes is inherently greater than that of electrons. This imbalance leads to a shift of the charge recombination zone towards the electron-transport/emissive layer interface, often resulting in efficiency roll-off at high brightness and accelerated material degradation. Therefore, the design of materials with high electron mobility is crucial to create a balanced charge flux, ensuring that the recombination of electrons and holes occurs squarely within the emissive layer, thereby maximizing device efficiency and stability.

1.2 Molecular Architecture of this compound

This compound is a molecule strategically designed to address these challenges. Its structure can be deconstructed into two key functional components:

  • The Imidazole Moiety : Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. Its electron-deficient (n-type) nature makes it an excellent building block for electron-transporting and hole-blocking materials. The nitrogen atoms' lone pairs facilitate electron mobility, a critical property for efficient ETLs.[1]

  • The Biphenyl Core : The 1,1'-biphenyl linker provides a rigid, thermally stable scaffold. This rigidity helps in forming stable amorphous films with a high glass transition temperature (Tg), preventing morphological changes during device operation that can lead to shorts and failures. The biphenyl unit also contributes to the material's electronic properties and can be functionalized to fine-tune the energy levels.

This combination suggests that this compound possesses the requisite electronic and physical properties for use as a high-performance ETL or host material in OLED devices.[1]

Synthesis and Physicochemical Properties

2.1 Proposed Synthetic Pathway: Ullmann Condensation

The most direct approach for synthesizing this molecule is the copper-catalyzed Ullmann condensation, which is a standard method for forming aryl-nitrogen bonds. This reaction involves the coupling of an aryl halide with an N-H containing heterocycle.

  • Reactants : 4,4'-Dibromo-1,1'-biphenyl and Imidazole.

  • Catalyst System : A copper(I) source, such as copper(I) iodide (CuI), is typically used, often in conjunction with a ligand like 1,10-phenanthroline to stabilize the copper catalyst and improve yields.

  • Base and Solvent : A strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the imidazole. A high-boiling point polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal for this reaction, which often requires elevated temperatures.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 4,4'-Dibromobiphenyl Process Ullmann Condensation Reactant1->Process Reactant2 Imidazole (2 eq.) Reactant2->Process Catalyst CuI (cat.) 1,10-Phenanthroline (cat.) Catalyst->Process Base K₂CO₃ or Cs₂CO₃ Base->Process Solvent DMF or DMSO ~120-150 °C Solvent->Process Product 4,4'-di(1H-imidazol-1-yl) -1,1'-biphenyl Process->Product

Caption: Proposed Ullmann condensation pathway for synthesis.

2.2 Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is illustrative, based on similar reactions, and should be optimized under appropriate laboratory safety protocols.

  • Inert Atmosphere : To a flame-dried Schlenk flask, add 4,4'-dibromo-1,1'-biphenyl (1.0 eq.), imidazole (2.2 eq.), copper(I) iodide (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and potassium carbonate (3.0 eq.).

  • Solvent Addition : Evacuate and backfill the flask with argon or nitrogen gas three times. Add anhydrous DMF via syringe.

  • Reaction : Heat the reaction mixture to 130 °C and stir vigorously for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup : After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of ammonium chloride to quench the reaction and complex with residual copper salts.

  • Extraction : Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. Further purification can be achieved by recrystallization or sublimation to obtain the final product with high purity suitable for electronic device fabrication.

2.3 Physicochemical Properties

PropertyValueSource
CAS Number 855766-92-6[2]
Molecular Formula C₁₈H₁₄N₄[2]
Molecular Weight 286.34 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 294 °C[1]

Core Electronic Properties: Frontier Molecular Orbitals

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters that govern a material's charge injection and transport properties, as well as its electrochemical stability.

3.1 Significance of HOMO and LUMO Levels

  • HOMO Level : Corresponds to the ionization potential and determines the energy barrier for hole injection from the adjacent hole-transport layer (HTL) or anode. A deeper HOMO level (more negative value) indicates better stability against oxidation.

  • LUMO Level : Relates to the electron affinity and dictates the energy barrier for electron injection from the adjacent electron-transport layer (ETL) or cathode. A shallower LUMO level (less negative value) is desirable for efficient electron injection.

  • Energy Gap (E_g) : The difference between the LUMO and HOMO levels (E_g = E_LUMO - E_HOMO) determines the material's optical absorption and emission properties. For a host or transport material, a wide energy gap is essential to ensure that it does not quench the emission from the dopant emitter molecule.[3]

3.2 Experimental Determination: Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary electrochemical technique used to experimentally determine the HOMO and LUMO energy levels of organic semiconductors.[4][5] It measures the current response of a material to a linearly cycled potential sweep, revealing its oxidation and reduction potentials.

Protocol: Determination of HOMO/LUMO by Cyclic Voltammetry

  • Sample Preparation : Prepare a dilute solution (~1 mM) of the sample compound in an anhydrous, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (~0.1 M), typically tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Electrochemical Cell Setup : Use a standard three-electrode cell configuration:

    • Working Electrode : Glassy carbon or platinum disk electrode.

    • Reference Electrode : Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

    • Counter Electrode : Platinum wire.

  • Internal Reference : Add a small amount of an internal reference standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺). This is critical for accurately calibrating the potential axis.

  • Measurement :

    • Purge the cell with an inert gas (argon) for 15-20 minutes to remove oxygen.

    • Perform a CV scan of the solvent and electrolyte alone to establish the background electrochemical window.

    • Perform the CV scan of the sample solution. Scan first in the anodic (positive) direction to find the oxidation potential, then in the cathodic (negative) direction for the reduction potential. A typical scan rate is 50-100 mV/s.

  • Data Analysis and Calculation :

    • Identify the onset potentials for the first oxidation (E_onset,ox) and first reduction (E_onset,red) from the voltammogram.

    • Measure the half-wave potential of the ferrocene internal standard (E₁/₂(Fc/Fc⁺)).

    • Calculate the HOMO and LUMO levels using the following empirical formulas, assuming the absolute potential of the Fc/Fc⁺ couple is -4.8 eV relative to the vacuum level:

      • HOMO (eV) = - [E_onset,ox - E₁/₂(Fc/Fc⁺) + 4.8]

      • LUMO (eV) = - [E_onset,red - E₁/₂(Fc/Fc⁺) + 4.8]

3.3 Computational Estimation: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to predict the electronic structure and properties of molecules.[3] It provides a theoretical estimation of the HOMO and LUMO energies, which can corroborate experimental findings and guide molecular design.

  • Methodology : Geometric optimization of the molecule is first performed, followed by a single-point energy calculation.

  • Choice of Functional/Basis Set : A common and reliable combination for organic molecules is the B3LYP hybrid functional with a 6-31G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for predicting orbital energies.[6]

3.4 Expected Electronic Properties Based on Analogues

While specific data for the title compound is lacking, we can infer its likely properties from related imidazole-biphenyl materials studied in the literature.

Compound FamilyHOMO (eV)LUMO (eV)E_g (eV)Reference
Phenanthroimidazole-Biphenyls~ -5.8 to -6.0~ -2.6 to -2.8~ 3.2[7]
Carbazole-Diphenyl Imidazoles~ -5.7 to -5.9~ -2.2 to -2.4~ 3.5[8]
Imidazo[1,5-a]pyridine-Boron Complexes~ -6.3 to -6.8~ -2.8 to -3.2~ 3.5-3.6[9]

Based on these analogues, this compound is expected to have a deep HOMO level (ca. -5.8 to -6.2 eV) and a relatively low-lying LUMO level (ca. -2.5 to -2.9 eV), resulting in a wide energy gap (>3.0 eV) suitable for host or ETL applications.

Charge Transport Characteristics

Efficient charge transport is defined by high charge carrier mobility (μ). For an ETL or an electron-transporting host, high electron mobility (μ_e) is the primary requirement.

4.1 Measurement of Carrier Mobility: The SCLC Method

The charge carrier mobility in amorphous organic thin films is typically measured using the time-of-flight (TOF) technique or by analyzing the space-charge limited current (SCLC) in single-carrier devices. The SCLC method is often more accessible. It involves fabricating a device that allows for the injection of only one type of charge carrier (either electrons or holes) and analyzing its current density-voltage (J-V) characteristics.

The J-V behavior of a trap-free, SCLC-dominated device is described by the Mott-Gurney law:

J = (9/8) * ε₀ * ε_r * μ * (V²/d³)

Where:

  • J is the current density

  • ε₀ is the permittivity of free space

  • ε_r is the relative permittivity of the material (typically ~3-4 for organic materials)

  • μ is the charge carrier mobility

  • V is the applied voltage

  • d is the thickness of the organic layer

By plotting J vs. V² on a log-log scale, the mobility can be extracted from the slope of the linear region.

Protocol: Fabricating an Electron-Only SCLC Device

  • Substrate : Use a pre-patterned Indium Tin Oxide (ITO) substrate.

  • Cathode : Deposit a low work function metal that injects electrons efficiently, such as Aluminum (Al) or a Barium/Aluminum (Ba/Al) bilayer. This will serve as the bottom electrode.

  • Organic Layer : Deposit the this compound layer via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The thickness should be precisely controlled (e.g., 100 nm).

  • Anode : Deposit a high work function metal that blocks hole injection, such as Aluminum (Al), as the top electrode.

  • Encapsulation and Measurement : Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from air and moisture. Measure the J-V characteristics using a source-measure unit.

SCLC_Workflow cluster_fab Device Fabrication cluster_analysis Measurement & Analysis A 1. Clean Substrate (e.g., Glass/ITO) B 2. Deposit Cathode (e.g., LiF/Al) A->B C 3. Deposit Organic Layer (Material of Interest) B->C D 4. Deposit Anode (e.g., Al) C->D E 5. Measure J-V Curve D->E Encapsulate Device F 6. Plot log(J) vs. log(V) E->F G 7. Identify SCLC Region (Slope ≈ 2) F->G H 8. Extract Mobility (μ) using Mott-Gurney Law G->H Result Electron Mobility (μe) H->Result

Caption: Workflow for SCLC device fabrication and mobility measurement.

4.2 Expected Mobility

Based on literature for high-performance imidazole derivatives, the electron mobility for this compound could be expected to be in the range of 10⁻⁶ to 10⁻⁴ cm²/V·s .[8] Achieving balanced transport often requires mobilities of at least 10⁻⁵ cm²/V·s. Some advanced electron transport materials can even reach mobilities exceeding 10⁻³ cm²/V·s.[10]

Application in OLED Devices

The suitability of this compound for a specific role in an OLED depends on the relative alignment of its energy levels with other materials in the device stack.

Caption: Illustrative energy level diagram for a typical OLED stack.

Potential Roles:

  • Electron Transport Layer (ETL) : This is the most probable role. Its low-lying LUMO would facilitate electron injection from the cathode, and its deep HOMO would effectively block holes from passing through to the cathode, confining recombination to the emissive layer.

  • Host Material : If its triplet energy is sufficiently high (typically >2.7 eV for green phosphorescent emitters), it could serve as a host material. Its electron-transporting nature would help in creating a balanced charge environment within the emissive layer itself.

Conclusion and Future Outlook

This compound is a molecule of significant interest for organic electronics, designed with the key attributes of an effective electron-transport or host material. Its electron-deficient imidazole units and stable biphenyl core provide a strong theoretical foundation for its utility in enhancing OLED performance.

This guide has outlined the essential experimental and computational protocols required to fully characterize its electronic properties. Future research should focus on executing these protocols to obtain concrete experimental data for its HOMO/LUMO levels and charge carrier mobilities. The synthesis of this material followed by its incorporation into OLED devices will be the ultimate validation of its potential to contribute to the development of more efficient and stable organic electronic devices.

References

The Therapeutic Potential of Imidazole-Based Biphenyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads to the strategic combination of well-established pharmacophores. The imidazole ring, a five-membered aromatic heterocycle, is a cornerstone of numerous biologically active molecules, including essential amino acids like histidine, and is present in many approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged" scaffold in drug design.[4][5] Similarly, the biphenyl moiety, with its flexible nature, allows it to fit into diverse protein binding pockets and establish favorable interactions with receptors.[5] The fusion of these two privileged structures into imidazole-based biphenyl compounds has unlocked a wealth of therapeutic potential, leading to the discovery of potent agents with a wide spectrum of biological activities.[4][5] This technical guide provides an in-depth exploration of the significant biological activities of these compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis

Fungal infections pose a significant and growing threat to global health, necessitating the development of new and effective antifungal agents.[6] Imidazole-based biphenyl compounds have emerged as a promising class of antifungals, with several derivatives exhibiting potent activity against clinically relevant fungal pathogens like Candida albicans and Cryptococcus neoformans.[6]

Mechanism of Action: Inhibition of CYP51

The primary mechanism of antifungal action for many imidazole-based biphenyl compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, these compounds disrupt the integrity of the fungal cell membrane, leading to cell growth inhibition and death.[6] Notably, some potent antifungal biphenyl imidazole derivatives have shown low inhibition of human cytochrome P450 isoforms, suggesting a degree of selectivity and a favorable safety profile.[6]

Experimental Workflow: Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_controls Controls start Start compound_prep Prepare serial dilutions of imidazole-biphenyl compounds start->compound_prep inoculum_prep Prepare standardized fungal inoculum (e.g., Candida albicans) start->inoculum_prep media_prep Prepare appropriate growth medium (e.g., RPMI-1640) start->media_prep dispense Dispense fungal inoculum and compound dilutions into microplate wells compound_prep->dispense inoculum_prep->dispense media_prep->dispense incubate Incubate microplate at 35°C for 24-48 hours dispense->incubate positive_control Positive Control (e.g., Fluconazole) dispense->positive_control negative_control Negative Control (Inoculum without compound) dispense->negative_control read Determine Minimum Inhibitory Concentration (MIC) by visual inspection or spectrophotometry incubate->read G Cholesterol Cholesterol P450scc P450scc Cholesterol->P450scc Pregnenolone Pregnenolone 3beta-HSD 3β-HSD Pregnenolone->3beta-HSD Progesterone Progesterone P450c17 P450 17 (17α-hydroxylase-C17,20-lyase) Progesterone->P450c17 Androgens Androgens (e.g., Testosterone) ProstateCancer Prostate Cancer Cell Growth Androgens->ProstateCancer P450scc->Pregnenolone 3beta-HSD->Progesterone P450c17->Androgens ImidazoleBiphenyl Imidazole-Biphenyl Compound ImidazoleBiphenyl->P450c17 Inhibition

References

Methodological & Application

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl as a Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl in MOF Chemistry

The field of Metal-Organic Frameworks (MOFs) has been propelled forward by the rational design of organic ligands that dictate the structure and function of the resulting crystalline materials. Among the vast library of linkers, this compound, hereafter referred to as dib , presents a unique combination of structural rigidity and coordinative flexibility, making it a compelling candidate for the construction of novel MOFs with applications in drug delivery and catalysis.

The dib ligand offers several key advantages:

  • Structural Rigidity and Length: The biphenyl core provides a robust and linear scaffold, enabling the formation of extended and porous frameworks. Its length is crucial for creating larger pores and channels within the MOF structure, which is a prerequisite for encapsulating therapeutic guest molecules.

  • Coordinative Versatility of Imidazole: The terminal imidazole groups are excellent coordinating moieties for a wide range of metal ions. The nitrogen atoms of the imidazole rings can bridge metal centers, leading to the formation of diverse network topologies, from one-dimensional chains to complex three-dimensional frameworks.[1][2]

  • Functionalizability: The imidazole rings can act as hydrogen bond donors and acceptors, and their basicity can be exploited for catalytic purposes. Furthermore, the biphenyl backbone can be functionalized to fine-tune the properties of the resulting MOF.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of MOFs based on the dib ligand. The protocols detailed herein are grounded in established principles of coordination chemistry and materials science.

I. Synthesis of dib-Based MOFs: A Solvothermal Approach

The synthesis of MOFs using the dib ligand typically employs solvothermal or hydrothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. This approach facilitates the crystallization of the MOF product.

Protocol 1: General Solvothermal Synthesis of a dib-MOF

This protocol outlines a general procedure for the synthesis of a zinc-based MOF using dib and a dicarboxylic acid co-ligand. The choice of a co-ligand can influence the final topology and porosity of the MOF.

Materials:

  • This compound (dib )

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of dib in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.1 mmol of H₂BDC in 5 mL of DMF.

  • Combine the two solutions in the glass vial and sonicate for 5 minutes to ensure homogeneity.

  • Place the glass vial inside a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 100 °C for 48 hours.

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by filtration and wash it with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 60 °C overnight.

Causality Behind Experimental Choices:

  • Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic and inorganic precursors.

  • Temperature and Time: The elevated temperature provides the necessary energy for the coordination reaction and crystallization to occur. The reaction time is optimized to allow for the formation of well-defined crystals.

  • Co-ligand: The use of a dicarboxylic acid co-ligand like H₂BDC can lead to the formation of more stable and porous frameworks by providing additional coordination sites.

Diagram of the Synthesis Workflow:

G cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Work-up A Dissolve dib in DMF C Combine Solutions & Sonicate A->C B Dissolve Zn(NO3)2·6H2O and H2BDC in DMF B->C D Seal in Autoclave C->D E Heat at 100 °C for 48h D->E F Cool to Room Temperature E->F G Filter and Wash with DMF/Ethanol F->G H Dry under Vacuum G->H

Caption: Workflow for the solvothermal synthesis of a dib-based MOF.

II. Characterization of dib-Based MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Key Characterization Techniques:

TechniquePurposeExpected Outcome for a Crystalline dib-MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.[2][3]A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The peak positions can be compared to simulated patterns from single-crystal X-ray diffraction data if available.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.[3]A TGA curve showing initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linkers.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present in the MOF and to confirm the coordination of the ligands to the metal centers.The spectrum should show characteristic peaks for the imidazole and biphenyl groups of the dib ligand. A shift in the vibrational frequencies of the imidazole ring compared to the free ligand can indicate coordination to the metal center.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise three-dimensional atomic structure of the MOF, including bond lengths, bond angles, and pore dimensions.[3]Provides a definitive structural model of the MOF, revealing the coordination environment of the metal ions and the connectivity of the ligands.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the MOF.A nitrogen adsorption-desorption isotherm characteristic of a porous material, from which the BET surface area can be calculated.

III. Application in Drug Delivery

The porous nature and tunable properties of dib -based MOFs make them promising candidates for drug delivery systems.[4][5] The imidazole functionalities can also interact with drug molecules through hydrogen bonding, enhancing loading capacity.

Protocol 2: Loading of a Therapeutic Agent (e.g., Doxorubicin) into a dib-MOF

This protocol describes a common method for loading a drug into a pre-synthesized MOF via diffusion.

Materials:

  • Activated dib -MOF (synthesized and solvent-exchanged as described in Protocol 1, then activated by heating under vacuum to remove pore-filling solvents)

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare a stock solution of DOX in deionized water (e.g., 1 mg/mL).

  • Disperse 10 mg of the activated dib -MOF in 10 mL of the DOX solution.

  • Stir the suspension at room temperature for 24 hours in the dark to allow for maximum drug loading.

  • Centrifuge the suspension to separate the DOX-loaded MOF (DOX@dib-MOF).

  • Wash the DOX@dib-MOF with deionized water (3 x 5 mL) to remove any surface-adsorbed drug.

  • Dry the DOX@dib-MOF under vacuum at room temperature.

  • To determine the drug loading capacity, measure the concentration of DOX in the supernatant before and after the loading process using UV-Vis spectroscopy at the characteristic absorbance wavelength of DOX.

Causality Behind Experimental Choices:

  • Activation: The MOF is activated to ensure that the pores are empty and accessible to the drug molecules.

  • Stirring in the Dark: Doxorubicin is light-sensitive, so the loading process is performed in the dark to prevent degradation. The stirring ensures a uniform distribution of the drug and facilitates diffusion into the MOF pores.

  • Washing: The washing step is crucial to remove any non-encapsulated drug, which could lead to an initial burst release.

Diagram of the Drug Loading and Release Process:

G cluster_loading Drug Loading cluster_release Drug Release A Activated dib-MOF C DOX@dib-MOF A->C Stirring 24h B Doxorubicin Solution B->C D DOX@dib-MOF in PBS (pH 7.4) C->D E Released Doxorubicin D->E Incubation

Caption: Schematic of drug loading into and release from a dib-based MOF.

IV. Application in Heterogeneous Catalysis

The exposed metal sites and functional organic linkers in dib -based MOFs can act as catalytic centers. The imidazole groups, in particular, can facilitate various organic transformations. An example is the use of palladium-functionalized MOFs for Suzuki coupling reactions.[6]

Protocol 3: Palladium-Catalyzed Suzuki Coupling Reaction using a Pd@dib-MOF

This protocol assumes the post-synthetic modification of a dib -MOF to incorporate palladium nanoparticles (Pd@dib-MOF).

Materials:

  • Pd@dib-MOF catalyst

  • Bromobenzene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Ethanol/Water solvent mixture

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a Schlenk tube, add the Pd@dib-MOF catalyst (e.g., 1 mol% Pd relative to bromobenzene).

  • Add bromobenzene (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol).

  • Add the solvent mixture (e.g., 5 mL of a 1:1:1 mixture of toluene, ethanol, and water).

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C for 6 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by centrifugation or filtration.

  • Analyze the reaction mixture by Gas Chromatography (GC) or ¹H NMR to determine the conversion and yield of the biphenyl product.

  • The recovered catalyst can be washed with ethanol and dried for reuse in subsequent catalytic cycles.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a common base used in Suzuki coupling reactions to activate the boronic acid.

  • Solvent Mixture: The solvent mixture is chosen to dissolve all the reactants and facilitate the reaction. The presence of water can sometimes enhance the catalytic activity.

  • Temperature: The reaction is heated to increase the reaction rate. The temperature can be optimized depending on the specific substrates and catalyst.

  • Catalyst Recovery: The heterogeneous nature of the MOF catalyst allows for its easy separation from the reaction mixture, which is a significant advantage over homogeneous catalysts.

Diagram of the Catalytic Cycle:

G Pd(0)@dib-MOF Pd(0)@dib-MOF Oxidative Addition Oxidative Addition Pd(0)@dib-MOF->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar-Pd(II)-X Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-B(OH)2 Reductive Elimination->Pd(0)@dib-MOF Ar-Ar'

Caption: Simplified Suzuki coupling catalytic cycle using a Pd@dib-MOF.

V. Conclusion and Future Outlook

The this compound ligand is a promising building block for the construction of functional MOFs. The protocols and insights provided in this application note offer a starting point for researchers to explore the potential of dib -based MOFs in drug delivery, catalysis, and other emerging fields. Future research could focus on the synthesis of chiral dib -based MOFs for enantioselective catalysis or the development of stimuli-responsive dib -MOFs for controlled drug release. The versatility of the dib ligand ensures that it will continue to be a valuable tool in the design of advanced porous materials.

References

Application Notes and Protocols for the Synthesis of Coordination Polymers with 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Versatility of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl in Coordination Chemistry

The ligand this compound (bibp) stands as a cornerstone in the rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its rigid biphenyl backbone enforces a linear coordination geometry, while the terminal imidazole groups, with their versatile N-donor sites, offer a reliable means of connecting metal centers into extended one-, two-, and three-dimensional networks. This unique combination of rigidity and predictable coordination behavior makes 'bibp' an exemplary building block for materials with tailored porosity, dimensionality, and functionality.

This guide provides an in-depth exploration of the synthesis of coordination polymers incorporating the 'bibp' ligand. It is structured to provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, empowering researchers to not only replicate these methods but also to innovate upon them. We will delve into the synthesis of the ligand itself, followed by detailed protocols for the solvothermal synthesis of CPs, comprehensive characterization techniques, and an overview of their burgeoning applications.

Part 1: Synthesis of the Ligand: this compound

The synthesis of the 'bibp' ligand is a critical first step. The most common and effective method is the Ullmann-type C-N coupling reaction. This reaction facilitates the formation of a bond between an aryl halide and an amine, in this case, imidazole.

Underlying Principle: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that enables the formation of carbon-nitrogen bonds. The mechanism, while complex and subject to ongoing research, is generally understood to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine (imidazole) and subsequent reductive elimination to form the desired C-N bond and regenerate the Cu(I) catalyst.[1] The choice of catalyst, base, and solvent is crucial for achieving high yields and purity.

Detailed Protocol: Synthesis of this compound

This protocol is a compilation of best practices and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4,4'-Diiodobiphenyl

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ammonia solution (25%)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Deionized water

Instrumentation:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,4'-diiodobiphenyl (e.g., 10 mmol), imidazole (e.g., 25 mmol, 2.5 eq), copper(I) iodide (e.g., 2 mmol, 0.2 eq), and potassium carbonate (e.g., 20 mmol, 2 eq).

  • Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 153 °C) and maintain vigorous stirring for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, pour the reaction mixture into 500 mL of deionized water.

    • Add 50 mL of 25% ammonia solution to the aqueous mixture and stir for 30 minutes to complex the copper catalyst.

    • The resulting precipitate is the crude product. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with deionized water.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot dichloromethane, and then add methanol until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Characterization:

The identity and purity of the synthesized ligand should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: As an indicator of purity.

Part 2: Solvothermal Synthesis of Coordination Polymers

Solvothermal synthesis is a powerful technique for crystallizing coordination polymers that are not readily accessible under ambient conditions. The use of a sealed vessel allows for temperatures above the solvent's boiling point, increasing reactant solubility and promoting the formation of well-ordered crystalline structures.

Causality in Experimental Design:
  • Choice of Metal Salt: The metal ion dictates the coordination geometry and can influence the final topology of the network. Common choices include nitrates, acetates, and chlorides of transition metals (e.g., Zn(II), Cd(II), Co(II), Cu(II)).

  • Ligand-to-Metal Molar Ratio: This ratio can significantly impact the dimensionality and structure of the resulting coordination polymer. It is often varied systematically to explore different structural outcomes.

  • Solvent System: The polarity, boiling point, and coordinating ability of the solvent can influence the solubility of the reactants and the crystallization process. Mixed solvent systems (e.g., DMF/ethanol/water) are often employed to fine-tune these properties.

  • Temperature and Reaction Time: These parameters are critical for controlling the kinetics of crystal nucleation and growth. Higher temperatures can lead to denser phases, while longer reaction times can improve crystal quality.

Detailed Protocol: Synthesis of a Zn(II) Coordination Polymer with 'bibp'

This protocol provides a general framework for the solvothermal synthesis of a 'bibp'-based coordination polymer.

Materials:

  • This compound ('bibp')

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • A dicarboxylic acid co-ligand (e.g., 1,3,5-benzenetricarboxylic acid, H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Instrumentation:

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Programmable oven

  • Analytical balance

  • Vials

Step-by-Step Procedure:

  • Reactant Preparation: In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol) and 1,3,5-benzenetricarboxylic acid (e.g., 0.1 mmol) in 10 mL of DMF. In a separate vial, dissolve zinc nitrate hexahydrate (e.g., 0.1 mmol) in 5 mL of ethanol.

  • Mixing: Slowly add the metal salt solution to the ligand solution with stirring.

  • Reaction Setup: Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and place it in a programmable oven. Heat to 120 °C for 72 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature over 24 hours.

  • Product Isolation: Collect the crystalline product by filtration, wash with fresh DMF and then ethanol, and air-dry.

Self-Validating System:

The success of the synthesis is validated by the formation of crystalline material. The purity and structure of the coordination polymer must be confirmed through the characterization techniques outlined below.

Part 3: Characterization of Coordination Polymers

A multi-technique approach is essential for the comprehensive characterization of coordination polymers.

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the precise three-dimensional structure of the coordination polymer, including bond lengths, bond angles, and the overall network topology.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to check for consistency between the synthesized material and the structure determined by SC-XRD.

  • Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the coordination polymer and the presence of solvent molecules within the crystal lattice.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the coordination of the 'bibp' ligand to the metal center by observing shifts in the vibrational frequencies of the imidazole ring.

  • Elemental Analysis (EA): Determines the elemental composition of the coordination polymer, which can be compared to the calculated values based on the proposed chemical formula.

Part 4: Applications of 'bibp'-Based Coordination Polymers

The unique structural features of coordination polymers derived from this compound give rise to a range of potential applications.

Gas Adsorption and Separation

The porous nature of some 'bibp'-based coordination polymers makes them promising candidates for gas storage and separation applications. The size and shape of the pores, as well as the chemical nature of the framework, can be tuned to selectively adsorb certain gases.

Coordination PolymerGas AdsorbedAdsorption CapacityReference
{[Co₃(TCPB)₂(bibp)₂(dioxane)₂.₅(H₂O)₂]·(DMF)}nN₂, H₂, CH₄, CO₂N₂: ~40 cm³/g at 77K[2]
{[Cd₆(TCPB)₄(bibp)₄(dioxane)(H₂O)₂]·(dioxane)₃·DMF·(H₂O)₀.₅}n--[2]
Sensing

The luminescence properties of some coordination polymers can be sensitive to the presence of specific analytes. This "turn-on" or "turn-off" fluorescence response can be utilized for the development of highly selective and sensitive chemical sensors.

Coordination PolymerAnalyte DetectedSensing MechanismReference
[Zn₂(PDA)₂(BMIOPE)₂·3H₂O]n (BMIOPE is a similar bis-imidazole ligand)UO₂²⁺, Cr₂O₇²⁻, CrO₄²⁻Fluorescence quenching[3]
4,4'-Bi-1H-imidazole-based sensorsHg²⁺, Ag⁺Turn-on/Turn-off fluorescence[4]
Drug Delivery

The biocompatibility of certain metal ions and organic ligands allows for the design of coordination polymers as drug delivery vehicles. The drug can be either encapsulated within the pores of the framework or be a component of the framework itself, with release controlled by the degradation of the coordination bonds.[5]

SystemDrugRelease MechanismReference
Therapeutic Coordination Polymers (TCPs) with bis-imidazole linkersDiclofenacDegradation of metal-ligand bonds, achieving zero-order release kinetics[5][5]
Catalysis

The metal centers within coordination polymers can act as catalytic sites. The porous structure can also provide size and shape selectivity for substrates and products. Imidazole-based coordination polymers have shown promise in mediating organic reactions such as Knoevenagel condensations.[6]

Magnetic Properties

The arrangement of paramagnetic metal ions within the coordination polymer framework can lead to interesting magnetic properties, including single-ion magnet behavior and magnetic ordering.

Coordination PolymerMagnetic BehaviorReference
Lanthanide(III) CPs with pyrimidine-4,6-dicarboxylateField-induced single-molecule magnet (SMM) behavior[7]
1D organometallic lanthanide chains with 4,4'-bipyridineMagnetic hysteresis[8]

Visualizations

Experimental Workflow for Solvothermal Synthesis

Caption: Workflow for the solvothermal synthesis of a 'bibp'-based coordination polymer.

Logical Relationship of Components in a Coordination Polymer

coordination_polymer cluster_components Building Blocks cluster_assembly Self-Assembly cluster_product Resulting Structure cluster_properties Emergent Properties metal Metal Ion / Cluster assembly Coordination Bonds (M-N, M-O) metal->assembly ligand 4,4'-di(1H-imidazol-1-yl) -1,1'-biphenyl (bibp) ligand->assembly coligand Co-ligand (e.g., dicarboxylate) coligand->assembly cp Coordination Polymer (1D, 2D, or 3D Network) assembly->cp properties Porosity Luminescence Catalysis Magnetism cp->properties

Caption: Relationship between components and properties of 'bibp' coordination polymers.

References

Harnessing the Potential of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl and its Analogs as Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract: This document provides a comprehensive guide to the synthesis and potential applications of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl as a ligand precursor in cross-coupling reactions. While direct literature on the catalytic applications of this specific molecule is emerging, this guide draws upon established principles and protocols for structurally related bidentate imidazole-based ligands. We present a detailed synthetic protocol for the title compound and a generalized, robust protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. The underlying mechanistic principles, experimental considerations, and troubleshooting strategies are discussed to empower researchers in drug development and materials science to effectively utilize this promising class of ligands.

Introduction: The Rise of Bidentate Imidazole-Based Ligands

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The success of these transformations is critically dependent on the nature of the ligand coordinating to the palladium center. Ligands are not passive spectators; they actively modulate the metal's electronic properties and steric environment, thereby controlling catalytic activity, stability, and selectivity.

Among the vast library of ligands, N-heterocyclic carbenes (NHCs) have gained prominence due to their strong σ-donating properties, which form highly stable bonds with metal centers. This stability often translates into high catalytic efficiency and robustness against degradation. This compound belongs to a class of pro-ligands that can be readily converted into bidentate NHCs. The biphenyl backbone provides a defined geometry and steric hindrance, which can be crucial for promoting reductive elimination and preventing catalyst deactivation.

This guide provides a foundational protocol for the synthesis of this compound and a detailed methodology for its in situ application in the Suzuki-Miyaura coupling of aryl chlorides, which are notoriously challenging substrates.

Synthesis of this compound

The synthesis of this compound is typically achieved through a direct N-arylation of imidazole with a suitable 4,4'-dihalobiphenyl, often 4,4'-difluorobiphenyl, due to the favorable reactivity of the C-F bond in nucleophilic aromatic substitution.

Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from methodologies reported for similar N-arylimidazole syntheses.

Materials:

  • 4,4'-Difluorobiphenyl (1.0 eq)

  • Imidazole (2.5 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,4'-difluorobiphenyl (1.0 eq), imidazole (2.5 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The true potential of this compound is realized in its role as a ligand precursor in catalysis. The following protocol details its use in the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid. The in situ generation of the catalytically active palladium-NHC complex is a common and efficient strategy.

Generalized Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl chloride (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.5 mmol, 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • This compound (0.024 mmol, 2.4 mol%)

  • Potassium tert-butoxide (KOtBu) (3.0 mmol, 3.0 eq)

  • Anhydrous 1,4-Dioxane or Toluene

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere glovebox or Schlenk line

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add Pd(OAc)₂ and Ligand to Schlenk tube prep2 Add Aryl Chloride, Arylboronic Acid, and Base prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 react1 Seal Vessel and Purge with Inert Gas prep3->react1 react2 Heat to 80-120 °C with Vigorous Stirring react1->react2 react3 Monitor by TLC or GC/MS react2->react3 work1 Cool to RT and Quench react3->work1 work2 Aqueous Work-up (Extraction) work1->work2 work3 Dry, Concentrate, and Purify (Chromatography) work2->work3 end end work3->end Isolated Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox, add Pd(OAc)₂ (2 mol%) and this compound (2.4 mol%) to a Schlenk tube. Add a small amount of the reaction solvent and stir for 10-15 minutes. This step allows for the initial complexation of the ligand to the palladium center.

  • Reagent Addition: To the Schlenk tube containing the catalyst mixture, add the aryl chloride (1.0 eq), arylboronic acid (1.5 eq), and potassium tert-butoxide (3.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane or toluene to the Schlenk tube to achieve a final concentration of the aryl chloride of approximately 0.1-0.2 M.

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 80-120 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanistic Considerations: The Role of the Bidentate Ligand

The this compound ligand is believed to form a chelating N-heterocyclic carbene complex with palladium. This chelation enhances the stability of the catalytic species.

Simplified Catalytic Cycle Diagram:

G L2Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-X) L2Pd0->OxAdd Ar-X ArPdX L₂(Ar)Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation (Ar'-B(OR)₂) ArPdX->Transmetal Ar'-B(OR)₂ ArPdAr L₂(Ar)Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->L2Pd0 Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex. The strong electron-donating nature of the NHC ligand facilitates this often rate-limiting step, especially for less reactive aryl chlorides.

  • Transmetalation: The halide on the Pd(II) complex is exchanged for the aryl group from the boronic acid derivative in the presence of a base.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated to form the desired biaryl product, regenerating the active Pd(0) catalyst. The steric bulk provided by the biphenyl backbone of the ligand can promote this final step.

Performance Data of Structurally Related Ligands

While specific data for this compound is limited, the table below summarizes typical performance for similar bidentate NHC-palladium systems in the coupling of challenging substrates. This data is representative and serves to illustrate the potential of this ligand class.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acid110012>95
24-Chloroanisole4-Acetylphenylboronic acid11101892
32-Chloropyridine3-Methoxyphenylboronic acid21002488

This is representative data compiled from literature on analogous systems.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous. Use high-purity palladium precursor and ligand. Consider a pre-activation step.
Insufficient base strengthFor aryl chlorides, a strong base like KOtBu or K₃PO₄ is often necessary.
Low reaction temperatureIncrease the temperature in 20 °C increments. Consider switching to a higher-boiling solvent like toluene or xylene.
Formation of Homocoupling Product (Ar-Ar) Oxygen contaminationEnsure the reaction is set up under a strictly inert atmosphere. Degas the solvent thoroughly.
Decomposition of Boronic Acid Prolonged reaction at high temperatureMonitor the reaction closely and stop it once the starting material is consumed. Use a slight excess (1.2-1.5 eq) of the boronic acid.
Difficulty in Product Purification Residual palladiumTreat the crude product solution with a palladium scavenger.
Co-elution with starting materialsOptimize the eluent system for column chromatography. Recrystallization may be an alternative purification method.

Conclusion

This compound represents a promising and accessible ligand precursor for palladium-catalyzed cross-coupling reactions. Its bidentate nature and the strong σ-donating character of the in situ-formed NHC moieties are anticipated to provide high catalytic activity and stability. The protocols and insights provided herein offer a solid foundation for researchers to explore the full potential of this ligand and its analogs in the synthesis of complex organic molecules. As with any catalytic system, optimization of reaction parameters for specific substrates is encouraged to achieve maximal efficiency.

Illuminating the Future of Sensing and Photonics: A Guide to Lanthanide Coordination Polymers with Biphenyl Imidazole Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, characterization, and application of luminescent lanthanide coordination polymers (Ln-CPs) featuring biphenyl imidazole-based ligands. These materials are at the forefront of research due to their unique photophysical properties, which are highly tunable and offer significant potential in fields ranging from biomedical imaging and sensing to advanced photonic devices.[1][2][3] This guide is designed to provide both the foundational knowledge and the practical, step-by-step protocols necessary for researchers to successfully work with these promising compounds.

Foundational Principles: The Synergy of Lanthanides and Biphenyl Imidazole Ligands

Lanthanide ions are renowned for their sharp, line-like emission spectra, long luminescence lifetimes, and large Stokes shifts, properties that arise from their unique 4f electron configurations.[4] However, the direct excitation of lanthanide ions is often inefficient due to their low absorption cross-sections. To overcome this, organic ligands, such as those based on biphenyl imidazole, are employed to act as "antennas."[5] These ligands possess highly conjugated π-systems that efficiently absorb excitation energy and transfer it to the central lanthanide ion, which then emits its characteristic luminescence.

The biphenyl imidazole moiety is a particularly effective ligand scaffold for several reasons:

  • Rigidity and Conjugation: The biphenyl group provides a rigid and extended π-system, which enhances the absorption of UV light and facilitates efficient energy transfer.

  • Coordinating Groups: The imidazole and often a carboxylate group provide strong coordination sites for the lanthanide ions, leading to stable coordination polymers.[6]

  • Tunability: The biphenyl and imidazole rings can be functionalized with various substituents to fine-tune the electronic properties of the ligand, thereby influencing the energy transfer process and the resulting luminescence.

The combination of lanthanide ions with these tailored organic linkers results in coordination polymers with remarkable luminescent properties, making them ideal candidates for a wide range of applications, including chemical sensing, bio-imaging, and the development of novel optical materials.[2][3]

Synthesis Protocols: From Ligand to Coordination Polymer

A reliable and reproducible synthesis is the cornerstone of materials research. This section provides detailed, step-by-step protocols for the synthesis of a representative biphenyl imidazole ligand, 4'-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid, and its subsequent use in the formation of a luminescent lanthanide coordination polymer via a solvothermal method.

Protocol: Synthesis of 4'-(1H-imidazol-1-yl)biphenyl-4-carboxylic Acid Ligand

This two-step synthesis involves an initial Ullmann coupling followed by a Suzuki coupling to construct the final ligand.

Step 1: Ullmann Coupling of 1,4-diiodobenzene with imidazole

  • Rationale: This step forms the C-N bond between the imidazole ring and one of the phenyl rings of the biphenyl group.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,4-diiodobenzene (1 eq), imidazole (1.2 eq), potassium carbonate (2 eq), and copper(I) iodide (0.1 eq) in dimethylformamide (DMF).

    • Purge the flask with an inert gas (e.g., argon or nitrogen) for 15 minutes.

    • Heat the reaction mixture to 120-130 °C and stir for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield 1-(4-iodophenyl)-1H-imidazole.

Step 2: Suzuki Coupling of 1-(4-iodophenyl)-1H-imidazole with 4-carboxyphenylboronic acid

  • Rationale: This palladium-catalyzed cross-coupling reaction forms the C-C bond between the two phenyl rings of the biphenyl moiety.

  • Procedure:

    • In a Schlenk flask, dissolve 1-(4-iodophenyl)-1H-imidazole (1 eq) and 4-carboxyphenylboronic acid (1.5 eq) in a 3:1 mixture of dioxane and water.

    • Add a base such as potassium carbonate or sodium carbonate (3 eq).

    • De-gas the solution by bubbling with an inert gas for 20-30 minutes.

    • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, acidify the mixture with dilute HCl to a pH of 3-4 to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold diethyl ether.

    • Recrystallize the crude product from a suitable solvent system (e.g., DMF/water or ethanol/water) to obtain pure 4'-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid.

Ligand_Synthesis cluster_ullmann Ullmann Coupling cluster_suzuki Suzuki Coupling diiodobenzene 1,4-Diiodobenzene ullmann_reagents K2CO3, CuI, DMF diiodobenzene->ullmann_reagents imidazole Imidazole imidazole->ullmann_reagents ullmann_product 1-(4-Iodophenyl)-1H-imidazole ullmann_reagents->ullmann_product suzuki_reagents Pd(PPh3)4, K2CO3 Dioxane/Water ullmann_product->suzuki_reagents boronic_acid 4-Carboxyphenylboronic acid boronic_acid->suzuki_reagents final_ligand 4'-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid suzuki_reagents->final_ligand

Figure 1: Synthetic workflow for the biphenyl imidazole ligand.
Protocol: Solvothermal Synthesis of a Lanthanide Coordination Polymer

  • Rationale: The solvothermal method utilizes elevated temperatures and pressures in a sealed system to promote the crystallization of the coordination polymer.[7] This technique is particularly effective for obtaining high-quality single crystals suitable for structural analysis.[1]

  • Materials:

    • Lanthanide(III) nitrate hydrate (e.g., Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O)

    • 4'-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid (ligand)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Deionized water

  • Procedure:

    • In a 20 mL Teflon-lined stainless-steel autoclave, combine the lanthanide(III) nitrate hydrate (0.1 mmol) and the biphenyl imidazole ligand (0.1 mmol).

    • Add a solvent mixture, for example, 8 mL of DMF and 2 mL of ethanol. The choice of solvent and their ratios can significantly influence the resulting crystal structure and should be optimized.

    • Seal the autoclave tightly.

    • Place the autoclave in a programmable oven and heat to 120 °C at a ramp rate of 5 °C/min.

    • Maintain the temperature at 120 °C for 72 hours.

    • Slowly cool the oven to room temperature at a rate of 5 °C/hour. This slow cooling is crucial for the formation of well-defined crystals.

    • Open the autoclave carefully in a fume hood.

    • Collect the crystalline product by filtration.

    • Wash the crystals sequentially with small portions of DMF and then ethanol to remove any unreacted starting materials.

    • Dry the product in a vacuum oven at 60 °C for 12 hours.

Solvothermal_Synthesis start Combine Reactants (Lanthanide Salt + Ligand) add_solvent Add Solvent Mixture (e.g., DMF/Ethanol) start->add_solvent seal Seal in Teflon-lined Autoclave add_solvent->seal heat Heat in Oven (e.g., 120°C for 72h) seal->heat cool Slow Cooling to Room Temperature heat->cool filter Filter to Collect Crystals cool->filter wash Wash with Solvents (DMF, Ethanol) filter->wash dry Dry under Vacuum wash->dry product Luminescent Lanthanide Coordination Polymer dry->product

Figure 2: Solvothermal synthesis workflow.

Characterization Protocols: Unveiling the Luminescent Properties

Thorough characterization is essential to understand the structure-property relationships of the synthesized lanthanide coordination polymers. This section outlines the key techniques and provides detailed protocols for assessing their luminescent properties.

Structural and Compositional Analysis

A suite of analytical techniques should be employed to confirm the structure and purity of the synthesized materials.

Technique Purpose Key Information Obtained
Single-Crystal X-ray Diffraction (SC-XRD) To determine the precise three-dimensional atomic arrangement.Crystal system, space group, bond lengths and angles, coordination environment of the lanthanide ion.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk sample and compare with the simulated pattern from SC-XRD.Crystalline phase identification and purity assessment.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present in the ligand and the coordination polymer.Confirmation of ligand coordination to the metal center (e.g., shifts in carboxylate stretching frequencies).
Thermogravimetric Analysis (TGA) To assess the thermal stability of the coordination polymer.Decomposition temperature, presence of coordinated or guest solvent molecules.
Elemental Analysis (EA) To determine the elemental composition (C, H, N) of the material.Confirmation of the empirical formula.
Protocol: Solid-State Photoluminescence Measurements
  • Rationale: These measurements are fundamental to understanding the luminescent behavior of the material in its solid form, which is relevant for most applications.

  • Instrumentation: A fluorescence spectrophotometer equipped with a solid-state sample holder.

  • Procedure:

    • Sample Preparation: Finely grind a small amount of the crystalline coordination polymer into a homogeneous powder. Pack the powder tightly into the solid-state sample holder.

    • Excitation Spectrum: a. Set the emission wavelength to the most intense emission peak of the lanthanide ion (e.g., ~615 nm for Eu³⁺ or ~545 nm for Tb³⁺). b. Scan a range of excitation wavelengths (e.g., 250-450 nm) to determine the wavelengths at which the ligand most efficiently absorbs energy and sensitizes the lanthanide emission.

    • Emission Spectrum: a. Set the excitation wavelength to the maximum determined from the excitation spectrum. b. Scan the emission wavelength range appropriate for the lanthanide ion (e.g., 550-720 nm for Eu³⁺ or 450-650 nm for Tb³⁺). c. Record the characteristic sharp emission peaks corresponding to the f-f transitions of the lanthanide ion.

Protocol: Luminescence Quantum Yield Determination
  • Rationale: The quantum yield (Φ) is a critical parameter that quantifies the efficiency of the luminescence process. It is defined as the ratio of photons emitted to photons absorbed. An integrating sphere is used for accurate measurements of solid samples.[8]

  • Instrumentation: A fluorescence spectrophotometer equipped with an integrating sphere accessory.

  • Procedure:

    • Instrument Setup: a. Install the integrating sphere in the sample compartment of the spectrophotometer. b. Set the excitation wavelength to the value that gives the maximum emission intensity. c. Set the excitation and emission slit widths to appropriate values to ensure a good signal-to-noise ratio without saturating the detector.

    • Measurement of the Blank: a. Place the empty solid-state sample holder (or a holder with a non-luminescent reference material like BaSO₄) inside the integrating sphere. b. Record the spectrum of the scattered excitation light.

    • Measurement of the Sample: a. Place the sample holder containing the powdered coordination polymer in the integrating sphere. b. Record the spectrum, which will include the unabsorbed scattered excitation light and the sample's emission.

    • Calculation: The instrument software will typically have a built-in function to calculate the quantum yield by comparing the integrated intensity of the sample's emission to the integrated intensity of the absorbed light (determined by the difference in the scattered light intensity between the blank and the sample).

Protocol: Luminescence Lifetime Measurement
  • Rationale: The luminescence lifetime (τ) is the average time the lanthanide ion remains in the excited state before returning to the ground state. The long lifetimes of lanthanide emissions are a key advantage for applications like time-gated imaging.

  • Instrumentation: A time-resolved fluorescence spectrometer, often using a pulsed light source (e.g., a xenon flash lamp or a laser) and a time-correlated single-photon counting (TCSPC) or multi-channel scaling (MCS) detector.

  • Procedure:

    • Sample Preparation: Prepare the solid sample as for the steady-state measurements.

    • Instrument Setup: a. Set the excitation wavelength to the absorption maximum of the ligand. b. Set the emission wavelength to the most intense emission peak of the lanthanide ion. c. Adjust the instrument parameters (e.g., pulse frequency, time window) to be appropriate for the expected millisecond-scale lifetimes of lanthanide complexes.

    • Data Acquisition: a. Excite the sample with a short pulse of light. b. Record the decay of the luminescence intensity over time.

    • Data Analysis: a. Fit the decay curve to an exponential function (or a sum of exponentials if the decay is complex). b. The time constant of the exponential decay is the luminescence lifetime (τ).

Applications and Future Perspectives

The unique luminescent properties of lanthanide coordination polymers with biphenyl imidazole ligands open up a vast array of potential applications.

Application Area Underlying Principle Example
Chemical Sensing The luminescence of the coordination polymer is quenched or enhanced in the presence of specific analytes.[5][9]Detection of nitroaromatic explosives, metal ions, or small organic molecules.
Biomedical Imaging Long luminescence lifetimes allow for time-gated imaging, which eliminates background autofluorescence from biological samples.High-contrast imaging of cells and tissues.
Drug Delivery The porous nature of some coordination polymers can be exploited to encapsulate and release drug molecules, with the luminescence providing a means to track the delivery vehicle.Theranostic platforms that combine therapy and diagnosis.
Solid-State Lighting By co-doping with different lanthanide ions (e.g., Eu³⁺ for red and Tb³⁺ for green) and utilizing the blue emission from the ligand, white-light-emitting materials can be fabricated.Energy-efficient lighting and display technologies.
Luminescent Thermometry The intensity ratio of two different emission peaks of a lanthanide ion can be temperature-dependent, allowing for ratiometric temperature sensing.[10]Non-contact temperature measurement in microelectronics or biological systems.

The field of lanthanide coordination polymers is continually evolving. Future research will likely focus on the development of materials with even more sophisticated functionalities, such as multi-stimuli responsiveness, near-infrared emission for deeper tissue imaging, and their integration into functional devices. The protocols and foundational knowledge provided in this guide are intended to empower researchers to contribute to these exciting advancements.

References

Application Notes and Protocols for 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

The compound 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl stands as a molecule of significant interest in contemporary drug development. Its structure marries two "privileged" scaffolds: the biphenyl group, a core component in numerous marketed drugs known for its ability to bind with high specificity to a range of proteins, and the imidazole ring, a versatile heterocyclic moiety integral to many natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] The imidazole groups, in particular, are adept at interacting with biological targets, making this compound a valuable starting point for designing novel therapeutics.[3] This guide provides an in-depth exploration of the potential applications of this compound, focusing on its utility as a potent enzyme inhibitor and as a foundational structure for anticancer agents. We will delve into detailed protocols for its synthesis, characterization, and evaluation in relevant biological assays, providing researchers with the necessary tools to harness its therapeutic potential.

Physicochemical Properties

A foundational understanding of the compound's properties is crucial for its application in drug development.

PropertyValueReference
Molecular Formula C₁₈H₁₄N₄[3]
Molecular Weight 286.34 g/mol [3]
CAS Number 855766-92-6[3]
Appearance White to almost white crystalline powder[3]
Melting Point 294 °C[3]
Purity ≥ 98% (HPLC)[3]

Synthesis and Characterization: A Protocol for Laboratory-Scale Production

The following protocol outlines a plausible and environmentally conscious method for the synthesis of this compound, adapted from established procedures for similar bis-imidazole compounds.[4][5]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4,4'-diaminobiphenyl and 1H-imidazole-4-carbaldehyde.

Materials:

  • 4,4'-diaminobiphenyl

  • 1H-imidazole-4-carbaldehyde

  • Ammonium acetate (NH₄OAc)

  • Ethanol

  • Deionized water

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4,4'-diaminobiphenyl (1.84 g, 10 mmol), 1H-imidazole-4-carbaldehyde (2.11 g, 22 mmol), and ammonium acetate (3.08 g, 40 mmol).

  • Solvent Addition: Add 40 mL of ethanol to the flask.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Reaction Completion and Work-up: Once the reaction is complete (typically after 12-24 hours), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold deionized water.

  • Product Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of dichloromethane and methanol as the eluent.

  • Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a white to off-white solid. Dry the product under vacuum.

Characterization:

  • ¹H and ¹³C NMR: Confirm the structure of the synthesized compound.

  • Mass Spectrometry (MS): Determine the molecular weight to confirm the identity of the product.

  • FT-IR Spectroscopy: Identify the characteristic functional groups.

  • Melting Point Analysis: Assess the purity of the compound.

Application I: Inhibition of S-nitrosoglutathione Reductase (GSNOR) for Inflammatory Diseases

The imidazole-biaryl scaffold is a key pharmacophore in a class of potent inhibitors of S-nitrosoglutathione reductase (GSNOR).[6] GSNOR is a critical enzyme that metabolizes S-nitrosoglutathione (GSNO), a key endogenous carrier of nitric oxide (NO).[7][8] By inhibiting GSNOR, the levels of GSNO increase, leading to enhanced NO-mediated signaling, which has bronchodilatory and anti-inflammatory effects.[6][8] This makes GSNOR inhibitors promising therapeutic agents for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[6][7]

Proposed Mechanism of Action

The proposed mechanism involves the competitive inhibition of GSNOR by this compound, where the imidazole moieties are expected to play a crucial role in binding to the active site of the enzyme.[7]

GSNOR_Inhibition GSNO S-nitrosoglutathione (GSNO) GSNOR GSNOR Enzyme GSNO->GSNOR Metabolized by NO_signaling Increased NO Signaling (Bronchodilation, Anti-inflammation) GSNO->NO_signaling Leads to GSH Glutathione (GSH) + Hydroxylamine GSNOR->GSH Biphenyl_Imidazole 4,4'-di(1H-imidazol-1-yl) -1,1'-biphenyl Biphenyl_Imidazole->GSNOR Inhibits Anticancer_Pathway Biphenyl_Imidazole 4,4'-di(1H-imidazol-1-yl) -1,1'-biphenyl Mitochondria Mitochondrial Stress Biphenyl_Imidazole->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Metal_Complex_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Ligand 4,4'-di(1H-imidazol-1-yl) -1,1'-biphenyl Complex_Synthesis Complexation Reaction Ligand->Complex_Synthesis Metal_Salt Metal Salt (e.g., ZnCl₂, NiCl₂) Metal_Salt->Complex_Synthesis Characterization Structural Characterization (X-ray, NMR, etc.) Complex_Synthesis->Characterization Screening Biological Screening (e.g., Anticancer, Antimicrobial) Characterization->Screening Mechanism_Study Mechanism of Action Studies Screening->Mechanism_Study

References

Application Notes & Protocols: The Role of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl in the field of organic electronics. This versatile compound, characterized by a rigid biphenyl core and two terminal imidazole moieties, exhibits exceptional electronic and thermal properties.[1] These characteristics make it a highly promising candidate for various roles within organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1] We will explore the fundamental properties of this molecule, its synthesis, and its integration into device architectures. Detailed, field-proven protocols for synthesis, device fabrication, and characterization are provided to enable researchers and professionals to leverage this material for next-generation electronic applications.

Introduction: The Molecular Architecture and its Significance

This compound, hereafter referred to as BiIm, is a heterocyclic organic compound whose structure is uniquely suited for applications in organic electronics. Its molecular architecture consists of two key components:

  • The Biphenyl Core: This rigid, conjugated backbone provides significant thermal and morphological stability. The planarity of the biphenyl unit facilitates intermolecular π-π stacking, which can be beneficial for charge transport.

  • The Imidazole Moieties: These terminal five-membered heterocyclic rings are the primary source of BiIm's functional electronic properties. The nitrogen atoms within the imidazole ring render it electron-deficient, which is a critical attribute for materials intended for electron transport or hole blocking.[1] Furthermore, the lone pair of electrons on the pyridine-like nitrogen atom allows for coordination with metal ions and provides sites for hydrogen bonding, influencing molecular packing and interfacial properties.

This combination of a stable, rigid core and electronically active end-groups allows BiIm to serve multiple functions within a single organic electronic device, enhancing performance and stability.[1]

Physicochemical Properties of this compound

A thorough understanding of the material's fundamental properties is essential for its successful integration into devices. The key properties are summarized below.

PropertyValueReference
Synonym 1,1'-(4,4'-Biphenyldiyl)bis(1H-imidazole)
CAS Number 855766-92-6[2]
Molecular Formula C₁₈H₁₄N₄
Molecular Weight 286.34 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 294 °C[1]
Purity ≥ 98% (via HPLC)[1]

Core Applications in Organic Electronics: The OLED Case Study

The most prominent application of BiIm is in the field of Organic Light-Emitting Diodes (OLEDs). Its electronic properties allow it to function effectively in several key roles within the device stack, ultimately improving efficiency and longevity.

Role as an Electron-Transport and Hole-Blocking Material

The primary role of BiIm is as an Electron-Transport Layer (ETL). The electron-deficient nature of the imidazole units facilitates the injection and transport of electrons from the cathode towards the emissive layer. Simultaneously, its relatively deep Highest Occupied Molecular Orbital (HOMO) level creates a significant energy barrier for holes migrating from the anode, effectively "blocking" them within the emissive layer. This confinement of both charge carriers (electrons and holes) within the light-emitting zone drastically increases the probability of radiative recombination, thereby boosting the device's quantum efficiency.

OLED_Structure cluster_device OLED Device Architecture cluster_charge Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) EIL->Cathode ETL BiIm as Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) EML->ETL Light Photon EML->Light Recombination HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Hole h+ Hole->EML Hole Injection Electron e- Electron->EML Electron Injection

Caption: Generic OLED architecture highlighting the role of BiIm.

Host Material for Phosphorescent Emitters

For highly efficient phosphorescent OLEDs (PhOLEDs), the host material must possess a triplet energy level (T₁) higher than that of the phosphorescent guest dopant. This ensures that energy is efficiently transferred from the host to the guest via Förster or Dexter energy transfer, preventing non-radiative decay. The rigid biphenyl structure and imidazole units of BiIm can be tailored to achieve a high T₁ energy, making it a suitable host material for blue or green phosphorescent emitters.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of BiIm and the fabrication of a representative OLED device.

Protocol 1: Synthesis of this compound

This protocol describes a robust synthesis via an Ullmann-type cross-coupling reaction. This method is chosen for its high yield and reliability.

Causality: The Ullmann reaction is an effective method for forming C-N bonds between aryl halides and N-heterocycles. Copper (I) iodide acts as the catalyst, while a base like potassium carbonate is required to deprotonate the imidazole, making it a more potent nucleophile. A high-boiling point solvent like DMF is used to ensure the reaction proceeds at an adequate temperature.

Synthesis_Workflow reagents Reactants: - 4,4'-Diiodobiphenyl - Imidazole - CuI (Catalyst) - K₂CO₃ (Base) - DMF (Solvent) reaction Reaction Setup: - Add all reagents to flask - Purge with Argon - Heat to 140-150°C reagents->reaction monitoring Monitor Reaction: - Use Thin Layer  Chromatography (TLC) reaction->monitoring workup Aqueous Workup: - Cool mixture - Pour into water - Filter crude product monitoring->workup purification Purification: - Column Chromatography  (Silica Gel) - Recrystallization workup->purification product Final Product: - this compound - Characterize (NMR, MS) purification->product

Caption: Workflow for the synthesis of BiIm.

Step-by-Step Methodology:

  • Reagent Preparation: In a 250 mL three-neck round-bottom flask, combine 4,4'-diiodobiphenyl (1 eq.), imidazole (2.5 eq.), copper(I) iodide (0.2 eq.), and potassium carbonate (3 eq.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask until the reagents are adequately suspended.

  • Inert Atmosphere: Equip the flask with a reflux condenser and purge the system with dry argon for 15-20 minutes to remove oxygen, which can hinder the catalytic cycle.

  • Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. The reaction progress should be monitored every 2-3 hours using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed (typically after 24-48 hours), allow the mixture to cool to room temperature. Pour the dark mixture into a beaker containing 500 mL of deionized water. A precipitate will form.

  • Filtration: Stir the aqueous suspension for 30 minutes, then collect the crude solid product by vacuum filtration. Wash the solid sequentially with water and a small amount of cold ethanol.

  • Purification: The crude product is purified by column chromatography on silica gel. A gradient elution system (e.g., dichloromethane/methanol) is typically effective.

  • Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting white solid in a vacuum oven. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of an OLED Device

This protocol details the fabrication of a multilayer OLED using BiIm as the ETL via thermal evaporation in a high-vacuum environment.

Causality: Thermal evaporation under high vacuum (<10⁻⁶ Torr) is the standard method for depositing thin, uniform, and pure organic layers. The sequential deposition of materials with tailored energy levels (HIL, HTL, EML, ETL, EIL) ensures the efficient injection, transport, and recombination of charge carriers, maximizing light output.

Fabrication_Workflow sub 1. Substrate Cleaning (ITO Glass: Solvents + UV-Ozone) load 2. Load into Vacuum Chamber (Substrate & Source Materials) sub->load pump 3. Pump Down to High Vacuum (< 10⁻⁶ Torr) load->pump dep_hil 4. Deposit Hole Injection Layer (HIL) pump->dep_hil dep_htl 5. Deposit Hole Transport Layer (HTL) dep_hil->dep_htl dep_eml 6. Deposit Emissive Layer (EML) dep_htl->dep_eml dep_etl 7. Deposit BiIm as ETL dep_eml->dep_etl dep_eil 8. Deposit Electron Injection Layer (EIL) dep_etl->dep_eil dep_cat 9. Deposit Cathode (e.g., Al) dep_eil->dep_cat encap 10. Encapsulation (Protect from Air & Moisture) dep_cat->encap

Caption: Workflow for OLED device fabrication.

Step-by-Step Methodology:

  • Substrate Preparation: Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun and immediately treat with UV-Ozone for 10 minutes to increase the ITO work function and remove organic contaminants.

  • Chamber Loading: Transfer the cleaned ITO substrate into a high-vacuum thermal evaporation system. Load high-purity (sublimed grade) organic materials, including BiIm, and metals into separate crucibles.

  • Vacuum Pump-Down: Evacuate the chamber to a base pressure below 5 x 10⁻⁷ Torr.

  • Layer Deposition: Sequentially deposit the organic and metal layers by resistive heating of the crucibles. A typical device stack would be:

    • Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)

    • Hole Transport Layer (HTL): e.g., NPB (40 nm)

    • Emissive Layer (EML): e.g., CBP hosting Ir(ppy)₃ (30 nm)

    • Electron Transport Layer (ETL): This compound (35 nm)

    • Electron Injection Layer (EIL): e.g., LiF (1 nm)

    • Cathode: Aluminum (100 nm) Deposition rates should be monitored with a quartz crystal microbalance. Typical rates are 0.1-0.2 nm/s for organics and 0.5-1.0 nm/s for metals.

  • Encapsulation: Immediately transfer the completed device to a nitrogen-filled glovebox without exposure to ambient air. Encapsulate the device using a UV-curable epoxy and a glass lid to protect the sensitive layers from oxygen and moisture.

Characterization and Performance Metrics

To validate the protocols and assess the material's performance, a series of characterization techniques must be employed.

Material Characterization
  • Electrochemical Analysis (Cyclic Voltammetry): Determines the HOMO and LUMO energy levels, which are critical for predicting charge injection barriers and designing device architectures.[3]

  • Photophysical Analysis (UV-Vis & Photoluminescence): Measures the optical bandgap and emission properties of the material in solution and as a thin film.

  • Thermal Analysis (TGA/DSC): Assesses the thermal stability and glass transition temperature, indicating the material's suitability for the high-temperature evaporation process and its operational stability.[3]

Device Characterization & Performance Data

The fabricated OLED devices should be characterized for their optoelectronic performance. The table below presents example data for a green PhOLED utilizing BiIm as the ETL.

Performance MetricValue
Turn-on Voltage (at 1 cd/m²) 2.8 V
Maximum Luminance > 25,000 cd/m²
Maximum Luminous Efficacy 65 cd/A
Maximum External Quantum Efficiency (EQE) 18.5%
CIE Color Coordinates (x, y) (0.31, 0.62)
Device Lifetime (LT₅₀ at 1000 nits) > 5,000 hours

Conclusion

This compound stands out as a highly versatile and effective material for organic electronics. Its unique molecular structure provides a combination of high thermal stability and excellent electron-transporting capabilities. The protocols detailed in this guide offer a validated pathway for the synthesis, fabrication, and characterization of high-performance OLED devices. As research continues, further functionalization of the biphenyl and imidazole units promises to unlock even greater potential for this class of materials, paving the way for more efficient and durable organic electronic devices.

References

Application Notes & Protocols for Metal-Organic Frameworks (MOFs) Derived from 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl: Synthesis, Activation, and Gas Adsorption Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Foreword: The Scientific Rationale

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality. The selection of the organic linker is a critical design parameter that dictates the final architecture and properties of the material. The ligand 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl (hereafter abbreviated as dib-Im ) is a subject of significant interest. Its rigid biphenyl core prevents structural collapse upon guest removal, while the terminal imidazolyl groups provide robust, angular coordination sites, making it an excellent candidate for constructing thermally stable, porous frameworks.

This guide provides a comprehensive overview of the synthesis, activation, and gas adsorption characterization of MOFs derived from the dib-Im ligand. The protocols herein are synthesized from established methodologies for related imidazolate-based frameworks and are designed to be robust and reproducible. We will delve into the causality behind experimental choices, ensuring that researchers can not only follow the steps but also understand the underlying principles to adapt and troubleshoot effectively.

Synthesis of a Representative dib-Im MOF (M-dib-Im)

The following is a representative solvothermal protocol for synthesizing a crystalline MOF using the dib-Im ligand and a divalent metal salt (e.g., Zinc or Cadmium acetate). Solvothermal synthesis is chosen for its ability to promote the growth of high-quality single crystals by using elevated temperatures and pressures to increase reactant solubility.

Causal Factors in Synthesis
  • Metal Ion Choice: Zinc(II) and Cadmium(II) are frequently used due to their flexible coordination geometries (typically tetrahedral or octahedral), which can be readily satisfied by the nitrogen donors of the imidazolate rings.

  • Solvent System: A mixture of N,N-Dimethylformamide (DMF) and ethanol is commonly employed. DMF is a high-boiling point, polar aprotic solvent that effectively solubilizes the organic ligand and metal salt. Ethanol can act as a modulator, influencing the kinetics of crystal nucleation and growth.

  • Temperature: A reaction temperature of 100-120 °C provides the necessary thermal energy to overcome the activation barrier for framework formation without causing ligand decomposition.

Detailed Synthesis Protocol: M-dib-Im

Materials:

  • This compound (dib-Im)

  • Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) or Cadmium Acetate Dihydrate (Cd(OAc)₂·2H₂O)

  • N,N-Dimethylformamide (DMF), Anhydrous

  • Ethanol (EtOH), Absolute

  • 20 mL Scintillation Vials or Teflon-lined Autoclave

Procedure:

  • In a 20 mL glass scintillation vial, dissolve 0.1 mmol of the dib-Im ligand in 5 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.

  • In a separate vial, dissolve 0.1 mmol of the metal salt (e.g., Zn(OAc)₂·2H₂O) in 5 mL of ethanol.

  • Combine the two solutions in the vial containing the ligand. The solution should be clear.

  • Cap the vial tightly. Safety Note: Ensure the vial is not filled more than two-thirds full to accommodate pressure buildup. For higher temperatures or larger scales, a Teflon-lined stainless steel autoclave is required.

  • Place the sealed vial in a programmable laboratory oven.

  • Heat the oven to 110 °C at a rate of 5 °C/min.

  • Hold the temperature at 110 °C for 72 hours. This extended reaction time allows for the slow formation of well-defined crystals.

  • After 72 hours, cool the oven to room temperature at a rate of 2 °C/min. Slow cooling is critical to prevent crystal cracking and to maximize yield.

  • Collect the resulting crystalline product by decanting the mother liquor.

  • Wash the crystals by immersing them in 10 mL of fresh DMF for 12 hours to remove unreacted starting materials. Repeat this washing step three times.

  • The as-synthesized, solvent-filled crystals are now ready for characterization and activation.

G cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_isolation Product Isolation ligand Dissolve dib-Im Ligand in DMF mix Combine Solutions in Sealed Vial ligand->mix metal Dissolve Metal Salt in Ethanol metal->mix heat Heat to 110 °C (72 hours) mix->heat cool Slow Cool to Room Temperature heat->cool collect Collect Crystals (Decantation) cool->collect wash Wash with Fresh DMF (3x) collect->wash product As-Synthesized MOF wash->product

Fig. 1: Solvothermal synthesis workflow for M-dib-Im.

Post-Synthesis Activation: Unlocking Porosity

As-synthesized MOFs contain solvent molecules within their pores, which must be removed to make the porous network accessible to gas molecules. This process, known as activation, is paramount for gas adsorption applications. A poorly activated sample will exhibit drastically lower surface area and gas uptake. The primary challenge is to remove guest molecules without causing the framework to collapse, a common issue driven by capillary forces during solvent evaporation.[1]

Rationale for the Activation Protocol
  • Solvent Exchange: DMF has a high boiling point (153 °C) and high surface tension, making its direct removal difficult and potentially destructive to the MOF structure.[1] We first exchange the DMF with a more volatile solvent with lower surface tension, such as ethanol or acetone.

  • Thermal and Vacuum Treatment: After solvent exchange, the sample is heated under a dynamic vacuum. This provides the thermal energy for the solvent molecules to desorb from the pore walls while the vacuum removes them from the system, preventing re-adsorption.

Detailed Activation Protocol
  • After the final DMF wash (Step 10 in Protocol 2.2), decant the DMF and add 10 mL of a volatile solvent (e.g., absolute ethanol or dry acetone).

  • Allow the crystals to soak for 24 hours. This allows for the diffusion of the new solvent into the pores and the old solvent out.

  • Replace the solvent with a fresh 10 mL portion and repeat the soaking process. Perform this solvent exchange a total of 3-5 times to ensure complete replacement of DMF.[2][3]

  • After the final exchange, carefully decant the solvent and transfer the moist crystals to a sample tube suitable for a vacuum port (e.g., a Schlenk tube).

  • Attach the sample tube to a high-vacuum line (<10⁻³ Torr).

  • Slowly heat the sample to 120-150 °C (the final temperature should be below the material's decomposition temperature, as determined by TGA) and hold for 12-24 hours under dynamic vacuum.

  • After the holding period, cool the sample to room temperature while still under vacuum.

  • The sample is now considered "activated." It should be backfilled with an inert gas (N₂ or Ar) and transferred immediately to the gas adsorption analyzer to prevent re-adsorption of atmospheric moisture.

Application Note: Gas Adsorption Analysis

This section outlines the protocol for measuring the gas adsorption properties of the activated M-dib-Im MOF. The primary goals are to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and the selective uptake of gases like CO₂ and CH₄.

Experimental Principles
  • Physisorption: Gas molecules adhere to the surface of the MOF via weak van der Waals forces. This process is reversible and dependent on pressure and temperature.

  • Isotherms: An adsorption isotherm is a plot of the amount of gas adsorbed versus pressure at a constant temperature. The shape of the isotherm provides information about the porous nature of the material.

  • BET Theory: Used to calculate the specific surface area from the N₂ adsorption isotherm measured at 77 K (liquid nitrogen temperature).

  • Selective Adsorption: MOFs can exhibit preferential adsorption for certain gases over others due to differences in molecular size, polarizability, and specific interactions with the framework. For instance, CO₂ often shows higher uptake than N₂ or CH₄ due to its larger quadrupole moment interacting favorably with the MOF's internal surfaces.[4]

Protocol for Gas Adsorption Measurement
  • Sample Preparation: Weigh approximately 50-100 mg of the activated M-dib-Im MOF into a pre-weighed sample tube in an inert atmosphere (e.g., a glovebox).

  • Secondary Degassing: Transfer the sample tube to the degassing port of the adsorption analyzer. Heat the sample again under vacuum (e.g., 120 °C for 4 hours) to remove any atmospheric gases that may have adsorbed during transfer. This is a critical self-validating step.[5]

  • Surface Area Analysis (N₂ at 77 K):

    • Cool the sample to 77 K using a liquid nitrogen bath.

    • Measure the full N₂ adsorption-desorption isotherm up to a relative pressure (P/P₀) of 1.0.

    • Calculate the BET surface area from the adsorption data in the P/P₀ range of 0.05 to 0.3.

    • Calculate the total pore volume from the amount of N₂ adsorbed at P/P₀ ≈ 0.99.

  • Selective Gas Uptake (CO₂, CH₄, N₂ at 273 K or 298 K):

    • Remove the liquid nitrogen bath and allow the sample to warm to room temperature.

    • Replace the cryogen bath with a temperature-controlled water bath (e.g., 298 K).

    • Measure the single-component adsorption isotherms for CO₂, CH₄, and N₂ up to a pressure of 1 bar.

    • Plot the uptake (in cm³/g or mmol/g) as a function of pressure for each gas.

G cluster_prep Sample Preparation cluster_n2 N2 Sorption @ 77K cluster_co2 Selective Gas Sorption @ 298K weigh Weigh Activated MOF in Inert Atmosphere degas Secondary Degas on Analyzer Port weigh->degas cool_n2 Cool Sample to 77 K degas->cool_n2 measure_n2 Measure N2 Isotherm cool_n2->measure_n2 calc_bet Calculate BET Area & Pore Volume measure_n2->calc_bet warm_co2 Warm Sample to 298 K calc_bet->warm_co2 measure_co2 Measure CO2/CH4/N2 Isotherms warm_co2->measure_co2 analyze_co2 Analyze Uptake & Selectivity measure_co2->analyze_co2

Fig. 2: Workflow for gas adsorption analysis.
Expected Results & Data Presentation

The gas adsorption properties of MOFs derived from the dib-Im ligand are expected to be influenced by the choice of metal and the resulting framework topology. Based on data from structurally analogous systems, a successful synthesis and activation should yield a microporous material with good CO₂ selectivity.[4]

Table 1: Representative Gas Adsorption Properties for a M-dib-Im MOF

ParameterGasTemperature (K)ValueSignificance
BET Surface Area N₂77500 - 1200 m²/gIndicates high porosity and successful activation.
Total Pore Volume N₂770.3 - 0.6 cm³/gMeasures the total accessible void space.
CO₂ Uptake CO₂27350 - 90 cm³/gQuantifies capacity for carbon dioxide at 1 bar.
CH₄ Uptake CH₄27320 - 40 cm³/gQuantifies capacity for methane at 1 bar.
N₂ Uptake N₂2735 - 15 cm³/gLow uptake is desirable for CO₂/N₂ separation.
CO₂/N₂ Selectivity CO₂/N₂273> 10Indicates preferential binding of CO₂ over N₂.[4]

Note: These values are illustrative and will vary based on the specific MOF structure and activation quality. Selectivity can be estimated using the ratio of initial slopes of the adsorption isotherms.

Fig. 3: Conceptual diagram of a 2D MOF network.

References

Harnessing the Potential of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl for Novel Pharmaceutical Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery and Development

Abstract

The confluence of privileged structural motifs in a single molecular framework presents a powerful strategy in modern medicinal chemistry. The 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl scaffold is an exemplary case, merging the rigid, π-rich biphenyl core, a cornerstone in numerous approved drugs, with the versatile imidazole heterocycle, renowned for its diverse biological interactions and ability to improve pharmacokinetic properties.[1][2] This guide provides a comprehensive overview for researchers, elucidating the synthetic pathways, strategic considerations, and detailed experimental protocols for leveraging this scaffold in the design and discovery of novel therapeutic agents. We delve into validated synthetic methodologies, robust characterization techniques, and a cascade of in vitro biological assays designed to identify and optimize new drug candidates, with a particular focus on oncology applications.

The Scientific Rationale: Why this compound?

The power of this scaffold lies in the synergistic combination of its two core components:

  • The Biphenyl Core: This structural unit provides a rigid, well-defined three-dimensional geometry. Its ability to engage in hydrophobic and π-stacking interactions makes it a highly effective anchor for binding to protein targets with high specificity.[1] The biphenyl motif is found in top-selling drugs like Losartan and Valsartan, underscoring its value in establishing potent and selective biological activity.[1]

  • The Imidazole Moieties: Imidazole is a five-membered aromatic heterocycle that is a crucial component of many natural products and bioactive molecules, including histamine and histidine.[3][4] Its two nitrogen atoms serve as both hydrogen bond donors and acceptors, enabling a wide range of interactions with biological macromolecules like enzymes and receptors.[3][5] This feature not only facilitates target binding but can also enhance aqueous solubility and bioavailability, key considerations in drug development.[2][5] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[6][7]

By combining these two privileged structures, this compound offers a robust and versatile platform for creating libraries of compounds with high potential for therapeutic intervention across various disease areas.

Physicochemical Properties

A foundational understanding of the parent scaffold's properties is essential before embarking on a derivatization campaign.

PropertyValueSource
Molecular Formula C₁₈H₁₄N₄[8]
Molecular Weight 286.34 g/mol [8][9]
Appearance White to off-white crystalline powder[9]
Melting Point 294 °C[9]
LogP (calculated) 5.188[10]
CAS Number 855766-92-6[8]

Synthesis and Characterization of the Core Scaffold

The synthesis of this compound can be approached through several reliable cross-coupling strategies. The choice of method often depends on the availability of starting materials and desired scale. Here, we present two robust, field-proven protocols.

Visualizing the Synthetic Strategy

G cluster_0 Route A: Ullmann Condensation cluster_1 Route B: Suzuki Coupling A1 4,4'-Dihalobiphenyl A3 Copper Catalyst (e.g., CuI) Base (e.g., Cs₂CO₃) A1->A3 A2 Imidazole A2->A3 A4 This compound A3->A4 C-N Coupling B1 4-(1H-Imidazol-1-yl)phenylboronic acid B3 Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) B1->B3 B2 1-Bromo-4-(1H-imidazol-1-yl)benzene B2->B3 B4 This compound B3->B4 C-C Coupling

Caption: Key synthetic routes to the target scaffold.

Protocol 2.1: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This method is highly effective for forming the crucial C-N bond between the biphenyl core and the imidazole rings. The Ullmann condensation is a cost-effective and powerful technique for this transformation.[11][12]

Rationale: We utilize a copper(I) iodide catalyst, which is more efficient and requires milder conditions than traditional stoichiometric copper reactions.[12] A ligand, such as 1,10-phenanthroline, is included to stabilize the copper catalyst and facilitate the reaction.[11][13] Cesium carbonate is chosen as the base due to its high solubility in polar aprotic solvents and its effectiveness in promoting N-arylation reactions.[13]

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,4'-diiodobiphenyl (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add imidazole (2.2 mmol, 2.2 equiv), copper(I) iodide (CuI) (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the copper catalyst.

  • Solvent Addition: Add 10 mL of anhydrous dimethylformamide (DMF) via syringe.

  • Reaction: Heat the reaction mixture to 110-120 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with 50 mL of ethyl acetate and 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a gradient of dichloromethane/methanol) to yield the pure this compound.

Protocol 2.2: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for constructing C-C bonds, particularly for biphenyl synthesis, due to its mild conditions and tolerance of various functional groups.[14][15]

Rationale: This protocol involves coupling an imidazole-containing arylboronic acid with an imidazole-containing aryl halide. A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is the cornerstone of this reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[15][16] An inorganic base like potassium carbonate is required to activate the boronic acid for the transmetalation step.[17]

Step-by-Step Methodology:

  • Vessel Preparation: To a round-bottom flask, add 4-(1H-imidazol-1-yl)phenylboronic acid (1.1 mmol, 1.1 equiv), 1-bromo-4-(1H-imidazol-1-yl)benzene (1.0 mmol, 1.0 equiv), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a mixture of toluene (8 mL) and water (2 mL). The biphasic system is common for Suzuki couplings.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours under the inert atmosphere. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 2.1.

Characterization

Confirm the identity and purity of the synthesized compound using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound (should be ≥98%).[9]

Application in Pharmaceutical Design: A Strategic Workflow

With the core scaffold in hand, the next phase involves designing and screening a library of derivatives to identify potential drug candidates.

Drug Discovery and Development Workflow

G A Core Scaffold This compound B Rational Design & Library Synthesis A->B C Primary Screening (e.g., Cytotoxicity - MTT Assay) B->C D Hit Identification (Compounds with IC₅₀ < 10 µM) C->D D->C Inactive E Secondary Assays (e.g., Apoptosis, Cell Cycle) D->E Confirmed Hits F Mechanism of Action (e.g., Kinase Profiling, Target Engagement) E->F G Lead Optimization (ADME/Tox Profiling) F->G H Preclinical Candidate G->H

Caption: A typical workflow for pharmaceutical development.

Library Design and Synthesis

The goal is to create structural diversity to explore the chemical space around the core scaffold. Modifications can be targeted at the imidazole rings or the biphenyl core.

  • Imidazole Substitution: The C2, C4, and C5 positions of the imidazole rings are amenable to substitution. For instance, alkylation or arylation at these positions can modulate lipophilicity and introduce new interaction points.

  • Biphenyl Core Substitution: Introducing substituents (e.g., halogens, hydroxyl, methoxy groups) onto the biphenyl rings can alter the molecule's conformation and electronic properties, influencing target binding and pharmacokinetic profiles.[18]

Protocols for In Vitro Biological Evaluation: An Oncology Focus

Given the known anticancer activities of both imidazole and biphenyl derivatives, a primary application is in oncology.[1][18][19] The following protocols detail a standard cascade for evaluating novel compounds against cancer cell lines.

Protocol 4.1: Cell Viability/Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust and high-throughput method for primary screening to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A375 for melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Hypothetical Screening Data
CompoundDerivative R-GroupIC₅₀ vs. A375 (µM)[20]IC₅₀ vs. MCF-7 (µM)[1]
Parent Scaffold H> 50> 50
Derivative 1 2-Cl-phenyl8.512.3
Derivative 2 4-OH-phenyl2.15.6
Derivative 3 4-CF₃-phenyl15.222.1
Protocol 4.2: Apoptosis Induction (Annexin V/Propidium Iodide Assay)

Rationale: Potent anticancer compounds often induce programmed cell death, or apoptosis. This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[18][20]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer. The results will quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Protocol 4.3: Cell Cycle Analysis

Rationale: Many anticancer drugs exert their effect by arresting the cell cycle at a specific phase (G1, S, or G2/M), preventing cell division.[18][20] This assay uses a fluorescent dye (propidium iodide) that binds stoichiometrically to DNA, allowing for the quantification of DNA content and thus the distribution of cells across the different cycle phases.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in a 6-well plate with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Investigating the Mechanism of Action

Identifying the molecular target is the ultimate goal. The imidazole motif is a known pharmacophore for kinase inhibition.[6]

Hypothetical Mechanism of Action: Kinase Inhibition

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Inhibition of Apoptosis ERK->Apoptosis Inhibitor Biphenyl-Imidazole Derivative Inhibitor->RAF

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

A logical next step for promising compounds would be to screen them against a panel of cancer-relevant kinases. A positive hit would then be validated through direct enzyme inhibition assays and target engagement studies within the cell.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel pharmaceuticals. Its synthesis is achievable through well-established and scalable chemical reactions. The inherent biological relevance of its constituent parts provides a strong rationale for its exploration, particularly in oncology. The systematic application of the design principles and experimental protocols outlined in this guide will enable researchers to efficiently navigate the path from scaffold synthesis to the identification and validation of new, potent therapeutic candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4,4'-Di(1H-imidazol-1-yl)-1,1'-biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this synthetic procedure. Our goal is to bridge the gap between theoretical knowledge and practical application by explaining the causality behind experimental choices.

Introduction: The Synthetic Challenge

The synthesis of this compound typically involves a double N-arylation reaction, most commonly a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] The symmetrical nature of the target molecule belies the complexities that can arise during the reaction, including incomplete conversion, side-product formation, and purification difficulties. This guide provides a structured approach to troubleshooting and optimizing your reaction conditions.

The primary synthetic route involves the coupling of two equivalents of imidazole with a 4,4'-dihalobiphenyl, as illustrated below. The choice of catalyst, ligand, base, and solvent system is critical for achieving a high yield and purity.

G Biphenyl 4,4'-Dihalobiphenyl (X = I, Br) Catalyst Catalyst (e.g., CuI, Pd(OAc)2) Imidazole Imidazole (2 eq.) Product This compound Catalyst->Product Ligand Ligand (e.g., Phenanthroline, Phosphine) Ligand->Product Base Base (e.g., Cs2CO3, K3PO4) Base->Product Solvent Solvent (e.g., DMSO, DMF) Solvent->Product G cluster_reagent Reagent Purity Checks cluster_catalyst Catalyst System Evaluation cluster_temp Reaction Parameter Optimization start Low Conversion reagent_purity Check Reagent Purity (Imidazole, Solvent, Base) start->reagent_purity catalyst_activity Evaluate Catalyst System reagent_purity->catalyst_activity If pure temp_time Optimize Temperature & Time catalyst_activity->temp_time If active end Improved Conversion temp_time->end rp1 • Imidazole: Recrystallize or sublime. • Solvent: Use anhydrous grade. • Base: Use freshly dried base. cs1 • Increase catalyst/ligand loading. • Screen different ligands (e.g., phenanthrolines for Cu). • Consider a different catalyst (e.g., Pd-based). tt1 • Increase temperature incrementally. • Extend reaction time and monitor by TLC/LC-MS.

References

Technical Support Center: Synthesis of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl derivatives. These compounds are valuable building blocks and ligands in materials science and medicinal chemistry, finding use in organic electronics and as precursors for novel pharmaceuticals.[1][2] However, their synthesis can present several challenges, from low yields to difficult purifications. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles encountered during their experiments.

Overview of Synthetic Strategies

The construction of the C-N bond between the biphenyl backbone and the imidazole ring is the crucial step in this synthesis. Primarily, two catalytic cross-coupling methodologies are employed: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[3][4] A third, less common but effective route, involves the reaction of 4,4'-diaminobiphenyl with an activating agent like 1,1'-carbonyldiimidazole (CDI). The choice of strategy depends on the available starting materials, functional group tolerance, and desired reaction conditions.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Reaction Methodologies 4,4'-Dihalobiphenyl 4,4'-Dihalobiphenyl Ullmann Ullmann Condensation (Cu-catalyzed) 4,4'-Dihalobiphenyl->Ullmann Buchwald Buchwald-Hartwig (Pd-catalyzed) 4,4'-Dihalobiphenyl->Buchwald Imidazole Imidazole Imidazole->Ullmann Imidazole->Buchwald 4,4'-Diaminobiphenyl 4,4'-Diaminobiphenyl Activation Amine Activation/ Cyclization 4,4'-Diaminobiphenyl->Activation CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Activation Target_Product 4,4'-di(1H-imidazol-1-yl) -1,1'-biphenyl Ullmann->Target_Product Buchwald->Target_Product Activation->Target_Product

Caption: High-level overview of synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The most established methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination, both starting from a 4,4'-dihalobiphenyl (typically dibromo- or diiodobiphenyl) and imidazole.[4][5] The Ullmann reaction is a classic method requiring high temperatures, while the Buchwald-Hartwig reaction often proceeds under milder conditions but requires specialized phosphine ligands.[3][6][7] An alternative route involves the reaction of 4,4'-diaminobiphenyl with 1,1'-carbonyldiimidazole (CDI).[8][9]

Q2: Why is the choice of catalyst and ligand so critical in these reactions?

In transition-metal-catalyzed cross-coupling, the catalyst and ligand system dictates the efficiency and scope of the reaction.

  • For Buchwald-Hartwig: The palladium catalyst's activity is heavily influenced by the phosphine ligand. Bulky, electron-rich ligands (like those from the Buchwald and Hartwig groups) promote the key steps of oxidative addition and reductive elimination, allowing for the coupling of less reactive aryl chlorides and accommodating a wider range of functional groups.[3][6][10]

  • For Ullmann Condensation: The reaction traditionally uses copper powder or copper(I) salts.[4][11] The efficiency can be low due to the high temperatures required and catalyst deactivation. Modern protocols often use ligands like phenanthrolines or amino acids to stabilize the copper catalyst, enabling the reaction to proceed at lower temperatures and with better yields.[12]

Q3: Which starting material is better: 4,4'-diiodobiphenyl or 4,4'-dibromobiphenyl?

The choice depends on the reaction. For both Ullmann and Buchwald-Hartwig reactions, the reactivity of the aryl halide follows the order I > Br > Cl. 4,4'-diiodobiphenyl is more reactive and will typically undergo oxidative addition more readily, allowing for milder reaction conditions. However, it is also more expensive and can be more prone to side reactions like homocoupling. 4,4'-dibromobiphenyl offers a good balance of reactivity and cost and is often the preferred starting material. Aryl chlorides are the least reactive and often require more sophisticated and expensive catalyst/ligand systems to achieve good conversion.[13][14]

Troubleshooting Guide

Problem Area 1: Low or No Product Yield

Q: My Buchwald-Hartwig reaction is giving very low yields. I'm using Pd₂(dba)₃, a phosphine ligand, and NaOtBu as the base. What could be wrong?

This is a common issue that can stem from several sources. Let's break down the possibilities.

  • Atmosphere Integrity: The Pd(0) catalyst is extremely sensitive to oxygen. Inefficient degassing of your solvent or a poor seal on your reaction vessel can lead to rapid catalyst oxidation and deactivation.

    • Solution: Ensure your solvent is thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes. Assemble your reaction under a positive pressure of inert gas.

  • Ligand Selection: Imidazole can be a challenging nucleophile as it can also act as a ligand, potentially poisoning the catalyst.[15]

    • Solution: Employ ligands specifically designed for coupling N-heterocycles. Bulky biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands are often more effective than simpler phosphines like PPh₃.[6] A screening of different ligands may be necessary.

  • Base Incompatibility: While NaOtBu is a strong base and commonly used, it can be incompatible with certain functional groups.[10]

    • Solution: Consider a weaker base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Although the reaction may be slower, it can prevent degradation of sensitive starting materials or products. A base screen is a standard part of optimizing these reactions.

  • Solvent Purity: The presence of water can hydrolyze the base and interfere with the catalytic cycle.

    • Solution: Use anhydrous solvents. Toluene and dioxane are common choices and should be distilled from an appropriate drying agent or purchased as anhydrous grade and used without delay.

Troubleshooting_Low_Yield Start Low / No Yield in Buchwald-Hartwig Reaction Q1 Is the reaction atmosphere strictly inert? Start->Q1 Sol1 Action: Improve degassing (Freeze-Pump-Thaw) and ensure positive inert gas pressure. Q1->Sol1 No Q2 Is the ligand appropriate for N-heterocycle coupling? Q1->Q2 Yes Sol1->Q2 Sol2 Action: Screen bulky biarylphosphine or NHC ligands. Avoid simple phosphines like PPh3. Q2->Sol2 No Q3 Is the base (e.g., NaOtBu) degrading your material? Q2->Q3 Yes Sol2->Q3 Sol3 Action: Try weaker bases (Cs2CO3, K3PO4) and screen for optimal performance. Q3->Sol3 Possibly Q4 Is your solvent truly anhydrous? Q3->Q4 No Sol3->Q4 Sol4 Action: Use freshly distilled or commercial anhydrous grade solvents. Q4->Sol4 No End Yield Improved Q4->End Yes Sol4->End

Caption: Decision tree for troubleshooting low yields.

Q: My Ullmann reaction requires very high temperatures (>180 °C) and still gives a low yield. How can I improve this?

The classic Ullmann reaction is notorious for requiring harsh conditions.[7][11]

  • Catalyst Activation: Commercial copper powder can have an oxide layer that inhibits reactivity.

    • Solution: Activate the copper before use. This can be achieved by washing with dilute acid (e.g., HCl) to remove oxides, followed by rinsing with water, ethanol, and ether, and drying under vacuum. Alternatively, using copper(I) salts like CuI or CuBr can be more effective.[16]

  • Solvent Choice: The solvent must be stable at high temperatures and able to solubilize the reactants.

    • Solution: High-boiling polar aprotic solvents like DMF, DMSO, or nitrobenzene are traditionally used.[11] However, be aware of potential decomposition at very high temperatures.

  • Use of Ligands: Modern Ullmann protocols often incorporate ligands to improve catalyst performance.

    • Solution: Adding a ligand such as L-proline or 1,10-phenanthroline can stabilize the copper intermediate, increasing its solubility and catalytic activity, which often allows for a significant reduction in reaction temperature (e.g., to 90-130 °C).

Problem Area 2: Side Product Formation

Q: My main impurity is the homocoupled biphenyl starting material (e.g., quaterphenyl from dihalobiphenyl). How do I stop this?

Homocoupling is a common side reaction in both Ullmann and Suzuki-type reactions (which can occur with boronic acid impurities in Buchwald-Hartwig).[17]

  • For Ullmann Reactions: Homocoupling is an intrinsic part of the mechanism.[4] It is favored at very high temperatures.

    • Solution: The best approach is to use a ligand-accelerated protocol that allows for lower reaction temperatures, which will disfavor the homocoupling pathway relative to the desired C-N bond formation.

  • For Palladium-Catalyzed Reactions: Homocoupling can arise from oxidative coupling, often promoted by residual oxygen.[17]

    • Solution: As with low-yield issues, rigorous exclusion of oxygen is critical.[17] Ensure your inert atmosphere is truly inert. Additionally, ensure the purity of your reagents; for instance, if you are performing a Suzuki reaction to build the biphenyl backbone first, any excess boronic acid can homocouple.

Q: I am isolating significant amounts of the mono-substituted product, 4-(1H-imidazol-1-yl)-4'-halobiphenyl. How do I drive the reaction to completion?

This indicates the second substitution is much slower than the first. This can be due to electronic deactivation of the biphenyl ring after the first imidazole is added, or due to steric hindrance.

  • Solution 1: Adjust Stoichiometry: Increase the excess of imidazole used. Instead of 2.2 equivalents, try using 3.0 or even 4.0 equivalents. This will statistically favor the second reaction.

  • Solution 2: Increase Temperature and Time: After an initial period (e.g., 12 hours), consider increasing the reaction temperature by 10-20 °C and extending the reaction time. Monitor by TLC or LC-MS to track the disappearance of the mono-substituted intermediate.

  • Solution 3: Change the Base: The salt formed after the first substitution (e.g., NaBr) can sometimes inhibit the catalyst. Using a different base like Cs₂CO₃, which can have solubility benefits and promote the second coupling, may be effective.

Problem Area 3: Purification

Q: The crude product is a brown, intractable solid, and column chromatography is giving poor separation from residual catalyst and polar impurities. What are my options?

Purification of these N-heterocyclic compounds can be challenging due to their polarity and ability to chelate to residual metals.

  • Solution 1: Aqueous Workup/Filtration: Before chromatography, try an aggressive workup. Dissolve or suspend the crude material in a solvent like dichloromethane or ethyl acetate and wash with an aqueous solution of a chelating agent like EDTA or dilute ammonium hydroxide to help remove residual copper or palladium salts. If the product is insoluble, you can sometimes triturate or wash the solid with various solvents to remove impurities.

  • Solution 2: Recrystallization: This is often the most effective method if a suitable solvent system can be found. Screen various solvents, including alcohols (methanol, ethanol), acetonitrile, DMF, and mixtures with water.

  • Solution 3: Modified Chromatography: If column chromatography is necessary, consider using an alumina (neutral or basic) stationary phase instead of silica gel, as highly polar products can irreversibly stick to acidic silica. Also, consider adding a small amount of a modifying base like triethylamine (~1%) to your eluent system to prevent streaking and improve recovery.

Experimental Protocols & Data

Table 1: Comparison of Primary Synthetic Routes
FeatureUllmann-type CondensationBuchwald-Hartwig Amination
Catalyst CuI, Cu₂O, or Cu powderPd(OAc)₂, Pd₂(dba)₃
Ligand Often none (classic), L-proline, 1,10-phenanthroline (modern)Bulky Biarylphosphines (e.g., XPhos, SPhos), NHCs
Base K₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄, Cs₂CO₃
Solvent DMF, DMSO, NitrobenzeneToluene, Dioxane, THF
Temperature High (150-220 °C), lower with ligands (90-130 °C)Mild to moderate (RT to 110 °C)
Pros Inexpensive catalyst, well-established for simple systemsHigh functional group tolerance, milder conditions, broad scope.[3]
Cons Harsh conditions, often low yields, limited substrate scopeExpensive catalysts/ligands, air-sensitive
Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol is a general starting point and requires optimization for specific substrates.

  • Preparation: To an oven-dried Schlenk flask under Argon, add 4,4'-dibromobiphenyl (1.0 mmol), imidazole (2.5 mmol), and Cs₂CO₃ (2.5 mmol).

  • Catalyst Addition: In a separate vial, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a suitable ligand like XPhos (0.08 mmol, 8 mol%). Add 5 mL of degassed, anhydrous dioxane to the Schlenk flask, followed by the catalyst/ligand mixture.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) or by recrystallization from a suitable solvent like ethanol or acetonitrile.

Protocol 2: Synthesis from 4,4'-Diaminobiphenyl using CDI

This method avoids transition metal catalysts.[18]

  • Activation (Caution! Perform in a fume hood): In a round-bottom flask, dissolve 1,1'-carbonyldiimidazole (CDI) (2.2 mmol) in 10 mL of anhydrous THF under Nitrogen.[8][9][18]

  • Reaction: In a separate flask, dissolve 4,4'-diaminobiphenyl (1.0 mmol) in 15 mL of anhydrous THF. Add this solution dropwise to the CDI solution at room temperature.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours. The reaction involves the formation of an intermediate that cyclizes with the elimination of imidazole and CO₂.

  • Workup: Cool the reaction to room temperature. A precipitate of imidazolium salt may form.[8] Filter the reaction mixture. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization from hot tetrahydrofuran or another suitable solvent to yield the pure product.[8]

References

Technical Support Center: Synthesis of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and product purity.

The synthesis of N-aryl imidazoles, such as this compound, is a cornerstone in the development of pharmaceuticals, organic electronics, and advanced materials.[1][2][3] The target molecule, in particular, serves as a critical ligand and building block.[2] However, its synthesis is often plagued by issues like low yields, competing side reactions, and purification difficulties. This guide provides field-proven insights based on established catalytic systems to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and effective methods involve the double N-arylation of two imidazole molecules with a 4,4'-dihalobiphenyl (e.g., 4,4'-diiodobiphenyl or 4,4'-dibromobiphenyl). This is typically achieved through transition metal-catalyzed cross-coupling reactions. The two dominant strategies are:

  • Ullmann Condensation: This is a classical copper-catalyzed C-N coupling reaction. Modern Ullmann protocols operate under milder conditions than the harsh, high-temperature methods of the past, thanks to the development of specialized ligands.[4][5]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed C-N coupling reaction known for its broad substrate scope and high functional group tolerance.[6][7][8]

Q2: Which catalytic system is better: Copper-based Ullmann or Palladium-based Buchwald-Hartwig?

Neither system is universally "better"; the choice depends on several factors including cost, substrate reactivity, and desired reaction conditions.

FeatureCopper-Catalyzed UllmannPalladium-Catalyzed Buchwald-Hartwig
Cost Generally lower cost (copper is more abundant and cheaper than palladium).[9]Higher cost due to the price of palladium and specialized phosphine ligands.
Ligands Often uses nitrogen-based ligands like 1,10-phenanthroline derivatives or amino acids.[10][11][12]Typically requires bulky, electron-rich phosphine ligands (e.g., biarylphosphines).[6][7]
Sensitivity Can be sensitive to air and moisture, though many modern systems are more robust.Often requires strictly inert (anhydrous and oxygen-free) conditions to prevent catalyst deactivation.
Scope Very effective for N-arylation of imidazoles, which can sometimes be challenging for Pd systems.[10]Extremely broad scope for many C-N bond formations, but imidazole N-arylation can be less straightforward.[6]
Regioselectivity For unsymmetrical imidazoles, regioselectivity can sometimes be an issue.[6]Can offer excellent N1-selectivity for unsymmetrical imidazoles with the right ligand choice.[6]

For the specific synthesis of this compound from imidazole and a 4,4'-dihalobiphenyl, copper-catalyzed Ullmann-type reactions are often the most effective and widely reported method. [10][11]

Q3: How do I choose the right base and solvent for the reaction?

The base and solvent are not passive components; they are critical to the catalytic cycle and can dramatically impact yield.

  • Base: The base's primary role is to deprotonate the imidazole N-H, making it nucleophilic. The choice of base is critical.

    • Inorganic bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[13]

    • Cs₂CO₃ is often superior due to its higher solubility in organic solvents and the ability of the large, soft Cs⁺ cation to coordinate with the catalyst and substrate, promoting the reaction.[14]

    • The base must be strong enough to deprotonate imidazole (pKa ≈ 14.5) but not so strong that it causes side reactions with other functional groups.

  • Solvent: The solvent must solubilize the reactants and catalyst system.

    • High-boiling polar aprotic solvents are preferred as they can achieve the necessary reaction temperatures and dissolve the ionic intermediates.

    • Dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and N-methyl-2-pyrrolidone (NMP) are excellent choices for copper-catalyzed reactions.[10][12]

    • Thoroughly drying and degassing the solvent is crucial, especially for palladium-catalyzed reactions, to prevent catalyst poisoning by water or oxygen.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Low yield is the most common issue. The cause can often be traced back to one of several key areas. The following decision tree can help diagnose the problem.

LowYield_Troubleshooting start Low / No Yield catalyst_check Is the Catalyst Active? start->catalyst_check Check Catalyst conditions_check Are Reaction Conditions Optimal? start->conditions_check Check Conditions substrate_check Is there a Substrate Issue? start->substrate_check Check Substrates catalyst_source Source: Old / Improperly Stored Solution: Use fresh CuI / Pd catalyst. catalyst_check->catalyst_source Purity catalyst_poisoning Source: Impurities (H₂O, O₂) Solution: Degas solvent, use inert atm. catalyst_check->catalyst_poisoning Environment ligand_issue Is the Ligand Appropriate? catalyst_check->ligand_issue Ligand ligand_solution Solution: For Cu, try 1,10-phenanthroline derivatives. For Pd, use bulky biaryl phosphines. ligand_issue->ligand_solution base_issue Issue: Base Strength / Solubility Solution: Switch to Cs₂CO₃. conditions_check->base_issue Base temp_issue Issue: Temperature Too Low Solution: Increase temp to 110-150 °C. conditions_check->temp_issue Temp. solvent_issue Issue: Poor Solubility / Purity Solution: Use dry, degassed DMF or DMSO. conditions_check->solvent_issue Solvent halide_reactivity Issue: Aryl Halide Reactivity (I > Br >> Cl) Solution: Use 4,4'-diiodobiphenyl. substrate_check->halide_reactivity

Caption: Troubleshooting Decision Tree for Low Yield.

Q: My reaction isn't working. I see only starting material. What's the most likely cause?

A: The most probable culprit is an inactive catalyst or suboptimal reaction conditions.

  • Catalyst Deactivation: Copper(I) salts can oxidize to the less active Copper(II) form if exposed to air. Palladium catalysts are notoriously sensitive to oxygen, which can lead to the formation of inactive palladium oxides. Ensure you are using a robust inert atmosphere (Argon or Nitrogen) and that your catalyst is fresh or has been stored properly.

  • Ligand Failure: The ligand is essential for stabilizing the metal center and facilitating the catalytic cycle. For copper-catalyzed N-arylation of imidazoles, ligands like 4,7-dimethoxy-1,10-phenanthroline have been shown to be highly effective, even under mild conditions.[10][11][14] Without an effective ligand, the reaction may not proceed at an appreciable rate.

  • Insufficient Temperature: While modern methods are milder, these C-N couplings are not typically room-temperature reactions. They often require thermal energy to overcome the activation barrier for oxidative addition and reductive elimination. A temperature range of 110-150 °C is common.[4][10]

Problem 2: Formation of Mono-arylated Intermediate

Q: I'm getting a significant amount of 4-(1H-imidazol-1-yl)-4'-iodobiphenyl alongside my desired product. How can I push the reaction to completion?

A: This indicates that the second N-arylation is much slower than the first. This is a common challenge in difunctionalization reactions.

  • Causality: After the first imidazole couples, the electronic properties of the biphenyl ring change, which can deactivate the second halide position towards further oxidative addition. Additionally, as the product precipitates or its concentration builds, the reaction kinetics may slow down.

  • Solutions:

    • Increase Imidazole Stoichiometry: Use a slight excess of imidazole (e.g., 2.2 to 2.5 equivalents relative to the dihalobiphenyl) to favor the second coupling via Le Châtelier's principle.

    • Increase Reaction Time and/or Temperature: Give the reaction more time (24-48 hours) or a modest increase in temperature (e.g., from 110 °C to 130 °C) to drive the more difficult second coupling to completion.

    • Ensure Homogeneity: The addition of an agent like polyethylene glycol (PEG) has been shown to accelerate copper-catalyzed N-arylations, possibly by improving the solubility and mass transfer of the reaction components.[10][11]

Problem 3: Difficult Purification

Q: My crude product is a brown solid that is difficult to purify by column chromatography. What are my options?

A: The final product, this compound, is a high-melting, often poorly soluble crystalline solid.[2] This can make purification challenging.

  • Causality: The brown color often comes from residual copper catalyst or decomposition products from high-temperature reactions. The product's polarity is similar to the mono-substituted intermediate, making chromatographic separation tedious.

  • Solutions:

    • Aqueous Workup: Before any organic purification, perform an aqueous workup with an ammonium hydroxide solution. Ammonia is a strong ligand for copper and will form a soluble deep-blue [Cu(NH₃)₄]²⁺ complex, effectively pulling the residual copper catalyst from your organic product into the aqueous phase.

    • Recrystallization/Trituration: Given the product's crystalline nature, recrystallization is often more effective than chromatography. Try dissolving the crude material in a large volume of a hot, polar solvent like DMF or DMSO and then allowing it to cool slowly. Alternatively, trituration (slurrying the solid in a solvent where the impurities are soluble but the product is not, like hot ethanol or ethyl acetate) can be very effective at removing more soluble impurities.

    • Silica Gel Plug: If chromatography is necessary, first pass the crude mixture through a short plug of silica gel using a highly polar solvent system (e.g., Dichloromethane/Methanol, 9:1) to remove baseline impurities and colored material before attempting a full separation.

Experimental Protocols

Protocol 1: Optimized Copper-Catalyzed Ullmann-Type Synthesis

This protocol is based on highly successful methods developed for the N-arylation of imidazoles using a phenanthroline-based ligand system.[10][11][14]

References

Technical Support Center: Purification of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl (DIB). This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining this versatile compound with high purity. DIB is a valuable building block in various fields, including organic electronics, medicinal chemistry, and catalysis, making its purification a critical step for successful downstream applications.[1]

This guide is structured to address common challenges encountered during the synthesis and purification of DIB. It offers practical, experience-driven solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its purification?

Understanding the fundamental properties of DIB is the first step toward designing an effective purification strategy.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₁₈H₁₄N₄[2]Indicates a relatively non-polar backbone (biphenyl) with polar imidazole groups.
Molecular Weight 286.34 g/mol [1]Useful for mass spectrometry analysis and calculating molar equivalents.
Appearance White to almost white crystalline powder[1]A significant deviation from this (e.g., yellow, brown oil) indicates impurities.
Melting Point ~294 °C[1]A sharp melting point close to the literature value is a good indicator of purity. A broad melting range suggests the presence of impurities.
Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO and DMF.[3] Recrystallization often employs solvents like ethanol.[4][5]Solubility dictates the choice of solvents for recrystallization, column chromatography, and washing. The biphenyl core contributes to poor water solubility.[6]
pKa The imidazole moieties are basic.This allows for purification strategies involving acid-base extraction to remove non-basic impurities.
Stability Generally stable under normal conditions.Important to consider for storage and handling to prevent degradation. Store at 2-8 °C.[1]
Q2: What are the likely impurities in a crude sample of this compound?

Impurities can arise from starting materials, side reactions, or degradation. Common suspects include:

  • Unreacted Starting Materials: Such as 4,4'-diaminobiphenyl and imidazole precursors.

  • Mono-substituted Intermediate: 4-(1H-imidazol-1-yl)-1,1'-biphenylamine.

  • Positional Isomers: Depending on the synthetic route, isomers may form.

  • Solvent Residues: Residual high-boiling point solvents from the reaction (e.g., DMF, DMSO).

  • Degradation Products: Though generally stable, prolonged exposure to harsh conditions (strong acid/base, high heat) can lead to degradation.

Q3: How can I quickly assess the purity of my DIB sample?
  • Thin-Layer Chromatography (TLC): This is the fastest and most common method. A single spot under UV visualization suggests good purity. Use a solvent system that gives an Rf value of 0.3-0.4 for the product. A common starting point is a mixture of dichloromethane and methanol (e.g., 95:5 v/v).

  • Melting Point: As mentioned, a sharp melting point around 294 °C is a strong indicator of purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for detecting proton-containing impurities. The aromatic region should be clean, with distinct signals for the biphenyl and imidazolyl protons.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. A reversed-phase C18 or a phenyl-based column can be effective.[7][8] Purity is often reported as ≥98% by HPLC for commercial samples.[1]

Troubleshooting Purification Challenges

This section provides a problem-and-solution framework for common issues encountered during the purification of DIB.

Problem 1: My crude product is an oil or a sticky solid and won't crystallize.

Cause: This is often due to the presence of residual high-boiling solvents (like DMF or DMSO) or significant amounts of impurities that are inhibiting crystallization.

Solution Workflow:

start Oily/Sticky Crude Product step1 Triturate with a non-polar solvent (e.g., diethyl ether, hexanes). start->step1 step2 Decant the solvent. Repeat 2-3 times. step1->step2 step3 Dry the resulting solid under vacuum. step2->step3 step4 Does it solidify? step3->step4 step5_yes Proceed to Recrystallization or Column Chromatography. step4->step5_yes Yes step5_no Consider Column Chromatography directly on the oil. step4->step5_no No

Workflow for Handling Oily Crude Product.

Detailed Steps & Rationale:

  • Trituration: The goal is to dissolve impurities in a solvent in which the desired product is insoluble. Non-polar solvents like diethyl ether or hexanes are good choices to wash away organic impurities and residual reaction solvents without dissolving the DIB.

  • Repetition: Multiple triturations ensure maximum removal of soluble impurities.

  • Drying: Removing the trituration solvent is crucial before proceeding.

  • Assessment: If the product solidifies, it is likely purer and ready for a more rigorous purification step. If it remains an oil, direct purification via chromatography is the best approach.

Problem 2: Multiple spots are visible on the TLC plate after initial purification.

Cause: The initial purification was incomplete. The spots could correspond to starting materials, the mono-substituted intermediate, or other byproducts.

Solution: Column Chromatography Protocol

Column chromatography is a highly effective method for separating compounds with different polarities.

Step-by-Step Protocol:

  • Stationary Phase Selection: Standard silica gel (60-120 or 230-400 mesh) is typically effective.

  • Eluent (Mobile Phase) Selection: The goal is to find a solvent system where the desired product (DIB) has an Rf of ~0.3-0.4 on TLC, and the impurities are well-separated.

    • Start with a relatively non-polar system and gradually increase polarity.

    • Recommended Systems:

      • Dichloromethane (DCM) with a gradient of Methanol (MeOH) (e.g., 0% to 5% MeOH in DCM).

      • Ethyl Acetate (EtOAc) in Hexanes (e.g., starting from 50% EtOAc).

  • Column Packing:

    • Dry Packing: Fill the column with dry silica gel, then gently tap to pack. Add the eluent and flush until the silica is fully wetted and the bed is stable.

    • Slurry Packing: Mix the silica gel with the initial eluent to form a slurry. Pour the slurry into the column and allow it to settle, draining excess solvent. This method often gives better packing.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude DIB in a minimal amount of a solvent it is highly soluble in (e.g., DCM or MeOH). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique prevents band broadening.

    • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection: Begin elution with the starting solvent system. Collect fractions and monitor them by TLC. Gradually increase the eluent polarity if necessary to elute the DIB.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum.

Problem 3: The product appears pure by ¹H NMR, but the yield is low after recrystallization.

Cause: The chosen recrystallization solvent system may be suboptimal, leading to significant product loss in the mother liquor. The product might be too soluble in the chosen solvent.

Solution: Optimizing Recrystallization

Recrystallization is an excellent technique for final purification, especially for removing small amounts of impurities from a solid product.[4][5][9]

Finding the Right Solvent:

  • The ideal solvent should dissolve the DIB poorly at room temperature but well at its boiling point.

  • Test Solvents: In small test tubes, test the solubility of a few milligrams of your product in ~0.5 mL of different solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene). Heat the soluble samples and then cool them to see if crystals form.

  • Solvent Pairs: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Potential Pairs for DIB: Dichloromethane/Hexane, Methanol/Water.

Recrystallization Workflow Diagram:

start Impure Solid Product step1 Dissolve in minimum amount of hot solvent/solvent pair. start->step1 step2 Hot filter if insoluble impurities are present. step1->step2 step3 Allow to cool slowly to room temperature. step2->step3 step4 Cool further in an ice bath to maximize crystal formation. step3->step4 step5 Collect crystals by vacuum filtration. step4->step5 step6 Wash crystals with a small amount of cold solvent. step5->step6 step7 Dry crystals under vacuum. step6->step7 end_node Pure Crystalline Product step7->end_node

Optimized Recrystallization Workflow.

Expert Tip: Slow cooling is crucial for forming large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Problem 4: My final product has a slight yellow tint.

Cause: This could be due to trace, highly conjugated impurities that are difficult to remove by chromatography or recrystallization alone.

Solutions:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the compound in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. The charcoal will adsorb colored impurities. Keep the solution hot for a few minutes, then perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal before allowing the solution to cool.

  • A Second Purification Step: If one method (e.g., chromatography) leaves a colored impurity, a subsequent recrystallization might be effective, and vice-versa.

Final Purity Verification

After purification, it is essential to confirm the identity and purity of the this compound. The following analytical techniques are recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.[2]

  • HPLC: To quantify the purity.[1]

  • Elemental Analysis: To confirm the elemental composition (C, H, N).

By following these guidelines and troubleshooting steps, researchers can confidently and efficiently purify this compound to the high degree of purity required for demanding applications.

References

Technical Support Center: Enhancing Thermal Stability of MOFs Based on 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from the ligand 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of these materials, with a core focus on enhancing their thermal stability. Our approach is rooted in explaining the causality behind experimental choices, ensuring that the protocols are self-validating, and grounding our advice in authoritative scientific literature.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that researchers may have when working with this compound based MOFs.

Q1: What is the typical thermal stability range for MOFs based on imidazolate linkers like this compound?

A1: Zeolitic Imidazolate Frameworks (ZIFs), a subclass of MOFs that includes those made from imidazolate linkers, are known for their exceptional thermal and chemical stability compared to many other MOF families.[1] Generally, the thermal stability of these MOFs can be influenced by the choice of metal ion and the specific topology of the framework. For many ZIFs, the framework remains intact up to 300-400°C, and in some cases, even higher.[2] For instance, some members of the ZIF family, such as ZIF-8, exhibit thermal stability up to 390°C.[3] The thermal decomposition of ZIFs typically involves the breaking of the metal-nitrogen bonds and the subsequent decomposition of the organic linker.

Q2: How does the choice of metal ion (e.g., Zn²⁺, Co²⁺, Cu²⁺) impact the thermal stability of the resulting MOF?

A2: The metal ion plays a crucial role in determining the thermal stability of the MOF. The strength of the metal-ligand bond is a key factor, which is influenced by the coordination chemistry and the nature of the metal itself.[1] For instance, MOFs constructed with high-valent metal ions tend to exhibit greater stability. In the context of divalent metals commonly used with imidazolate linkers, subtle differences can be observed. While both Zn²⁺ and Co²⁺ form robust tetrahedral coordination environments with imidazolates, leading to high thermal stability, the introduction of other metals can alter these properties. For example, some copper-based MOFs may have different coordination geometries and bond strengths, which could lead to lower decomposition temperatures.

Q3: My MOF, synthesized with this compound, shows poor crystallinity. How does this affect its thermal stability?

A3: Poor crystallinity or an amorphous structure can indeed impact the measured thermal stability of your MOF. A well-ordered crystalline structure generally imparts greater thermal stability due to the cooperative nature of the framework and the well-defined bonding environment. Amorphous MOFs, on the other hand, may have a higher density of defects and less uniform metal-ligand coordination, which can lead to a lower decomposition temperature.[4] It is crucial to optimize synthesis conditions to achieve high crystallinity for robust thermal performance.

Q4: What is "activation" and why is it critical for obtaining accurate thermal stability data?

A4: Activation is the process of removing solvent molecules that reside within the pores of the MOF after synthesis. This is a critical step because residual solvents can affect the thermal stability in several ways. Trapped solvent molecules can be released upon heating, leading to weight loss in a thermogravimetric analysis (TGA) curve that can be mistaken for framework decomposition. Furthermore, some solvents, particularly water, can promote hydrolysis and lower the decomposition temperature of the framework.[5] Proper activation ensures that the thermal stability data you collect reflects the intrinsic stability of the MOF framework itself.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance to troubleshoot specific issues you may encounter during your experiments.

Guide 1: Synthesis and Crystallinity Issues

Poor crystallinity is a common hurdle in the synthesis of MOFs. This guide will help you diagnose and resolve these issues.

Problem: The synthesized MOF powder exhibits a broad, poorly defined pattern in Powder X-ray Diffraction (PXRD), indicating low crystallinity or an amorphous product.

Underlying Causes and Solutions:

  • Suboptimal Solvent System: The choice of solvent is critical in solvothermal synthesis as it influences the solubility of the precursors and the kinetics of crystal nucleation and growth.[5]

    • Troubleshooting Steps:

      • Vary the Solvent Polarity: If you are using a highly polar solvent like DMF, try a mixture with a less polar solvent like ethanol or propanol. This can modulate the solubility of the ligand and metal salt, potentially leading to slower, more controlled crystal growth.

      • Solvent Screening: Systematically screen a range of solvents with varying properties (e.g., DMF, DEF, methanol, ethanol, acetonitrile).

  • Incorrect Molar Ratios of Precursors: The stoichiometry of the metal salt and the ligand is a key parameter in MOF synthesis.

    • Troubleshooting Steps:

      • Systematic Variation: Prepare a series of reactions with varying metal-to-ligand molar ratios. A common starting point is a 1:1 or 1:2 ratio, but the optimal ratio can be structure-dependent.

  • Inappropriate Reaction Temperature or Time: These parameters control the kinetics of the reaction.

    • Troubleshooting Steps:

      • Temperature Gradient: If possible, use a multi-zone oven to test a range of temperatures simultaneously. Lower temperatures often favor the formation of larger, more well-defined crystals.

      • Time-Dependent Study: Isolate products at different time points (e.g., 12, 24, 48, 72 hours) to monitor the evolution of crystallinity.

  • In a series of 20 mL scintillation vials, add a constant amount of the metal salt (e.g., 0.1 mmol of Zinc Nitrate Hexahydrate).

  • To each vial, add a systematically varied amount of the this compound ligand (e.g., 0.08, 0.1, 0.12 mmol).

  • Add 10 mL of the chosen solvent or solvent mixture to each vial.

  • Seal the vials tightly and place them in a preheated oven at the desired temperature (e.g., 100 °C).

  • After the specified reaction time (e.g., 24 hours), remove the vials and allow them to cool to room temperature.

  • Collect the solid product by centrifugation or filtration, wash with fresh solvent, and dry under vacuum.

  • Characterize the products using PXRD to assess crystallinity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Prep1 Weigh Metal Salt React1 Combine Precursors in Vial Prep1->React1 Prep2 Weigh Ligand Prep2->React1 Prep3 Select Solvent Prep3->React1 React2 Seal and Heat in Oven React1->React2 React3 Cool to Room Temperature React2->React3 Workup1 Collect Solid Product React3->Workup1 Workup2 Wash with Fresh Solvent Workup1->Workup2 Workup3 Dry Under Vacuum Workup2->Workup3 Analysis1 Characterize with PXRD Workup3->Analysis1

Guide 2: Enhancing Thermal Stability

Even with a crystalline product, you may find that the thermal stability is lower than desired for your application. This guide provides strategies to improve it.

Problem: The synthesized MOF shows a lower than expected decomposition temperature in TGA.

Underlying Causes and Solutions:

  • Incomplete Solvent Removal: As discussed in the FAQs, residual solvent can negatively impact thermal stability.

    • Troubleshooting Steps:

      • Solvent Exchange: Before final drying, soak the MOF in a low-boiling-point solvent (e.g., acetone or chloroform) to exchange the high-boiling-point synthesis solvent (e.g., DMF). This facilitates easier removal during activation.

      • Supercritical CO₂ Drying: This technique is highly effective for removing solvents without causing pore collapse, which can sometimes occur with thermal activation.

  • Framework Defects: While crystalline, the MOF may still contain defects that can act as initiation sites for thermal decomposition.

    • Troubleshooting Steps:

      • Post-Synthetic Modification (PSM): This involves chemically modifying the MOF after its synthesis to enhance its properties. For imidazolate-based MOFs, strategies like ligand exchange or surface functionalization can be employed.[3][6] For instance, introducing bulkier or more hydrophobic groups on the surface can protect the framework.

  • Atmosphere During TGA: The atmosphere in which the TGA is performed can significantly affect the decomposition profile.

    • Troubleshooting Steps:

      • Inert Atmosphere: For assessing the intrinsic thermal stability of the framework, always perform TGA under an inert atmosphere like nitrogen or argon.

      • Oxidative Atmosphere: If your application involves exposure to air at high temperatures, also perform TGA in an air or oxygen atmosphere to understand the oxidative stability of the MOF.

  • Suspend the as-synthesized MOF in a solution of a secondary, more robust or functionalized imidazolate ligand in a suitable solvent (e.g., DMF).

  • Heat the suspension at a moderate temperature (e.g., 60-80 °C) for a defined period (e.g., 12-24 hours).

  • Collect the modified MOF by filtration, wash thoroughly with fresh solvent, and dry under vacuum.

  • Characterize the product using techniques like ¹H NMR of a digested sample and TGA to confirm ligand exchange and assess any changes in thermal stability.

G cluster_initial Initial MOF cluster_psm Post-Synthetic Modification cluster_final Final Product cluster_analysis Characterization MOF_initial As-Synthesized MOF PSM1 Suspend in Secondary Ligand Solution MOF_initial->PSM1 PSM2 Heat at Moderate Temperature PSM1->PSM2 PSM3 Collect and Wash Modified MOF PSM2->PSM3 MOF_final Modified MOF with Enhanced Stability PSM3->MOF_final Analysis1 TGA Analysis MOF_final->Analysis1 Analysis2 NMR of Digested Sample MOF_final->Analysis2

Part 3: Data Presentation and Protocols

This section provides structured data and detailed protocols for key characterization techniques.

Table 1: Comparative Thermal Stability of Imidazolate-Based MOFs
MOF MaterialMetal IonLigandDecomposition Temperature (°C)AtmosphereReference
ZIF-8Zn²⁺2-Methylimidazole~400N₂[3]
ZIF-67Co²⁺2-Methylimidazole~350N₂[3]
Analogue 1Zn²⁺4,4'-bis(1H-imidazol-1-ylmethyl)biphenyl~380N₂[7]
Analogue 2Co²⁺4,4'-bis(1H-imidazol-1-ylmethyl)biphenyl~360N₂[7]

*Data for analogous MOFs with a similar biphenyl-bis(imidazole) linker are provided for illustrative purposes due to the limited availability of specific data for this compound based MOFs.

Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the steps for obtaining reliable thermal stability data for your MOF.

  • Sample Preparation:

    • Ensure your MOF sample is fully activated and free of residual solvent.

    • Weigh approximately 5-10 mg of the sample into a TGA pan (alumina or platinum).

  • Instrument Setup:

    • Place the pan in the TGA instrument.

    • Purge the furnace with the desired gas (e.g., nitrogen at a flow rate of 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a steady rate (e.g., 5-10 °C/min) to a final temperature that is well above the expected decomposition point (e.g., 800 °C).

  • Data Analysis:

    • Plot the weight loss as a function of temperature.

    • The onset of the major weight loss step, after the initial loss of any adsorbed moisture, is typically taken as the decomposition temperature.

References

Technical Support Center: Porosity Engineering in MOFs Featuring 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) constructed from 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl and similar N-donor ligands. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address common challenges in synthesizing and modifying the porosity of these advanced materials. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis and properties of MOFs utilizing the this compound ligand.

Q1: What are the key features of the this compound ligand that make it suitable for MOF synthesis?

The this compound ligand is a versatile building block for several reasons. Its length and semi-rigidity, derived from the biphenyl core, allow for the construction of frameworks with significant potential void space.[1] The two imidazole groups at either end act as robust N-donor linkers, capable of coordinating with a variety of metal ions (e.g., Zn(II), Co(II), Cd(II)) to form stable, porous structures.[2][3] The rotational freedom of the biphenyl group can also impart flexibility to the resulting framework, which can be a desirable property for certain applications.

Q2: What is the difference between microporosity and mesoporosity, and how is it relevant to these MOFs?

Porosity in MOFs is categorized by pore diameter:

  • Micropores: < 2 nm

  • Mesopores: 2 - 50 nm

  • Macropores: > 50 nm

MOFs synthesized directly from this ligand and a metal salt typically exhibit microporosity, where the pore size is determined by the fixed geometry of the metal node and the ligand length.[4] For applications like drug delivery or catalysis involving large molecules, this intrinsic microporosity can be a limitation.[4] Therefore, a primary goal is to introduce larger mesopores into the structure, creating a hierarchical porous system that facilitates the diffusion of bulky molecules while retaining the high surface area of the microporous framework.[4]

Q3: What is "framework activation" and why is it a critical, often problematic, step?

Activation is the process of removing solvent molecules that occupy the MOF pores after synthesis.[5] This step is essential to make the internal surface area accessible for gas adsorption or other applications.[6] The primary challenge is that capillary forces exerted by high-surface-tension solvents (like DMF) during evaporation can cause the delicate framework to collapse, leading to a drastic loss of porosity and surface area.[5][7] Successful activation is therefore a prerequisite for utilizing the MOF's porous nature.

Part 2: Troubleshooting Guide for Synthesis & Porosity Modification

This guide is structured to help you diagnose and solve common experimental issues.

Issue 1: Poor or No Crystallinity

Symptom: Your Powder X-ray Diffraction (PXRD) pattern shows very broad peaks or a completely amorphous "halo" instead of the sharp, well-defined peaks expected for a crystalline MOF.

Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
Inappropriate Reaction Kinetics MOF nucleation and crystal growth are highly sensitive to temperature and time.[1] Reactions that are too fast may favor amorphous precipitation over ordered crystal growth.Systematically vary the solvothermal synthesis temperature (e.g., in 10-20 °C increments) and reaction time (e.g., 12, 24, 48 hours) to find the optimal conditions for crystallization.
Incorrect Precursor Concentration The solubility of organic linkers can be low, and an imbalance in the metal-to-ligand ratio can disrupt the formation of a periodic framework.[8]Optimize the molar ratio of the metal salt to the this compound ligand. Also, ensure the total concentration is not so high that it causes rapid precipitation.[8]
Poor Solvent Choice The solvent not only dissolves the precursors but can also act as a modulator or template during synthesis. An unsuitable solvent can hinder the self-assembly process.While DMF is common, consider exploring other high-boiling point solvents like DEF or DMA. In some cases, a co-solvent system may improve crystallinity.
Inherent Difficulty in Crystallization Some MOF structures are inherently prone to forming poorly crystalline materials.[9]Employ a "template-induced growth" strategy. Synthesize a small batch of a well-crystalline MOF (or a similar, more robust MOF) to use as seeds in your main synthesis. This can promote epitaxial growth and improve overall crystallinity.[9][10]
Issue 2: Low Brunauer-Emmett-Teller (BET) Surface Area After Activation

Symptom: Nitrogen adsorption analysis reveals a significantly lower surface area and pore volume than theoretically expected, often accompanied by a Type II or III isotherm instead of a Type I or IV.

Potential Causes & Solutions:

Causality Workflow: Diagnosing Low Surface Area

G cluster_synthesis Synthesis & Activation cluster_analysis Analysis & Solution start Low BET Surface Area Detected check_pxrd Check PXRD Post-Activation start->check_pxrd amorphous Result: Amorphous or Different Pattern check_pxrd->amorphous  Pattern Changed? YES crystalline Result: Crystalline Pattern Intact check_pxrd->crystalline  Pattern Changed? NO cause_collapse Cause: Framework Collapse during solvent removal. amorphous->cause_collapse cause_incomplete Cause: Incomplete Solvent Exchange / Pore Blocking. crystalline->cause_incomplete solution_scd Solution 1: Use Supercritical CO2 Drying. cause_collapse->solution_scd Recommended Fix solution_solvent Solution 2: Implement a multi-step solvent exchange with a low surface tension solvent (e.g., hexane, perfluoropentane). [20] cause_collapse->solution_solvent Alternative Fix cause_incomplete->solution_solvent Recommended Fix G cluster_synthesis Synthesis cluster_activation Activation A 1. Dissolve Metal Salt & Ligand in Solvent (DMF) B 2. Solvothermal Reaction (e.g., 120°C, 24h) A->B C 3. Cool & Collect Crystals B->C D 4. Solvent Exchange (e.g., Ethanol, 3 days) C->D Proceed to Activation E 5. Supercritical CO2 Drying or Heating Under Vacuum D->E F Activated, Porous MOF E->F

References

Technical Support Center: Troubleshooting Low Catalytic Activity of 4,4'-Di(1H-imidazol-1-yl)-1,1'-biphenyl Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl (biphenim) metal complexes. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you overcome challenges related to low catalytic activity in your experiments. Our approach is rooted in explaining the "why" behind the "how," ensuring you can make informed decisions to optimize your catalytic systems.

Troubleshooting Guide: Diagnosing and Resolving Low Catalytic Activity

This section addresses specific problems you might encounter during your research. Each question is followed by a detailed explanation of potential causes and actionable, step-by-step protocols to resolve the issue.

Question 1: My newly synthesized biphenim complex shows little to no catalytic activity. What are the primary factors I should investigate?

Low or no catalytic activity in a freshly prepared complex is a common yet frustrating issue. The root cause often lies in the fundamentals of the ligand synthesis, complexation, or the initial catalytic setup.

Causality-Driven Investigation:

The catalytic cycle of these complexes is critically dependent on the precise coordination of the biphenim ligand to the metal center and the accessibility of the metal's active site. Any deviation in the ligand's structure, the complex's geometry, or the presence of inhibiting species can halt the catalytic process.

Diagnostic Workflow:

A systematic approach is crucial to pinpoint the problem. We recommend the following tiered investigation:

Tier 1: Ligand and Complex Integrity Verification

  • Ligand Purity Confirmation: Impurities in the this compound ligand can act as catalyst poisons.

    • Action: Re-verify the purity of your ligand using ¹H NMR, ¹³C NMR, and mass spectrometry. Compare your data with literature values.[1] The synthesis of imidazole-based ligands, such as via the Debus–Radziszewski method, can sometimes result in side products that may interfere with complexation.[2]

  • Successful Complexation Analysis: Incomplete or incorrect coordination of the ligand to the metal center is a primary suspect.

    • Action: Characterize your metal complex using techniques like FT-IR, UV-Vis, and, if possible, single-crystal X-ray diffraction.[3][4] In the FT-IR spectrum, look for shifts in the C=N stretching frequency of the imidazole ring upon coordination to the metal.[5]

Tier 2: Catalyst Activation and Reaction Conditions

  • Catalyst Activation: Some pre-catalysts require an activation step to generate the catalytically active species. This often involves the removal of a coordinating solvent or a counter-ion.

    • Action: Review the literature for the specific activation protocol for your complex. Common methods include heating under vacuum or reaction with a co-catalyst or activator.

  • Solvent and Atmosphere Purity: Solvents and the reaction atmosphere can introduce catalyst inhibitors.

    • Action: Use freshly distilled, degassed, and anhydrous solvents. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) if the catalytic cycle is sensitive to oxygen or moisture. Many silver- and copper-catalyzed reactions are particularly sensitive.[6]

Question 2: I am observing significant batch-to-batch inconsistency in the catalytic performance of my biphenim complex. What could be the source of this variability?

Batch-to-batch inconsistency is a critical issue, especially in drug development, where reproducibility is paramount. The source of this problem is often subtle variations in experimental procedures.

Understanding the Root Causes:

The catalytic activity of metal complexes can be highly sensitive to minor changes in the coordination environment, which can be influenced by factors such as hydration state, counter-ion presence, and minor impurities.

Protocol for Ensuring Consistency:

1. Standardization of Ligand and Complex Synthesis:

  • Protocol: Develop a highly detailed and standardized operating procedure (SOP) for the synthesis of both the ligand and the complex. Document every parameter, including reagent sources and grades, reaction times, temperatures, and purification methods.

  • Rationale: Even minor variations in the synthetic protocol can lead to differences in the final product's structure and purity. For instance, the hydrothermal synthesis of imidazole-based complexes can be sensitive to temperature and pressure.[3]

2. Rigorous Characterization of Each Batch:

  • Protocol: Before use, subject each new batch of the complex to a standardized set of characterization techniques (e.g., FT-IR, elemental analysis, and powder X-ray diffraction).

  • Rationale: This will allow you to identify any structural or compositional differences between batches that may correlate with the observed variations in catalytic activity.

3. Controlled Storage and Handling:

  • Protocol: Store the biphenim complex under a consistent and controlled environment (e.g., in a desiccator under an inert atmosphere, protected from light).

  • Rationale: Imidazole-based complexes can be susceptible to degradation from moisture, oxygen, or light over time, leading to a decrease in catalytic activity.[7]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound and its metal complexes?

To ensure the long-term stability and activity of your materials, store the biphenim ligand and its metal complexes in a cool, dark, and dry environment, preferably in a desiccator under an inert atmosphere (argon or nitrogen). This minimizes degradation from moisture and atmospheric oxygen.

Q2: How can I confirm the coordination of the biphenim ligand to the metal center?

FT-IR spectroscopy is a powerful tool for this purpose. Upon coordination of the imidazole nitrogen to a metal center, you should observe a shift in the stretching frequency of the C=N bond within the imidazole ring.[5] Additionally, techniques like X-ray Photoelectron Spectroscopy (XPS) can provide direct evidence of the metal-nitrogen bond.

Q3: Can the electronic properties of the biphenim ligand be tuned to improve catalytic activity?

Yes, the electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing substituents on the biphenyl backbone or the imidazole rings. These modifications can influence the electron density at the metal center, thereby affecting the catalytic activity and selectivity.[8] For instance, electron-withdrawing groups can enhance the stability and reactivity of some N-heterocyclic carbene (NHC) complexes.[8]

Q4: My catalytic reaction is sluggish. What are some general strategies to increase the reaction rate?

  • Increase Temperature: Carefully increasing the reaction temperature can often accelerate the reaction rate. However, be mindful of potential catalyst decomposition at higher temperatures.[9]

  • Increase Catalyst Loading: While not always ideal, increasing the catalyst concentration can lead to a higher reaction rate.

  • Use a Co-catalyst or Additive: In some cases, the addition of a co-catalyst or an additive can significantly enhance the catalytic activity.

  • Solvent Effects: The choice of solvent can have a profound impact on reaction rates. Experiment with different solvents to find the optimal medium for your specific reaction. For example, the use of a tertiary alcohol as a solvent has been shown to be key for the success of certain nickel-catalyzed C-H couplings of imidazoles.[10]

Q5: Are there any known degradation pathways for biphenim complexes that I should be aware of?

Imidazole-based ligands and their complexes can be susceptible to degradation under certain conditions. For instance, strong alkaline conditions can lead to the decomposition of the imidazolium ring.[11] Additionally, some metal-NHC complexes can undergo reductive elimination, leading to the cleavage of the metal-carbene bond.[12] It is crucial to understand the stability window of your specific complex with respect to pH, temperature, and redox conditions.

Visualizing the Troubleshooting Process

To aid in your diagnostic efforts, the following flowchart outlines a general troubleshooting workflow for addressing low catalytic activity.

TroubleshootingWorkflow Start Low Catalytic Activity Observed Check_Ligand Verify Ligand Purity & Structure (NMR, MS) Start->Check_Ligand Ligand_OK Ligand Purity Confirmed? Check_Ligand->Ligand_OK Check_Complex Confirm Complex Formation & Purity (FT-IR, UV-Vis, X-ray) Complex_OK Complex Formation Confirmed? Check_Complex->Complex_OK Check_Activation Review Catalyst Activation Protocol Activation_OK Activation Protocol Followed Correctly? Check_Activation->Activation_OK Check_Conditions Assess Reaction Conditions (Solvent, Atmosphere, Temp.) Conditions_OK Reaction Conditions Optimal? Check_Conditions->Conditions_OK Ligand_OK->Check_Complex Yes Resynthesize_Ligand Resynthesize or Purify Ligand Ligand_OK->Resynthesize_Ligand No Complex_OK->Check_Activation Yes Resynthesize_Complex Resynthesize Complex Complex_OK->Resynthesize_Complex No Activation_OK->Check_Conditions Yes Optimize_Activation Optimize Activation Step Activation_OK->Optimize_Activation No Optimize_Conditions Optimize Reaction Conditions Conditions_OK->Optimize_Conditions No Success Catalytic Activity Restored Conditions_OK->Success Yes Resynthesize_Ligand->Check_Ligand Resynthesize_Complex->Check_Complex Optimize_Activation->Success Optimize_Conditions->Success

Caption: A general workflow for troubleshooting low catalytic activity.

References

Technical Support Center: Overcoming Solubility Challenges for 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl (CAS 855766-92-6). This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this versatile heterocyclic compound. As a molecule with significant potential in materials science and as a ligand in catalysis, its utility is often hampered by its poor solubility in many common laboratory solvents.[1] This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you achieve successful solubilization for your experiments.

Physicochemical Profile

A foundational understanding of the compound's properties is the first step in troubleshooting. Its structure, dominated by a rigid, aromatic biphenyl core, is the primary reason for its low solubility in aqueous and non-polar organic solvents.

PropertyValueSource
Molecular Formula C₁₈H₁₄N₄[2]
Molecular Weight 286.34 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 294 °C[1]
Structural Features Rigid, hydrophobic biphenyl core; two basic imidazole moieties.[2]

Troubleshooting Guide: Common Solubility Problems

This section addresses the most frequent issues encountered when working with this compound. Each question is followed by a detailed explanation of the underlying chemical principles and a step-by-step protocol to resolve the issue.

Q1: My compound will not dissolve in my aqueous buffer system. How can I prepare an aqueous stock solution?

Root Cause Analysis: The insolubility in neutral aqueous media is expected. The large, non-polar biphenyl backbone makes the molecule inherently hydrophobic. However, the two imidazole rings contain basic nitrogen atoms (specifically, the non-anellated nitrogen) that can be protonated in an acidic environment. This protonation forms a salt, which is significantly more polar and readily soluble in water. This principle is a cornerstone of pharmaceutical science for enhancing the solubility of basic active pharmaceutical ingredients (APIs).[3][4]

Solution: pH-Modification via Acidification

By adding a small amount of a strong acid, you can convert the compound into its hydrochloride (or other) salt, dramatically increasing its aqueous solubility.

Protocol: Preparation of an Acidified Aqueous Stock Solution
  • Preparation: Weigh the desired amount of this compound into a sterile conical tube or volumetric flask.

  • Solvent Addition: Add approximately 80% of the final desired volume of high-purity water (e.g., Milli-Q® or equivalent). The compound will appear as a suspension.

  • Acidification: While stirring or vortexing, add 1M Hydrochloric Acid (HCl) dropwise. Monitor the suspension closely. As the pH drops, the imidazole groups will become protonated, and the solid will begin to dissolve.

  • Complete Dissolution: Continue adding HCl until the solution becomes clear. Be patient, as this may take several minutes. Avoid adding a large excess of acid; only add what is necessary for complete dissolution.

  • Final Volume Adjustment: Once the compound is fully dissolved, add water to reach the final desired volume and mix thoroughly.

  • Verification & Storage: We recommend verifying the final pH of your stock solution. Store the solution at 2-8°C.[1] Note that the stability of the compound in a highly acidic solution over long periods should be validated for your specific application.[5]

Q2: I'm struggling to dissolve the compound in an organic solvent like ethanol, even at low concentrations. What physical methods can I use?

Root Cause Analysis: Even in some organic solvents, the strong intermolecular forces (π-π stacking from the biphenyl rings and hydrogen bonding potential from the imidazole C-H groups) within the crystal lattice can hinder dissolution.[6] Overcoming this crystal lattice energy requires sufficient energy input.

Solutions: Thermal Energy and Sonication

Applying energy in the form of heat or high-frequency sound waves can effectively disrupt these intermolecular forces and facilitate solvation.

Method 1: Gentle Heating

Heating increases the kinetic energy of both the solvent and solute molecules, promoting the breakdown of the crystal lattice.[7]

Protocol: Dissolution via Gentle Heating

  • Setup: Place your vial containing the compound and solvent in a heating block or a water bath with a magnetic stirrer.

  • Heating: Slowly increase the temperature to 40-60°C. Do not exceed this range initially to avoid potential degradation, although the compound's high melting point suggests good thermal stability.

  • Agitation: Stir the solution continuously until the solid is fully dissolved.

  • Cooling: Once dissolved, remove the solution from the heat and allow it to cool to room temperature slowly. Observe for any signs of precipitation. If the compound remains in solution, you have successfully created a supersaturated solution which may be stable for a period of time.

Method 2: Sonication

Sonication uses high-frequency sound waves to induce acoustic cavitation—the rapid formation and collapse of microscopic bubbles.[8] This process generates intense, localized energy that physically breaks apart solute agglomerates, increasing the surface area available for solvation.[9][10]

Protocol: Dissolution via Sonication

  • Setup: Place the sealed vial containing the compound and solvent into a sonicating water bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

  • Sonication: Turn on the sonicator. For stubborn solutes, sonication can be performed for 15-30 minute intervals.

  • Monitoring: Periodically check the vial for dissolution. If the water bath heats up, turn off the sonicator and allow it to cool or replace the water to prevent unwanted thermal effects.

  • Combination Approach: For particularly difficult cases, combining gentle heating (40°C) with sonication can be highly effective.

Q3: My compound dissolves in DMSO, but crashes out of solution when I dilute it into my aqueous experimental medium. How do I fix this?

Root Cause Analysis: This is a classic precipitation issue caused by a solvent-shift. The compound is likely soluble in a polar aprotic solvent like DMSO or DMF, but when this stock solution is diluted into an aqueous buffer where its solubility is very low, it immediately precipitates.[11]

Solution: Co-Solvent Dilution Technique

The key is to maintain solubility during the dilution process by ensuring the transition from the organic to the aqueous environment is gradual and that the final concentration of the organic co-solvent is sufficient to keep the compound in solution.

Protocol: Co-Solvent Dilution

  • Stock Preparation: Prepare a concentrated stock solution in a suitable organic solvent like DMSO or DMF. A product sheet for a similar biphenyl compound notes solubility of ~0.25 mg/mL in DMSO and ~1 mg/mL in DMF.[12]

  • Dilution Setup: Place the final volume of your aqueous buffer in a beaker or tube with vigorous stirring (e.g., using a vortex mixer at medium speed or a rapidly spinning stir bar).

  • Slow Addition: Using a pipette, add the organic stock solution very slowly, ideally drop-by-drop, directly into the vortex of the stirring aqueous buffer. This ensures immediate and rapid dispersion of the concentrated stock, preventing localized areas of high concentration that can nucleate precipitation.

  • Concentration Limit: Be mindful of the final co-solvent concentration. Many biological assays are sensitive to DMSO concentrations above 0.5-1%. Critically, do not exceed the solubility limit of the compound in the final aqueous/organic mixture. If precipitation still occurs, the target final concentration is too high for this method.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in the first place?

The molecule's structure presents a duality. The biphenyl core is large, rigid, and hydrophobic, favoring interactions with itself (π-π stacking) over interactions with polar solvents. The imidazole rings add polarity, but their contribution is not enough to overcome the hydrophobicity of the large aromatic system in neutral water. This makes it poorly soluble in both highly polar (water) and non-polar (hexane) solvents, with optimal solubility typically found in polar aprotic solvents like DMSO and DMF.

Q2: What is a general solvent selection guide for this compound?
Solvent CategoryExamplesSuitability & Rationale
Recommended (High Solubility) DMSO, DMFPolar aprotic solvents that can effectively solvate the aromatic rings and interact with the imidazole nitrogens. Ideal for preparing concentrated stock solutions.
Use with Assistance (Moderate Solubility) Acidified Water (pH < 4), Methanol, EthanolPolar protic solvents. Solubility is limited but can be significantly improved with pH adjustment (for water) or physical methods like heating/sonication (for alcohols).[13]
Use with Caution (Low Solubility) Acetonitrile, AcetoneModerate polarity solvents. May require significant energy input (heating/sonication) to achieve useful concentrations.[11]
Not Recommended (Poor Solubility) Water (neutral), Toluene, Hexane, Diethyl EtherSolubility is negligible due to a polarity mismatch.
Q3: Are there advanced methods to improve the solubility profile for drug development?

Yes. For applications in pharmaceuticals and drug development, modifying the solid form of the compound is a powerful strategy to permanently alter its physicochemical properties. Two key approaches are:

  • Salt Formation: This involves reacting the basic imidazole groups with a pharmaceutically acceptable acid to form a stable, crystalline salt. This is a common and highly effective method for increasing the solubility and dissolution rate of basic drugs.[3][4]

  • Co-crystallization: This technique involves crystallizing the compound with a benign "coformer" molecule. The two molecules arrange themselves in a new, unique crystal lattice held together by non-covalent interactions like hydrogen bonds.[14] This new co-crystal often exhibits dramatically different—and improved—solubility and bioavailability compared to the original compound.[15][16]

Visual Workflows and Mechanisms

Troubleshooting Decision Tree

This diagram outlines a logical workflow for a researcher to follow when facing solubility issues with the compound.

start Start: Dissolve Compound solvent Select Solvent (e.g., Ethanol, Buffer) start->solvent check1 Is it fully dissolved? solvent->check1 success Success: Solution Prepared check1->success Yes sonicate Apply Sonication (15-30 min) check1->sonicate No check2 Is it fully dissolved? sonicate->check2 check2->success Yes heat Apply Gentle Heat (40-60°C) check2->heat No check3 Is it fully dissolved? heat->check3 check3->success Yes acid Is solvent aqueous? Consider pH modification. check3->acid No fail Failure: Re-evaluate solvent or concentration acid->fail No acid->fail Yes (Go to Protocol 1) cluster_0 Insoluble Neutral Form (in Water) cluster_1 Soluble Salt Form (in Acidified Water) Neutral [Structure of Neutral Molecule] Biphenyl-di-imidazole (Poorly Soluble) Process + 2H⁺ (e.g., from HCl) Protonation of Imidazole Nitrogens Neutral->Process Protonated [Structure of Protonated Molecule] Biphenyl-di-imidazolium Cation (Highly Soluble) Process->Protonated

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is not merely academic—it is the bedrock of innovation. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, influencing everything from reaction kinetics to pharmacological activity. In this guide, we delve into the definitive technique for structural elucidation, single crystal X-ray diffraction (SC-XRD), by examining the analysis of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl.

This versatile molecule, with its biphenyl backbone and imidazole functionalities, is a subject of significant interest in materials science and medicinal chemistry.[1] Its structural rigidity and potential for coordination with metal ions make it a valuable building block for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.[2] Understanding its precise solid-state conformation is paramount for predicting and tuning the properties of these advanced materials.

This guide will not only provide a detailed protocol for the SC-XRD analysis of this compound but will also objectively compare this "gold standard" technique with other powerful analytical methods. By understanding the strengths and limitations of each approach, researchers can devise a holistic characterization strategy, ensuring the scientific integrity and robustness of their findings.

The Decisive View: Single Crystal X-ray Diffraction

Single crystal X-ray diffraction stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid.[3] It provides a static, high-resolution snapshot of the molecule's conformation and its packing within the crystal lattice. The resulting data, including bond lengths, bond angles, and torsion angles, are fundamental to understanding intermolecular interactions and predicting material properties.

A study by Guo et al. (2016) successfully elucidated the crystal structure of this compound.[4] The key findings from this analysis are summarized in the table below, which will serve as our primary reference point for comparison with other techniques.

Crystallographic Parameter Value
Chemical FormulaC₁₈H₁₄N₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.9281(4)
b (Å)19.1304(8)
c (Å)22.0724(10)
α (°)90
β (°)87.374(4)
γ (°)90
Volume (ų)3819.1(3)
Z2
Table 1: Key crystallographic data for this compound.[1][4]
Experimental Protocol: A Step-by-Step Guide to Single Crystal XRD

The journey from a powdered sample to a refined crystal structure is a meticulous process that demands both skill and precision. The following protocol outlines the essential steps, explaining the rationale behind each experimental choice.

1. Crystal Growth: The Foundation of Quality Data

The adage "garbage in, garbage out" is particularly apt for SC-XRD. The quality of the diffraction data is intrinsically linked to the quality of the single crystal. For organic molecules like this compound, slow evaporation of a saturated solution is a common and effective crystallization technique.[5]

  • Rationale: Slow crystal growth minimizes the formation of defects and allows for the development of well-ordered, single crystals of suitable size for diffraction (typically 0.1-0.3 mm in all dimensions).[6]

Step-by-Step Crystal Growth:

  • Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., a mixture of dimethylformamide and water).

  • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[5]

  • Transfer the solution to a clean vial and cover it with parafilm.

  • Puncture a few small holes in the parafilm to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

2. Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single, well-formed crystal is carefully mounted on a goniometer head.

  • Rationale: The goniometer allows for the precise rotation of the crystal in the X-ray beam, enabling the collection of diffraction data from all possible orientations.

Data Collection Workflow:

Single_Crystal_XRD_Workflow Figure 1: Single Crystal XRD Workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Refinement CrystalGrowth Crystal Growth CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection XraySource X-ray Source CrystalSelection->XraySource Goniometer Goniometer XraySource->Goniometer Detector Detector Goniometer->Detector DataIntegration Data Integration Detector->DataIntegration StructureSolution Structure Solution DataIntegration->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure FinalStructure StructureRefinement->FinalStructure Final Structure Validation

Caption: A schematic overview of the single crystal X-ray diffraction workflow.

3. Structure Solution and Refinement

The collected diffraction data, a series of spots of varying intensity, are then processed to determine the unit cell parameters and the arrangement of atoms within it.

  • Rationale: Computational software is used to solve the "phase problem" and generate an initial electron density map. This map is then refined against the experimental data to yield the final, high-resolution crystal structure.

Beyond the Single Crystal: A Comparative Look at Other Techniques

While SC-XRD provides the most definitive structural information, it is not always feasible to grow single crystals of sufficient quality. In such cases, a combination of other analytical techniques can provide valuable, albeit less complete, structural insights.

Powder X-ray Diffraction (PXRD)

When single crystals are elusive, powder X-ray diffraction (PXRD) is an indispensable alternative.[7][8] Instead of a single crystal, a polycrystalline powder is used, resulting in a diffraction pattern of concentric rings rather than discrete spots.

Comparison with SC-XRD:

FeatureSingle Crystal XRDPowder XRD
Sample Requirement High-quality single crystalMicrocrystalline powder
Information Obtained Precise 3D atomic arrangement, bond lengths, anglesUnit cell parameters, phase purity, crystallinity
Structure Solution Generally straightforwardCan be challenging for complex organic molecules[9][10]
Primary Application Definitive structure elucidationPhase identification, quality control, polymorphism screening

Synergy: PXRD is an excellent tool for confirming the bulk purity of a sample that will be used for single crystal growth. Furthermore, a simulated PXRD pattern can be generated from the solved single crystal structure and compared with the experimental PXRD pattern of the bulk material to ensure the single crystal is representative of the entire sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[11][12] For solid-state samples, solid-state NMR (ssNMR) can provide information about the local environment of specific atoms.[13]

Comparison with SC-XRD:

FeatureSingle Crystal XRDNMR Spectroscopy (Solid-State)
Physical State Crystalline solidSolid (amorphous or crystalline)
Information Obtained Global crystal structureLocal atomic environments, connectivity, dynamics
Resolution AtomicCan be lower than SC-XRD
Primary Application Definitive 3D structureConfirming molecular structure, studying polymorphism and disorder

Synergy: ssNMR can be used to validate the structure obtained from SC-XRD.[14] For instance, the number of unique signals in a ¹³C ssNMR spectrum should correspond to the number of crystallographically independent carbon atoms in the asymmetric unit determined by SC-XRD. This cross-validation provides a high degree of confidence in the final structural model.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide information about the physical and chemical changes that occur in a material as a function of temperature.[15][16]

Comparison with SC-XRD:

FeatureSingle Crystal XRDThermal Analysis (DSC/TGA)
Focus Atomic structureThermal properties and stability
Information Obtained 3D atomic arrangementMelting point, decomposition temperature, phase transitions, purity[17][18]
Structural Information Direct and detailedIndirect (inferred from thermal events)
Primary Application Structure elucidationMaterial characterization, stability studies, quality control

Synergy: DSC can be used to determine the melting point of this compound, which is a key indicator of its purity.[19] TGA can provide information about its thermal stability and decomposition pathway. This data is complementary to the structural information from SC-XRD and is crucial for understanding the material's behavior under different processing and application conditions.

Conclusion: An Integrated Approach to Structural Characterization

The single crystal X-ray diffraction analysis of this compound provides an unambiguous and high-resolution view of its molecular structure and packing in the solid state. This information is invaluable for the rational design of new materials with tailored properties.

References

A Comparative Guide to Purity Determination of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of purity for novel chemical entities is a cornerstone of rigorous scientific investigation and regulatory compliance. The compound 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl, a molecule of interest in materials science and medicinal chemistry, presents a unique analytical challenge for purity assessment due to its structure comprising both biphenyl and imidazole moieties. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity determination of this compound, supported by experimental insights and data-driven comparisons.

The Imperative of Accurate Purity Assessment

The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly influences its physicochemical properties, biological activity, and safety profile. Impurities, even in trace amounts, can lead to erroneous experimental results, altered efficacy, and potential toxicity. Therefore, the selection of a robust and accurate analytical method for purity determination is a critical decision in the development lifecycle.

Quantitative NMR (qNMR): A Primary Method for Purity Assignment

Quantitative NMR (qNMR) has emerged as a powerful and versatile primary ratio method for the determination of purity for organic compounds.[1] Unlike chromatographic techniques that rely on the comparison of a sample's response to that of a reference standard of the same compound, qNMR allows for the direct quantification of an analyte against a certified internal standard of a different, structurally unrelated compound.[2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[2]

The Causality Behind Choosing qNMR

The selection of qNMR for the purity determination of this compound is underpinned by several key advantages:

  • No Need for a Specific Reference Standard of the Analyte: For novel compounds, obtaining a highly purified and certified reference standard can be a significant bottleneck. qNMR circumvents this by using a readily available and certified internal standard.[3]

  • High Specificity and Structural Information: NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification and quantification of the target analyte in the presence of impurities.

  • Non-destructive Nature: The sample can be recovered unchanged after the analysis, which is particularly advantageous when dealing with valuable or scarce materials.

  • Traceability to SI Units: When a certified reference material is used as the internal standard, the purity value obtained by qNMR is traceable to the International System of Units (SI).[1]

Experimental Protocol: Purity Determination of this compound by ¹H-qNMR

This section outlines a detailed, step-by-step methodology for the purity determination of this compound using ¹H-qNMR with an internal standard.

Selection of Experimental Parameters: A Self-Validating System

The trustworthiness of a qNMR experiment hinges on the careful selection and optimization of several key parameters. Each choice is made to minimize sources of error and ensure the validity of the final purity value.

1. Internal Standard Selection:

The choice of the internal standard is critical for the accuracy of the qNMR measurement. The ideal internal standard should possess the following characteristics:[4]

  • High purity (certified reference material is preferred).

  • Chemical stability and inertness towards the analyte and solvent.

  • Good solubility in the chosen deuterated solvent.

  • A simple NMR spectrum with at least one signal that is well-resolved from the analyte's signals.

  • A known molecular weight.

For this compound, which is a polar molecule, a suitable internal standard would be maleic acid or dimethyl sulfone , depending on the chosen solvent.[5] These standards are highly pure, stable, and have simple spectra with sharp singlets in regions that are typically free from analyte signals.[5]

2. Solvent Selection:

The deuterated solvent must completely dissolve both the analyte and the internal standard. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its high polarity.

3. Sample Preparation:

Accurate weighing is the largest single source of uncertainty in a qNMR experiment.[3] Therefore, a calibrated microbalance with high precision is essential.

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition:

The acquisition parameters must be set to ensure that the signal intensities are directly proportional to the number of protons.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Angle: A 90° pulse should be used to ensure maximum and uniform excitation of all signals.[4]

  • Relaxation Delay (d1): This is the most critical parameter for accurate quantification. The relaxation delay should be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard protons to ensure complete relaxation between scans. A typical starting value for small molecules is 30-60 seconds.[4]

  • Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals used for quantification.

  • Acquisition Time (at): A sufficiently long acquisition time is needed to ensure high digital resolution.

  • Temperature: The probe temperature should be kept constant to avoid shifts in signal positions.

5. Data Processing and Analysis:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the S/N without significantly distorting the peak shape.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the signals of the biphenyl protons are suitable for quantification. For the internal standard, integrate its characteristic signal (e.g., the singlet of the two olefinic protons of maleic acid).

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:[6]

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Analyte weigh_is Accurately weigh Internal Standard load_sample Load Sample into NMR Spectrometer weigh_analyte->load_sample Prepared Sample dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR tube setup_params Set Acquisition Parameters (d1, ns, etc.) acquire_fid Acquire FID ft Fourier Transform acquire_fid->ft Raw Data (FID) phase_baseline Phase & Baseline Correction integrate Integrate Signals calculate Calculate Purity result result calculate->result Purity Result

Figure 1: A schematic representation of the qNMR experimental workflow for purity determination.

Comparison with Alternative Purity Determination Methods

While qNMR offers significant advantages, a comprehensive understanding of its performance requires a comparison with other established analytical techniques. The choice of the most suitable method often depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required level of accuracy, and the available instrumentation.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Titrimetry
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning of analyte between a stationary and a mobile phase.Differential partitioning of volatile analyte between a stationary and a gas mobile phase.Stoichiometric reaction with a titrant.
Reference Standard Requires a certified internal standard (can be structurally different).Requires a certified reference standard of the analyte.Requires a certified reference standard of the analyte.Requires a standardized titrant.
Quantification Absolute quantification.Relative quantification (area percent) or absolute with a standard curve.Relative quantification (area percent) or absolute with a standard curve.Absolute quantification.
Specificity High, provides structural information.High, based on retention time and detector response.High, based on retention time and detector response.Moderate, depends on the selectivity of the reaction.
Sensitivity Moderate.High (UV, MS detectors).Very high (FID, MS detectors).Low to moderate.
Sample Throughput Moderate.High.High.Low.
Destructive? No.Yes.Yes.Yes.
Ideal for this compound Excellent for absolute purity determination without a specific standard.Good for routine purity checks and impurity profiling.Not ideal due to the low volatility of the compound.Potentially applicable for the basic imidazole nitrogens, but may lack specificity.
High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse in pharmaceutical analysis for purity determination.[7] A reversed-phase HPLC method with UV detection would be suitable for analyzing this compound.

  • Advantages: High sensitivity, high throughput, and excellent for separating structurally related impurities.

  • Disadvantages: Requires a specific reference standard for absolute quantification, and the response factor can vary between the analyte and impurities, leading to inaccurate area percent purity values.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[8]

  • Advantages: High resolution and sensitivity.

  • Disadvantages: this compound has a high molecular weight and is not sufficiently volatile for GC analysis without derivatization, which can introduce additional sources of error.

Titrimetry

The basic nitrogen atoms in the imidazole rings of this compound could potentially be titrated with a standardized acid in a non-aqueous solvent.[9]

  • Advantages: A simple and inexpensive absolute method.

  • Disadvantages: Lacks specificity, as any basic impurities would also be titrated, leading to an overestimation of purity.

Decision Logic for Method Selection

Method_Selection start Start: Purity Determination of this compound q1 Absolute Purity Value Required? start->q1 q2 Analyte-Specific Reference Standard Available? q1->q2 Yes q3 Routine QC & Impurity Profiling? q1->q3 No qnmr qNMR q2->qnmr No hplc_abs HPLC (with standard) q2->hplc_abs Yes q4 Compound Volatile? q3->q4 No hplc_rel HPLC (area %) q3->hplc_rel Yes gc GC q4->gc Yes not_suitable Not Suitable q4->not_suitable No qnmr->hplc_rel Complementary Method titrimetry Titrimetry hplc_abs->titrimetry Orthogonal Method

Figure 2: A decision tree for selecting the appropriate analytical method for purity determination.

Conclusion: An Integrated Approach to Purity Assessment

For the definitive purity determination of this compound, qNMR stands out as the superior technique for establishing an accurate, absolute purity value, especially in the absence of a certified reference standard of the analyte itself. Its foundation on a primary measurement principle provides a high degree of confidence and traceability.

However, a pragmatic and robust quality control strategy often employs an integrated approach. HPLC is an invaluable tool for routine purity checks, monitoring stability, and profiling impurities due to its high throughput and sensitivity. The use of qNMR to certify an in-house primary reference material can, in turn, be used to calibrate HPLC methods for routine analysis, creating a powerful and efficient workflow.

Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis at each stage of the research and development process. By understanding the fundamental principles, strengths, and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their scientific work.

References

A Comparative Guide to Biphenyl Ligands: 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl and Its Congeners in Catalysis and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

In the vast and intricate world of coordination chemistry, the design of organic ligands is paramount to dictating the properties and reactivity of the resulting metal complexes. Among the myriad of ligand scaffolds, those built upon the biphenyl framework offer a unique combination of rigidity, tunability, and rich electronic properties. This guide provides an in-depth comparative analysis of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl (bipim), a versatile N-donor ligand, with other prominent classes of biphenyl-based ligands, namely those featuring pyridine, pyrazole, and N-heterocyclic carbene (NHC) donor groups. Through a synthesis of experimental data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in ligand selection for their specific applications.

The Biphenyl Scaffold: A Platform for Versatility

The 1,1'-biphenyl unit serves as an exceptional backbone for ditopic ligands. Its inherent rigidity pre-organizes the donor groups for metal coordination, while the rotational freedom around the C-C single bond allows for conformational flexibility. Furthermore, the extended π-system of the biphenyl core can be readily modulated through substitution, influencing the electronic properties of the ligand and, consequently, the coordinated metal center. This tunability is a cornerstone of rational catalyst and functional material design.

This compound (bipim): A Tale of Two Nitrogens

The subject of our primary focus, this compound, features two imidazole rings appended to a biphenyl core. Imidazole itself is a fascinating heterocycle, possessing two distinct nitrogen atoms: a pyridine-like sp²-hybridized nitrogen with a readily available lone pair for coordination, and a pyrrole-like nitrogen whose lone pair is involved in the aromatic sextet.[1] This dual nature contributes to its unique electronic properties.

Synthesis of this compound

The synthesis of bipim can be effectively achieved through an Ullmann-type coupling reaction. This method involves the copper-catalyzed N-arylation of imidazole with a dihalogenated biphenyl.

Experimental Protocol: Synthesis of this compound

  • Materials: 4,4'-Diiodobiphenyl, imidazole, copper(I) iodide (CuI), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,4'-diiodobiphenyl (1.0 eq), imidazole (2.5 eq), CuI (0.2 eq), and K₂CO₃ (3.0 eq).

    • Add anhydrous DMF to the flask.

    • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) to chelate the copper ions.

    • Stir the mixture for 1-2 hours, during which a precipitate should form.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield this compound as a crystalline solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Properties and Performance of bipim-based Systems

Metal complexes of bipim have found applications in catalysis and as building blocks for metal-organic frameworks (MOFs) with interesting luminescent and thermal properties. The imidazole donor groups are stronger σ-donors compared to pyridines, which can influence the electronic properties of the metal center.[2]

Comparative Ligand Analysis

To fully appreciate the utility of bipim, it is essential to compare it with other classes of biphenyl ligands. We will focus on three key alternatives: 4,4'-bis(2-pyridyl)biphenyl, 4,4'-bis(1H-pyrazol-1-yl)-1,1'-biphenyl, and biphenyl-bis(N-heterocyclic carbene) ligands.

Biphenyl-Pyridine Ligands: The Workhorse of Coordination Chemistry

Bipyridine ligands are arguably the most extensively studied class of N-donor ligands.[3] Their robust coordination chemistry and tunable electronic and steric properties have led to their widespread use in catalysis, materials science, and photochemistry.[4][5]

Synthesis of 4,4'-bis(2-pyridyl)biphenyl: A common route to this class of ligands is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4,4'-bis(2-pyridyl)biphenyl

  • Materials: 4,4'-Dibromobiphenyl, 2-pyridylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], sodium carbonate (Na₂CO₃), toluene, ethanol, and water.

  • Procedure:

    • In a round-bottom flask, dissolve 4,4'-dibromobiphenyl (1.0 eq) and 2-pyridylboronic acid (2.2 eq) in a mixture of toluene and ethanol.

    • Add an aqueous solution of Na₂CO₃ (3.0 eq).

    • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq).

    • Heat the reaction mixture to reflux (around 80-90 °C) and stir for 12-24 hours under an inert atmosphere.

    • After cooling, separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4,4'-bis(2-pyridyl)biphenyl.

Biphenyl-Pyrazole Ligands: The Subtler Donor

Pyrazole-based ligands offer a different electronic profile compared to their imidazole and pyridine counterparts. Pyrazole is a weaker base than imidazole, resulting in it being a weaker σ-donor.[2][6] This can be advantageous in catalytic reactions where a more electrophilic metal center is desired.

Synthesis of 4,4'-bis(1H-pyrazol-1-yl)-1,1'-biphenyl: This can also be achieved via an Ullmann-type coupling, similar to bipim.

Experimental Protocol: Synthesis of 4,4'-bis(1H-pyrazol-1-yl)-1,1'-biphenyl

  • Materials: 4,4'-Diiodobiphenyl, pyrazole, copper(I) iodide (CuI), potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure: The procedure is analogous to the synthesis of bipim, with pyrazole being used in place of imidazole.

Biphenyl-bis(N-heterocyclic carbene) Ligands: The Strong σ-Donors

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis.[7] They are known for their strong σ-donating ability, which forms robust bonds with metal centers and can significantly influence catalytic activity.[8] Biphenyl-bis(NHC) ligands combine the structural advantages of the biphenyl backbone with the potent electronic properties of NHCs.[9]

Synthesis of a Biphenyl-bis(imidazolium) Salt (NHC precursor):

Experimental Protocol:

  • Materials: 4,4'-Bis(bromomethyl)-1,1'-biphenyl, 1-methylimidazole, acetonitrile.

  • Procedure:

    • Dissolve 4,4'-bis(bromomethyl)-1,1'-biphenyl (1.0 eq) in acetonitrile.

    • Add 1-methylimidazole (2.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • The resulting imidazolium salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

    • The bis(imidazolium) salt can then be used to generate the bis(NHC) ligand in situ by deprotonation with a strong base (e.g., potassium hexamethyldisilazide) in the presence of a metal precursor.

Head-to-Head Comparison: Performance Metrics

The choice of ligand has a profound impact on the properties and performance of the resulting metal complexes. The following tables provide a comparative summary of key experimental data for these different classes of biphenyl ligands.

Table 1: Electronic and Steric Properties

Ligand TypeDonor AtomBasicity (pKa of conjugate acid)σ-Donating Abilityπ-Accepting Ability
Biphenyl-imidazole (bipim) Imidazole-N~7.0StrongWeak
Biphenyl-pyridine Pyridine-N~5.2ModerateModerate
Biphenyl-pyrazole Pyrazole-N~2.5WeakerWeak
Biphenyl-bis(NHC) Carbene-C>20Very StrongNegligible

Note: Basicity values are for the parent heterocycles and serve as a proxy for the donor strength of the ligand fragments.[2][6]

Table 2: Comparative Performance in Catalysis (Suzuki-Miyaura Coupling)

Catalyst SystemLigand TypeReaction ConditionsTurnover Number (TON)Turnover Frequency (TOF, h⁻¹)
Pd-bipim ImidazoleAryl bromides, 100 °CHighModerate to High
Pd-bipyridine PyridineAryl bromides/chlorides, RT-100 °CVery HighHigh
Pd-biphenyl-bis(NHC) NHCAryl chlorides, RT-80 °CExceptionally HighVery High

Data synthesized from multiple sources for illustrative comparison. Actual performance is highly dependent on specific reaction conditions and substrates.[10][11][12]

Table 3: Photophysical and Thermal Properties of Metal Complexes

Complex TypeLigand TypeEmission Wavelength (nm)Quantum Yield (%)Decomposition Temp. (°C, TGA)
[Ir(ppy)₂(bipim)]⁺ Imidazole~500-600 (Orange-Red)Moderate~300-350
[Ir(ppy)₂(bipy-biph)]⁺ Pyridine~480-580 (Green-Orange)High~350-400
[Zn(bipim)X₂] Imidazole~350-450 (Blue)Low>300

Data are representative and compiled from various sources. 'ppy' = 2-phenylpyridine, 'bipy-biph' = a bipyridine-biphenyl ligand.[13][14][15]

Visualizing the Ligand Landscape

To better understand the structural differences and coordination modes of these ligands, we can use Graphviz diagrams.

Ligand_Comparison cluster_bipim Biphenyl-imidazole (bipim) cluster_bipy Biphenyl-pyridine cluster_bipyr Biphenyl-pyrazole cluster_biNHC Biphenyl-bis(NHC) bipim This compound bipy 4,4'-bis(2-pyridyl)biphenyl bipyr 4,4'-bis(1H-pyrazol-1-yl)-1,1'-biphenyl biNHC Biphenyl-bis(N-heterocyclic carbene)

Caption: Structural classes of biphenyl-based ligands.

References

A Comparative Guide to the Spectroscopic Validation of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl is a bifunctional aromatic compound featuring a biphenyl core linked to two imidazole rings. This unique structure makes it a valuable ligand in the synthesis of metal-organic frameworks (MOFs), a versatile building block in supramolecular chemistry, and a subject of interest in materials science and drug development.[1] Given its applications, unambiguous confirmation of its molecular structure is paramount to ensure the integrity of downstream research and product development.

This guide provides a comprehensive framework for the structural validation of this compound using a multi-pronged spectroscopic approach. We will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By comparing the expected data for the target molecule with that of a common precursor, 4,4'-diaminobiphenyl, this guide offers a robust methodology for definitive structural elucidation.

Overall Validation Workflow

A logical and systematic workflow is crucial for the efficient and accurate validation of the target compound's structure. The process begins with synthesis and purification, followed by a series of spectroscopic analyses. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident confirmation.

Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Integration Integrated Data Analysis NMR->Integration IR->Integration MS->Integration Confirmation Structure Confirmed Integration->Confirmation

Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map out the molecule's carbon-hydrogen framework.

Annotated Structure for NMR Assignment

For clarity in the following sections, the protons and carbons of this compound are numbered as shown below.

Figure 2: Numbering scheme for this compound used for NMR assignments.

¹H NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum provides a direct count of chemically distinct protons and their connectivity through spin-spin coupling. For our target molecule, the key diagnostic signals will be those from the imidazole rings, which are absent in the precursor, 4,4'-diaminobiphenyl. The symmetry of the 4,4'-substituted biphenyl system simplifies the aromatic region into a characteristic AA'BB' system (appearing as two doublets), which is a crucial validation point.

Expected Data: In a suitable deuterated solvent like DMSO-d₆, we anticipate the following signals:

  • Imidazole Protons (H-2', H-4', H-5'): Three distinct signals in the aromatic region, typically downfield. The H-2' proton, positioned between two nitrogen atoms, will be the most deshielded and appear as a singlet. The H-4' and H-5' protons will appear as distinct signals, likely singlets or narrow triplets depending on coupling.

  • Biphenyl Protons (H-2, H-3): Due to the C₂ symmetry, the four protons on each phenyl ring are chemically equivalent to the corresponding protons on the other ring. This results in two signals for the eight biphenyl protons. They will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring system.

Comparative Analysis:

CompoundBiphenyl Protons (δ, ppm)Imidazole Protons (δ, ppm)Other Protons (δ, ppm)
Target: this compound ~7.7-8.0 (d, 4H), ~7.5-7.7 (d, 4H)~8.2 (s, 2H), ~7.8 (s, 2H), ~7.1 (s, 2H)-
Alternative: 4,4'-Diaminobiphenyl ~7.2-7.4 (d, 4H)-~5.1 (s, 4H, -NH₂)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The presence of the three distinct imidazole proton signals and the absence of the broad -NH₂ signal are definitive indicators of successful synthesis.

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR complements ¹H NMR by providing a map of the carbon skeleton. The chemical shift of each carbon is highly sensitive to its electronic environment. The key differentiators will be the appearance of carbon signals from the imidazole rings and a downfield shift of the biphenyl C-1 and C-4 carbons upon substitution.

Expected Data:

  • Imidazole Carbons (C-2', C-4', C-5'): Three distinct signals are expected in the range of ~115-140 ppm.

  • Biphenyl Carbons (C-1, C-2, C-3, C-4): Due to symmetry, four signals are expected for the twelve biphenyl carbons. The C-1 and C-4 carbons, directly attached to the imidazole and the other phenyl ring respectively, will be quaternary and shifted downfield.

Comparative Analysis:

CompoundBiphenyl Carbons (δ, ppm)Imidazole Carbons (δ, ppm)
Target: this compound ~138 (quat.), ~136 (quat.), ~128 (CH), ~121 (CH)~138 (CH), ~130 (CH), ~118 (CH)
Alternative: 4,4'-Diaminobiphenyl ~145 (quat.), ~130 (quat.), ~127 (CH), ~115 (CH)-

Note: Chemical shifts are approximate.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice due to its ability to dissolve a wide range of aromatic compounds and its high boiling point, which is suitable for variable temperature experiments if needed.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0-180 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This technique is excellent for confirming the presence or absence of key functional groups, providing a molecular "fingerprint." The most significant change from precursor to product will be the disappearance of N-H stretching vibrations and the appearance of C=N and aromatic C-N stretching vibrations associated with the imidazole ring.

Comparative Analysis:

Functional GroupWavenumber (cm⁻¹)Expected in Target?Expected in Alternative?Rationale
N-H Stretch (Amine)3300-3500 (two bands)NoYes Disappearance confirms reaction of the primary amine.
Aromatic C-H Stretch>3000Yes Yes Present in both biphenyl and imidazole rings.
C=N Stretch (Imidazole)~1650Yes NoAppearance confirms the formation of the imidazole ring.
Aromatic C=C Stretch1450-1600Yes Yes Characteristic of the biphenyl backbone in both molecules.
Aromatic C-N Stretch1300-1350Yes Yes Present in both, but the specific frequency may shift.
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. Causality: ATR is a rapid and convenient method for solid samples, requiring minimal preparation.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.[3]

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound, which is one of the most definitive pieces of evidence for its identity. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can confirm its elemental composition. High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to predict the molecular formula.

Expected Data: The molecular formula for this compound is C₁₈H₁₄N₄.

  • Molecular Weight: 286.34 g/mol .[1]

  • Expected m/z: In a typical Electrospray Ionization (ESI) experiment in positive mode, the primary ion observed will be the protonated molecule, [M+H]⁺.

    • Calculated Monoisotopic Mass: 286.1218

    • Expected [M+H]⁺: 287.1296

Comparative Analysis:

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
Target: this compound C₁₈H₁₄N₄286.1218287.1296
Alternative: 4,4'-Diaminobiphenyl C₁₂H₁₂N₂184.1000185.1078

The significant mass difference (~102 Da) provides an unambiguous distinction between the product and the starting material.

Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Setup: Use an ESI-MS instrument. Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Operate the instrument in positive ion mode.

    • Scan a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the ion of interest.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z to the calculated value. For HRMS, the measured mass should be within 5 ppm of the calculated mass.

Integrated Analysis and Decision Making

No single technique is sufficient for absolute proof of structure. The power of this approach lies in the integration of all data. The flowchart below illustrates a decision-making process for validating the structure.

Decision_Tree ms_check MS: Is [M+H]⁺ ≈ 287.13? ir_check FT-IR: N-H stretch absent? C=N stretch present? ms_check->ir_check Yes fail Structure Not Confirmed: Re-evaluate Synthesis/Purification ms_check->fail No nmr_check ¹H NMR: Imidazole signals present? -NH₂ signal absent? ir_check->nmr_check Yes ir_check->fail No success Structure Confirmed: This compound nmr_check->success Yes nmr_check->fail No

Figure 3: Decision tree for the spectroscopic validation of this compound.

Conclusion

The structural validation of this compound requires a synergistic application of NMR, FT-IR, and Mass Spectrometry. By following the protocols and comparative analyses outlined in this guide, researchers can confidently confirm the identity and purity of their synthesized material. The absence of precursor signals (e.g., the -NH₂ group in FT-IR and ¹H NMR) coupled with the positive identification of the correct molecular weight by MS and the characteristic signals of the biphenyl and imidazole moieties in NMR provides a self-validating system, ensuring the scientific integrity of subsequent research.

References

A Comparative Guide to High-Performance Liquid Chromatography for Purity Assessment of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a High-Value Linker

4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl (CAS 855766-92-6) is a rigid, nitrogen-containing heterocyclic compound that has garnered significant attention as a versatile organic linker.[1][2] Its unique structure, featuring a biphenyl core functionalized with imidazole groups, makes it an invaluable building block in the synthesis of Metal-Organic Frameworks (MOFs), a ligand in advanced catalysis, and a key component in the development of novel pharmaceuticals and organic electronics.[1] In these high-stakes applications, the purity of the linker is not merely a quality metric; it is a critical parameter that directly influences the structural integrity of MOFs, the efficiency of catalytic cycles, and the safety and efficacy of pharmaceutical agents.

Potential impurities may arise from its synthesis, including unreacted starting materials (e.g., 4,4'-diaminobiphenyl, imidazole), mono-substituted intermediates, or by-products from side reactions. Therefore, a robust, validated analytical method for purity determination is essential. This guide provides an in-depth exploration of a tailored High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound, explains the scientific rationale behind the methodological choices, and compares its performance against alternative analytical techniques.

The Primary Analytical Technique: Reversed-Phase HPLC

For a molecule possessing both hydrophobic (biphenyl core) and polar (imidazole nitrogens) characteristics, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[3][4] The separation mechanism is predicated on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Method Development: A Rationale-Driven Approach

An effective HPLC method is not chosen, but engineered. Each parameter is selected to address the specific physicochemical properties of this compound.

  • The Stationary Phase: Beyond C18 with a Biphenyl Column While a standard C18 (octadecylsilane) column can retain and separate many aromatic compounds, a Biphenyl stationary phase offers superior selectivity for this specific analyte.[5][6] The rationale is twofold:

    • Enhanced π-π Interactions: The biphenyl groups on the stationary phase can engage in strong π-π stacking interactions with the biphenyl and imidazole rings of the analyte. This provides a unique retention mechanism that is orthogonal to the purely hydrophobic interactions of a C18 phase.[5][7]

    • Improved Peak Shape: This enhanced interaction can lead to better resolution between the main analyte peak and structurally similar impurities, such as isomers or related aromatic compounds.[6]

  • The Mobile Phase: Controlling Ionization for Peak Symmetry The imidazole moieties of the analyte have basic nitrogen atoms that can be protonated or deprotonated depending on the mobile phase pH. Inconsistent ionization leads to poor peak shapes (tailing) and shifting retention times. To ensure a single, stable ionic state, the mobile phase should be buffered or acidified. A common and effective choice is a mixture of water and an organic solvent with a small amount of acid.

    • Organic Modifier: Acetonitrile is an excellent choice due to its low viscosity and UV transparency. Methanol is a viable alternative and can sometimes alter selectivity due to its different hydrogen bonding capabilities.[6][7]

    • Acidic Additive: Adding 0.1% formic acid to both the aqueous and organic phases suppresses the ionization of residual silanol groups on the silica support and ensures the complete protonation of the imidazole nitrogens. This results in sharp, symmetrical peaks.[8]

    • Elution Mode: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase concentration, is optimal. This ensures that early-eluting polar impurities are well-resolved while the highly retained main analyte is eluted in a reasonable time with good peak shape.

  • Detection: Leveraging UV Absorbance The extensive conjugated π-system of the biphenyl and imidazole rings results in strong UV absorbance. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal. It not only allows for sensitive detection but also enables the acquisition of UV spectra across the peak, which is a powerful tool for assessing peak purity. Based on the chromophores present, a detection wavelength of 270 nm is a suitable starting point, offering high sensitivity for the analyte and related aromatic impurities.[3]

Workflow for HPLC Purity Assessment

The entire process, from sample receipt to final purity report, follows a systematic and logical flow to ensure data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting sample 1. Sample & Standard Weighing dissolve 2. Dissolution (e.g., in Diluent) sample->dissolve filter 3. Filtration (0.45 µm Syringe Filter) dissolve->filter sst 4. System Suitability Test (SST) filter->sst inject 5. Sample Injection sst->inject separation 6. Chromatographic Separation inject->separation detection 7. UV Detection (DAD/PDA) separation->detection integrate 8. Peak Integration detection->integrate calculate 9. Purity Calculation (% Area Normalization) integrate->calculate report 10. Final Report Generation calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Experimental Protocol: A Validated HPLC Method

This protocol is designed as a self-validating system, incorporating elements that align with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[9][10]

1. Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and DAD/PDA detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • This compound reference standard and test sample.

  • HPLC-grade acetonitrile, water, and formic acid.

2. Chromatographic Conditions:

Parameter Condition
Column Biphenyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

| Detection | DAD at 270 nm |

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution using the test sample.

4. Analysis Sequence:

  • Equilibrate the system with the initial mobile phase conditions for at least 30 minutes.

  • Perform a System Suitability Test (SST): Inject the Standard Solution six times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.[11]

  • Inject a blank (Diluent) to ensure no carryover or system contamination.

  • Inject the Sample Solution in duplicate.

5. Data Analysis:

  • Integrate all peaks in the chromatogram for the sample injection, excluding solvent front and blank peaks.

  • Calculate the purity using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Synopsis (Trustworthiness)

To be considered trustworthy and reliable, this method must be validated according to ICH Q2(R2) guidelines.[10][12] Key validation parameters include:

  • Specificity: The ability to resolve the main analyte peak from potential impurities and degradation products. This is demonstrated by analyzing stressed samples (e.g., acid, base, peroxide, heat, light) and ensuring peak purity using the DAD detector.

  • Linearity: Demonstrating a linear relationship between concentration and peak area over a specified range (e.g., 50% to 150% of the nominal concentration).

  • Accuracy: Assessed by spiking a placebo with known amounts of the analyte and calculating the percent recovery.

  • Precision:

    • Repeatability: The agreement between multiple measurements of the same sample under the same conditions (e.g., 6 sample preparations).

    • Intermediate Precision: Assesses the influence of random events (different days, analysts, or equipment) on the method's precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Comparison with Alternative Purity Assessment Methods

While HPLC is the gold standard for quantitative purity analysis, other methods can serve complementary roles.

  • Thin-Layer Chromatography (TLC): A rapid, low-cost qualitative technique.[13][14] A sample is spotted on a silica plate and developed in a solvent chamber. Impurities are visualized as separate spots. It is excellent for reaction monitoring or rapid identity checks but lacks the resolution and quantitation capabilities of HPLC.

  • Quantitative NMR (qNMR): A primary analytical method that can determine purity without the need for an identical reference standard.[15] By integrating the signal of the analyte against a certified internal standard of known concentration, an absolute purity value can be calculated. It is exceptionally powerful for characterizing reference standards but is less suited for high-throughput screening due to higher equipment cost and more complex sample preparation.

Performance Comparison

The following table objectively compares the three methods across key performance attributes.

ParameterValidated RP-HPLC Thin-Layer Chromatography (TLC) Quantitative NMR (qNMR)
Primary Use Quantitative Purity & Impurity ProfilingQualitative Screening, Reaction MonitoringAbsolute Quantitation, Standard Certification
Precision Excellent (< 2% RSD)[12]Low (Semi-quantitative at best)Very Good (~1-2% RSD)
Sensitivity High (µg/mL to ng/mL)Moderate (µg level)Moderate (mg/mL level)
Throughput High (Automated)Very High (Multiple samples per plate)Low to Moderate
Cost/Sample ModerateVery LowHigh
Impurity ID Possible with MS detectorNoExcellent (Structural Information)[15]
Regulatory Acceptance High (Standard for release testing)[9]Low (Supportive data only)High (For reference standard characterization)

Conclusion

For the routine, reliable, and precise purity assessment of this compound, a validated reversed-phase HPLC method is unequivocally the superior choice. The strategic selection of a Biphenyl stationary phase, coupled with an acid-modified mobile phase and gradient elution, provides the necessary selectivity and robustness to resolve the main component from process-related impurities. While techniques like TLC and qNMR have their place in the analytical toolkit—for rapid screening and primary standard characterization, respectively—HPLC offers the optimal balance of performance, throughput, and regulatory compliance required by researchers, scientists, and drug development professionals. Adherence to the detailed protocol and validation principles outlined in this guide will ensure the generation of trustworthy data, underpinning the quality and performance of the advanced materials and therapeutics derived from this critical building block.

References

DFT studies on the electronic structure of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl complexes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Electronic Structure of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl Complexes: A DFT Perspective

Introduction: Bridging Molecules and Materials

In the quest for novel functional materials, the design and synthesis of sophisticated molecular building blocks are paramount. Among these, this compound (DIBP) has emerged as a highly versatile N-donor ligand. Its rigid biphenyl backbone, coupled with the coordinating capabilities of the terminal imidazole groups, makes it an exceptional candidate for constructing metal-organic frameworks (MOFs), coordination polymers, and discrete supramolecular architectures.[1][2] These materials are of significant interest for applications in catalysis, gas storage, and luminescence.[3]

Understanding the electronic behavior of these DIBP-based metal complexes is crucial for tailoring their properties. Density Functional Theory (DFT) stands out as a powerful computational tool that provides deep insights into the electronic structure, reactivity, and spectroscopic properties of these systems.[4][5][6] By modeling the interactions between the DIBP ligand and various metal centers, we can predict and rationalize their behavior, thereby accelerating the discovery of new materials with desired functionalities. This guide provides a comparative analysis of the electronic structure of the free DIBP ligand versus its metal complexes, grounded in the principles and data derived from DFT studies.

Core Principles: Decoding Electronic Structure with DFT

DFT calculations provide a suite of parameters that quantify the electronic characteristics of a molecule. Understanding these descriptors is key to interpreting the computational results.

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor.[4][7] Their energy levels and spatial distribution are fundamental to understanding chemical reactivity and electronic transitions.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small gap suggests the molecule is more reactive and can be easily excited.[4][8]

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity indices can be calculated:

    • Chemical Potential (μ): Represents the "escaping tendency" of electrons.

    • Chemical Hardness (η): Measures the resistance to change in electron distribution.[8][9]

    • Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons.[8][9]

  • Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the charge distribution on a molecule. It helps identify electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue), predicting how the molecule will interact with other species.[6][7]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding interactions, including charge transfer and hyperconjugative effects between filled and vacant orbitals, revealing the nature and strength of the coordination bonds.[7][10][11]

Comparative Analysis: The Impact of Metal Coordination

The coordination of a metal ion to the DIBP ligand profoundly alters its geometric and electronic properties. Here, we compare the free DIBP ligand with a representative d10 metal complex, such as one involving Zn(II) or Cd(II), which are known to form stable complexes with similar imidazole-based ligands.[12]

Geometric and Structural Changes

Upon coordination, the DIBP ligand, which is flexible in its free state, adopts a more rigid conformation. The primary geometric changes include:

  • Planarity: The dihedral angle between the two phenyl rings of the biphenyl unit may change to accommodate the stereochemical demands of the metal center.

  • Bond Lengths and Angles: The C-N and C=N bond lengths within the imidazole rings are perturbed due to the donation of electron density from the nitrogen lone pair to the metal ion.

Caption: Molecular structure of the this compound (DIBP) ligand.

Electronic Property Comparison

DFT calculations reveal significant shifts in the electronic landscape upon complexation. The interaction between the ligand's orbitals and the metal's d-orbitals creates a new set of molecular orbitals in the complex.

ParameterFree DIBP Ligand (Typical)DIBP-Metal Complex (Typical)Rationale for Change
EHOMO (eV) ~ -6.0~ -6.5Stabilization of the ligand's π-system upon donation of electron density to the positively charged metal center.
ELUMO (eV) ~ -1.5~ -2.5Significant stabilization of the LUMO, often due to the contribution of low-lying vacant metal d-orbitals.
ΔE (HOMO-LUMO Gap, eV) ~ 4.5~ 4.0The gap typically decreases upon complexation, indicating increased reactivity and accessibility of excited states.
Hardness (η) ~ 2.25~ 2.0A decrease in hardness suggests the complex is "softer" and more polarizable than the free ligand.[8]
Electrophilicity (ω) ModerateHigherThe complex becomes a stronger electron acceptor due to the presence of the cationic metal center.

Analysis: For the free DIBP ligand, the HOMO and LUMO are typically π and π* orbitals, respectively, delocalized across the entire biphenyl and imidazole framework. When coordinated to a metal like Zn(II), the HOMO often remains largely ligand-based, but is stabilized (lower in energy). The LUMO, however, can gain significant character from the metal's vacant orbitals. This change is critical: the reduced HOMO-LUMO gap in the complex means that electronic transitions (e.g., absorption of light) can occur at lower energies (longer wavelengths).[4] This phenomenon is frequently observed in UV-Vis spectroscopy, where the formation of a complex leads to a red-shift (bathochromic shift) of the absorption bands.[9][10]

cluster_ligand Free DIBP Ligand cluster_metal Metal Ion cluster_complex DIBP-Metal Complex LUMO_L LUMO (π*) LUMO_C LUMO (Complex) (Mainly Metal d-orbital) LUMO_L->LUMO_C Mixing & Stabilization HOMO_L HOMO (π) HOMO_C HOMO (Complex) (Mainly Ligand π-orbital) HOMO_L->HOMO_C Stabilization LUMO_M Vacant d-orbitals LUMO_M->LUMO_C HOMO_M Filled d-orbitals HOMO_M->HOMO_C axis Energy

Caption: Orbital energy diagram showing the effect of metal coordination on frontier orbitals.

Methodologies for a Self-Validating System

To ensure the trustworthiness and reproducibility of these findings, rigorous experimental and computational protocols must be followed.

Experimental Protocol: Synthesis and Characterization

A generalized procedure for synthesizing DIBP complexes involves a multi-step process.

  • Ligand Synthesis: The DIBP ligand can be prepared via an Ullmann or Suzuki coupling reaction. For instance, coupling 4,4'-dibromobiphenyl with imidazole in the presence of a copper or palladium catalyst.[3] The product is then purified by recrystallization or column chromatography.

  • Complex Synthesis: The metal complex is typically synthesized by reacting the DIBP ligand with a corresponding metal salt (e.g., Zn(NO₃)₂, CdCl₂) in a suitable solvent like methanol, ethanol, or DMF.[12][13] The reaction mixture is often heated or left to slowly evaporate, yielding crystalline products.

  • Characterization: The synthesized ligand and complexes must be thoroughly characterized to confirm their structure and purity using techniques such as:

    • FT-IR Spectroscopy: To confirm coordination by observing shifts in the vibrational bands of the imidazole ring.[3][14]

    • NMR Spectroscopy: To elucidate the structure of the diamagnetic ligand and its complexes.

    • UV-Vis Spectroscopy: To measure the electronic absorption properties and compare them with TD-DFT results.[9][10]

    • Single-Crystal X-ray Diffraction: To determine the precise 3D structure, including bond lengths and angles.[3]

Computational Protocol: A DFT Workflow

A standard workflow for DFT calculations on these complexes ensures accuracy and comparability.

  • Structure Optimization:

    • The initial 3D structure of the molecule (ligand or complex) is built.

    • A geometry optimization is performed using a specific functional and basis set. The B3LYP functional is a widely used and reliable choice.[6][9] A basis set like 6-311++G(d,p) is suitable for the ligand, while for complexes, a mixed basis set (e.g., LANL2DZ for the metal and 6-31G(d,p) for C, H, N) is often employed.[15][16]

  • Frequency Calculation:

    • After optimization, a frequency calculation is run on the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Electronic Property Calculation:

    • From the optimized geometry, single-point energy calculations are performed to obtain the HOMO-LUMO energies, MEP maps, and perform NBO analysis.

  • Excited State Calculation (TD-DFT):

    • Time-Dependent DFT (TD-DFT) calculations are used to simulate the UV-Vis spectrum by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.[16]

start Initial Structure Generation opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check check->opt If Yes sp Single-Point Calculation (HOMO, LUMO, MEP, NBO) check->sp If No tddft TD-DFT for Excited States (Simulate UV-Vis Spectrum) sp->tddft end Analysis of Results tddft->end

Caption: A typical workflow for DFT and TD-DFT calculations on molecular complexes.

Conclusion and Future Outlook

This guide demonstrates that DFT is an indispensable tool for comparing and understanding the electronic structures of this compound complexes. The coordination of a metal ion to the DIBP ligand systematically modulates its electronic properties, primarily by stabilizing the frontier molecular orbitals and reducing the HOMO-LUMO energy gap. These computational insights, when validated by experimental data, provide a robust framework for rational design. By leveraging this predictive power, researchers can strategically select metal ions and modify ligand backbones to fine-tune the electronic and photophysical properties of the resulting materials, paving the way for the next generation of advanced functional materials for diverse technological applications.

References

comparing the gas sorption capacity of MOFs with different imidazole-based linkers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Gas Sorption Performance of MOFs with Imidazole-Based Linkers

Introduction: The Critical Role of Linkers in Tailoring MOF Functionality

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential for applications in gas storage, separation, and catalysis.[1] Their modular nature, built from metal nodes and organic linkers, allows for precise tuning of pore size, shape, and chemical environment.[2] Among the vast library of organic linkers, imidazole and its derivatives are of particular interest, forming the basis of the robust and widely studied Zeolitic Imidazolate Framework (ZIF) family.[3][4]

ZIFs are distinguished by their zeolite-like topologies, where the M-Im-M angle (M = metal, typically Zn²⁺ or Co²⁺) mimics the Si-O-Si angle in zeolites, conferring exceptional thermal and chemical stability.[3] The true power of this MOF subfamily lies in the ability to modify the imidazole linker. By introducing different functional groups or altering the linker's size, researchers can systematically engineer the framework's properties to enhance its affinity and selectivity for specific gases like carbon dioxide (CO₂), methane (CH₄), and hydrogen (H₂).

This guide provides a comparative analysis of the gas sorption capacities of several key ZIFs, each featuring a distinct imidazole-based linker. We will explore the causal relationships between linker chemistry and sorption performance, provide detailed experimental protocols for their synthesis and characterization, and present quantitative data to support these findings.

The Benchmark: ZIF-8 (2-methylimidazole)

ZIF-8, constructed from zinc nodes and 2-methylimidazole linkers, is arguably the most iconic member of the ZIF family. It possesses a sodalite (SOD) topology with large cavities (11.6 Å) interconnected by narrow apertures (3.4 Å).[5] This specific pore structure makes it an excellent molecular sieve.[3] Its performance serves as a crucial baseline for evaluating the impact of linker modifications in other ZIFs. While thermally and chemically robust, the purely aliphatic nature of its linker results in relatively weak, non-specific van der Waals interactions with guest gas molecules.[6]

Comparative Analysis: How Linker Functionalization Dictates Gas Sorption

The strategic functionalization of the imidazole linker is a primary tool for enhancing gas sorption. By introducing groups with specific electronic or steric properties, one can create targeted binding sites and optimize the pore environment for capturing certain gases.

Mechanism of Enhanced CO₂ Capture

The improved CO₂ capture in functionalized ZIFs often stems from enhanced electrostatic interactions. Carbon dioxide, while non-polar overall, possesses a significant quadrupole moment. Functional groups that introduce polarity or specific interaction sites on the linker can exploit this feature.

  • Lewis Acid-Base Interactions: Electron-withdrawing groups, such as the nitro group (-NO₂) in ZIF-69, create strong Lewis acidic sites on the framework that interact powerfully with the Lewis basic oxygen atoms of CO₂.[7][8]

  • Chemisorption: Amine-functionalized (-NH₂) linkers can interact with CO₂ through a chemical reaction, forming carbamic acid or ammonium carbamate species, which represents a much stronger interaction than physisorption.[9][10]

  • Hydrogen Bonding: Linkers with hydrogen bond donors can interact with the oxygen atoms in CO₂.[11]

The following sections compare ZIFs with linkers designed to leverage these mechanisms.

ZIF-69: The Impact of an Electron-Withdrawing Group

ZIF-69 shares the same gmelinite (GME) topology as ZIF-68 but incorporates a 2-nitroimidazole (nIM) linker instead of a 2-chlorobenzimidazole linker. The presence of the highly polar nitro group has a profound effect on its CO₂ sorption properties.

Despite having a lower BET surface area than ZIF-8, ZIF-69 exhibits a significantly stronger affinity for CO₂ at low pressures.[7] This is a direct result of the strong Lewis acid-base interactions between the electron-deficient carbon of CO₂ and the electron-rich oxygen atoms of the nitro group.[7][8] This targeted interaction makes ZIF-69 highly selective for CO₂ over non-polar gases like N₂ and CH₄.[7]

ZIF-90: An Aldehyde Group for Tunability and Performance

ZIF-90 is constructed from imidazole-2-carboxaldehyde linkers and features a sodalite (SOD) topology. The key feature of this linker is the aldehyde group (-CHO), which offers two primary advantages:

  • It introduces polarity, enhancing interactions with CO₂.

  • It serves as a reactive handle for post-synthetic modification (PSM), allowing for the covalent attachment of other functional groups (like amines) after the framework has been synthesized.[12][13]

Studies show that ZIF-90 exhibits good uptake for both CO₂ and CH₄. For instance, at 25°C, its CO₂ uptake can range from 2.72 to 2.95 mol/kg and its CH₄ uptake from 1.76 to 1.94 mol/kg over a pressure range of 2-10 bar.[14]

Quantitative Performance Data

The following table summarizes key structural and gas sorption data for the discussed MOFs. It is critical to note that sorption capacities are highly dependent on the conditions of measurement (pressure and temperature), and direct comparisons should be made with this in mind.

MOFMetal NodeImidazole-based LinkerBET Surface Area (m²/g)CO₂ UptakeCH₄ UptakeReference
ZIF-8 Zn²⁺2-methylimidazole~1300 - 18008.5 mmol/g (25°C, 40 bar)4.7 mmol/g (25°C, 40 bar)[6][15]
ZIF-69 Zn²⁺2-nitroimidazole~620~1.3 mmol/g (25°C, 1 bar) (Higher than ZIF-8 at low P)Lower than ZIF-8[2][7]
ZIF-90 Zn²⁺Imidazole-2-carboxaldehyde~12902.95 mol/kg (2.95 mmol/g) (25°C, 10 bar)1.94 mol/kg (1.94 mmol/g) (25°C, 10 bar)[14]
ZIF-94 Zn²⁺4,5-dichloroimidazole~450Higher than larger-pore ZIFs at <1 barNot specified[15][16]

Experimental Methodologies

Accurate and reproducible data are the bedrock of materials science. Here, we provide standardized, step-by-step protocols for the synthesis and analysis of imidazole-based MOFs.

Protocol 1: Representative Solvothermal Synthesis of ZIF-8

This protocol describes a common solvothermal method for synthesizing ZIF-8 crystals.[5]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Glass vials (20 mL) or Teflon-lined autoclave

Procedure:

  • Solution A Preparation: Dissolve 2.091 g of Zn(NO₃)₂·6H₂O in 15 mL of DMF in a glass beaker. Stir for 30 minutes until a clear, homogeneous solution is formed.

  • Solution B Preparation: In a separate beaker, dissolve 1.314 g of 2-methylimidazole in 15 mL of DMF. Stir for 15 minutes until fully dissolved.

  • Mixing: Pour Solution A into Solution B while stirring. Continue to stir the combined mixture for an additional 30 minutes. A white precipitate will begin to form.

  • Solvothermal Reaction: Transfer the resulting milky suspension into a 40 mL Teflon-lined autoclave or multiple glass vials. Seal the vessel(s) tightly.

  • Heating: Place the autoclave or vials in a preheated laboratory oven at 120-140°C for 24 hours.

  • Cooling and Collection: After 24 hours, remove the vessel from the oven and allow it to cool to room temperature naturally. Collect the white crystalline product by centrifugation or vacuum filtration.

  • Washing: Wash the collected powder thoroughly with fresh DMF (2-3 times) followed by methanol (2-3 times) to remove any unreacted precursors and residual solvent. After each wash, separate the product via centrifugation.

  • Activation: Dry the final product in a vacuum oven at 150°C overnight. This step, known as activation, is crucial to remove any solvent molecules residing in the pores. The activated, solvent-free sample is now ready for characterization.

Protocol 2: Volumetric Gas Sorption Analysis

This protocol outlines the standard procedure for measuring gas adsorption isotherms to determine properties like BET surface area and gas uptake capacity.[15][17]

Instrumentation:

  • Volumetric gas sorption analyzer (e.g., Micromeritics ASAP series, Quantachrome Autosorb)

  • High-purity analysis gases (e.g., N₂, CO₂, CH₄) and Helium (for free space measurement)

  • Sample tubes, heating mantles, and appropriate cryogenic liquid (e.g., liquid nitrogen for BET).

Procedure:

  • Sample Preparation: Accurately weigh 50-100 mg of the activated MOF powder into a pre-weighed sample tube.

  • Degassing (Activation): Attach the sample tube to the degassing port of the analyzer. Heat the sample under high vacuum (e.g., <10⁻⁵ mbar) at a specific temperature (e.g., 150-200°C for ZIFs) for several hours (typically >12 hours) to ensure all guest molecules are removed from the pores.[15]

  • Free Space Measurement: After degassing and cooling, the "warm" and "cold" free space (void volume) of the sample tube is measured using Helium, which does not adsorb under typical analysis conditions.

  • Isotherm Measurement:

    • Transfer the sample tube to the analysis port, which is maintained at a constant temperature (e.g., 77 K for N₂ adsorption, or 273/298 K for CO₂/CH₄ adsorption).

    • The instrument doses a known amount of the analysis gas into the sample tube.

    • The system is allowed to equilibrate, and the final pressure is recorded. The amount of gas adsorbed by the sample is calculated from the pressure difference.

    • This process is repeated at incrementally increasing pressures to build the adsorption isotherm, and then at decreasing pressures to build the desorption isotherm.

  • Data Analysis:

    • BET Surface Area: The Brunauer-Emmett-Teller (BET) model is applied to the nitrogen adsorption isotherm (typically in the relative pressure range of 0.05 to 0.35) to calculate the specific surface area.[17][18]

    • Pore Volume: The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to 1.0.[18]

    • Gas Uptake: The adsorption isotherm directly provides the quantity of a specific gas (e.g., CO₂) adsorbed at a given pressure and temperature.

Visualizing the Structure-Property Relationship

The following diagram illustrates the conceptual link between the choice of imidazole linker, the resulting ZIF, and its gas sorption characteristics.

G cluster_linkers Imidazole-Based Linkers cluster_mofs Resulting ZIFs cluster_props Key Performance Characteristics L1 2-Methylimidazole M1 ZIF-8 L1->M1 L2 2-Nitroimidazole M2 ZIF-69 L2->M2 L3 Imidazole-2-carboxaldehyde M3 ZIF-90 L3->M3 L4 4,5-Dichloroimidazole M4 ZIF-94 L4->M4 P1 Benchmark Sorption Molecular Sieving M1->P1 Exhibits P2 High CO₂ Selectivity Strong Lewis Acid-Base Sites M2->P2 Exhibits P3 Polar Pore Environment Post-Synthetic Modifiable M3->P3 Exhibits P4 High Low-Pressure Uptake Small Pore Topology M4->P4 Exhibits

Caption: Linker choice directly dictates ZIF properties and gas sorption behavior.

Conclusion and Future Outlook

The comparison between ZIF-8, ZIF-69, ZIF-90, and other functionalized analogues clearly demonstrates that the gas sorption capacity of imidazole-based MOFs is not merely a function of surface area. The chemical nature of the linker is a dominant factor. By incorporating functional groups that introduce polarity (e.g., -CHO in ZIF-90) or strong, specific interaction sites (e.g., -NO₂ in ZIF-69), one can dramatically enhance the affinity and selectivity for gases like CO₂, even in frameworks with modest surface areas.

The future of this field lies in the rational design of more complex "mixed-linker" ZIFs, which incorporate multiple different functionalized imidazoles within a single framework to create a sophisticated, multifunctional pore environment. Furthermore, the ability to perform post-synthetic modification, as exemplified by ZIF-90, opens a pathway to custom-tailor MOFs for highly specific separation challenges, pushing the boundaries of what is possible in gas storage and purification technologies.

References

Navigating the Structure-Activity Landscape of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led researchers to explore a diverse array of chemical scaffolds. Among these, the 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl framework has emerged as a promising starting point for the development of new therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative overview of their performance based on available experimental data and elucidating the rationale behind experimental designs.

The this compound Scaffold: A Privileged Structure in Oncology

The this compound core combines two key pharmacophores: the biphenyl group and the imidazole ring. The biphenyl moiety provides a rigid, planar backbone that can be strategically substituted to modulate pharmacokinetic and pharmacodynamic properties. The imidazole rings, with their ability to participate in hydrogen bonding and metal coordination, are crucial for interacting with biological targets. This combination of features makes this scaffold a "privileged structure" in drug discovery, capable of interacting with a variety of biological targets implicated in cancer progression. While specific SAR studies on the this compound scaffold are not extensively documented in publicly available literature, we can extrapolate key principles from related classes of biphenyl-imidazole compounds to guide future research and development.

Unraveling the Structure-Activity Relationship: Key Insights from Analogue Studies

Although direct comparative data for a series of this compound derivatives is limited, studies on broader classes of biphenyl-imidazoles offer valuable insights into their SAR as anticancer agents. These studies consistently highlight the critical role of substituent placement and nature on both the biphenyl and imidazole rings in determining cytotoxic potency and selectivity.

Impact of Substitution on the Biphenyl Ring

Systematic structural modifications of the biphenyl core in related scaffolds have demonstrated a profound influence on anticancer activity. For instance, in a study on biphenyl linked fused imidazoles, the introduction of specific substituents at the C-2 position of a 2-aryl-imidazo[1,2-a]pyrazin-3-amine scaffold, such as a biphenyl, benzo[d][1][2]dioxole, or 4-(trifluoromethyl)benzene group, showed significant anticancer activity against the NCI-60 cell line panel.[1][3] This suggests that the electronic and steric properties of substituents on the biphenyl ring are key determinants of biological activity.

The Role of the Imidazole Moiety and its Substituents

The imidazole ring is not merely a linker; it actively participates in target binding. Its nitrogen atoms can act as hydrogen bond acceptors or donors, crucial for anchoring the molecule within the active site of an enzyme or receptor. While the core topic focuses on unsubstituted imidazole rings, it is conceivable that substitutions on the imidazole rings themselves could further refine activity. For instance, studies on other imidazole-containing anticancer agents have shown that methylation or other small alkyl substitutions can modulate potency and selectivity.

Comparative Analysis of Anticancer Activity

To facilitate a clear comparison, the following table summarizes hypothetical IC50 data for a series of this compound derivatives against a panel of cancer cell lines. This data is illustrative and intended to guide the design of future SAR studies.

Compound IDR1R2R3R4Cancer Cell Line A IC50 (µM)Cancer Cell Line B IC50 (µM)Cancer Cell Line C IC50 (µM)
BIP-1 HHHH> 50> 50> 50
BIP-2 FHHH25.330.128.5
BIP-3 HFHH15.818.217.4
BIP-4 ClHHH10.212.511.8
BIP-5 HClHH5.17.36.5
BIP-6 OCH3HHH35.640.238.9
BIP-7 HOCH3HH20.122.521.7
BIP-8 NO2HHH8.710.19.4
BIP-9 HNO2HH3.24.53.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data is required for a definitive SAR analysis.

Experimental Protocols for Evaluation

The evaluation of novel this compound derivatives as anticancer agents involves a series of well-established in vitro assays.

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives can be achieved through various organic synthesis methodologies. A common approach involves the coupling of appropriately substituted biphenyl precursors with imidazole.

Diagram: Synthetic Workflow for this compound Derivatives

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Characterization cluster_4 Final Product Substituted 4,4'-Dihalobiphenyl Substituted 4,4'-Dihalobiphenyl Coupling Reaction (e.g., Ullmann or Buchwald-Hartwig) Coupling Reaction (e.g., Ullmann or Buchwald-Hartwig) Substituted 4,4'-Dihalobiphenyl->Coupling Reaction (e.g., Ullmann or Buchwald-Hartwig) Imidazole Imidazole Imidazole->Coupling Reaction (e.g., Ullmann or Buchwald-Hartwig) Column Chromatography Column Chromatography Coupling Reaction (e.g., Ullmann or Buchwald-Hartwig)->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization NMR Spectroscopy NMR Spectroscopy Recrystallization->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Recrystallization->Mass Spectrometry Elemental Analysis Elemental Analysis Recrystallization->Elemental Analysis This compound Derivative This compound Derivative NMR Spectroscopy->this compound Derivative Mass Spectrometry->this compound Derivative Elemental Analysis->this compound Derivative G Compound Submission Compound Submission Single-Dose Screen (10^-5 M) Single-Dose Screen (10^-5 M) Compound Submission->Single-Dose Screen (10^-5 M) Active? Active? Single-Dose Screen (10^-5 M)->Active? Five-Dose Screen Five-Dose Screen Active?->Five-Dose Screen Yes Inactive Inactive Active?->Inactive No Data Analysis (GI50, TGI, LC50) Data Analysis (GI50, TGI, LC50) Five-Dose Screen->Data Analysis (GI50, TGI, LC50) COMPARE Analysis COMPARE Analysis Data Analysis (GI50, TGI, LC50)->COMPARE Analysis

References

A Comparative Guide to 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl-based OLEDs: Benchmarking Against Established Electron Transport Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation displays and solid-state lighting, the performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the judicious selection of materials for each functional layer. The electron transport layer (ETL) plays a pivotal role in facilitating efficient electron injection and transport from the cathode to the emissive layer, directly impacting the device's efficiency, brightness, and operational stability. This guide provides a comprehensive performance benchmark of OLEDs based on the promising, yet not extensively characterized, 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl.

Due to the limited availability of published experimental data on OLEDs incorporating this compound, this guide will focus on a comparative analysis of its predicted electronic properties against well-established, commercially available electron transport materials: Tris(8-hydroxyquinolinato)aluminum (Alq3), 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), and 4,7-Diphenyl-1,10-phenanthroline (Bphen). This approach will provide researchers and drug development professionals with a foundational understanding of the potential of this novel material and a framework for its experimental validation.

The Critical Role of the Electron Transport Layer

The efficiency of an OLED is governed by the delicate balance of charge injection, transport, and recombination within the organic layers. An ideal ETL should possess several key characteristics:

  • High Electron Mobility: To ensure efficient transport of electrons to the emissive layer.

  • Appropriate LUMO Energy Level: The Lowest Unoccupied Molecular Orbital (LUMO) energy level of the ETL should be closely aligned with the LUMO of the emissive layer to minimize the energy barrier for electron injection.

  • High Triplet Energy: To confine excitons within the emissive layer and prevent energy loss, especially in phosphorescent OLEDs.

  • Good Thermal and Morphological Stability: To ensure a long operational lifetime of the device.

In Focus: this compound

This compound is a bipolar molecule featuring a biphenyl core functionalized with two imidazole rings. The imidazole moieties are known for their electron-withdrawing nature, which suggests that this compound could exhibit excellent electron-transporting properties.[1]

While specific experimental data on its performance in OLEDs is scarce, we can infer its potential by examining its predicted electronic properties. Computational studies on similar imidazole derivatives suggest that they possess deep HOMO levels and LUMO levels suitable for electron transport.[2] The biphenyl core provides a rigid and thermally stable backbone.

Predicted Properties and Potential Advantages:

  • Good Electron Mobility: The electron-deficient nature of the imidazole rings is expected to facilitate efficient electron transport.

  • High Thermal Stability: The rigid biphenyl structure and the stable imidazole rings should contribute to a high glass transition temperature (Tg) and decomposition temperature (Td), which is crucial for device longevity.

  • Deep HOMO Level: This would lead to excellent hole-blocking capabilities, confining the recombination of electrons and holes to the emissive layer and thus enhancing efficiency.

A theoretical comparison of the electronic properties of this compound with our benchmark materials is presented in the following sections. It is imperative to note that these are predicted values and require experimental validation.

The Benchmarks: Alq3, TPBi, and Bphen

To provide a robust comparison, we have selected three widely used and well-characterized electron transport materials.

1. Tris(8-hydroxyquinolinato)aluminum (Alq3): A foundational ETL and emissive material in the history of OLEDs, known for its good thermal stability and efficient green emission.[3]

2. 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi): A high-performance ETL with a wide bandgap and a deep HOMO level, making it an excellent hole-blocker.[4] It is often used in phosphorescent OLEDs due to its high triplet energy.

3. 4,7-Diphenyl-1,10-phenanthroline (Bphen): Known for its high electron mobility and good electron-injecting properties.[2]

Quantitative Performance Comparison

The following table summarizes the key electronic and performance metrics of the benchmark materials. The data for this compound is based on predictions from computational studies of similar molecules and is included for theoretical comparison.

MaterialHOMO (eV)LUMO (eV)Electron Mobility (cm²/Vs)Triplet Energy (eV)External Quantum Efficiency (EQE) in a Reference Device
This compound Predicted: ~ -6.0 to -6.5[2]Predicted: ~ -2.5 to -3.0[2]Not Experimentally DeterminedNot Experimentally DeterminedNot Experimentally Determined
Alq3 -5.7 to -5.9[3]-3.0 to -3.2[3]~10⁻⁶[3]~2.0~1% (in a simple bilayer device)[5]
TPBi -6.2 to -6.7[4]-2.7 to -3.0[4][6]~10⁻⁵ to 10⁻⁴[6]~2.7>20% (in optimized phosphorescent devices)[7]
Bphen -6.4-3.0~10⁻⁴[2]~2.5>15% (in optimized phosphorescent devices)[8]

Analysis:

The predicted deep HOMO level of this compound suggests it could be an even more effective hole-blocker than TPBi and Bphen, potentially leading to higher device efficiencies by preventing charge leakage. Its predicted LUMO level is in a suitable range for electron injection from common cathodes like aluminum. The key unknown is its electron mobility, which would need to be determined experimentally to fully assess its potential.

Experimental Protocols

To facilitate the experimental validation of this compound and enable a direct comparison with the benchmark materials, we provide the following detailed, step-by-step methodologies for OLED fabrication and characterization.

OLED Fabrication via Vacuum Thermal Evaporation

This protocol describes the fabrication of a multilayer OLED using a vacuum thermal evaporation technique, which is a standard method for depositing thin films of small organic molecules.

1. Substrate Preparation:

  • Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
  • Dry the substrates with a stream of high-purity nitrogen gas.
  • Immediately treat the substrates with oxygen plasma to increase the work function of the ITO and improve hole injection.

2. Organic Layer Deposition:

  • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
  • Deposit the organic layers sequentially without breaking the vacuum. A typical device structure would be:
  • Hole Injection Layer (HIL): Deposit a 30 nm thick layer of a suitable HIL material, such as HAT-CN.
  • Hole Transport Layer (HTL): Deposit a 40 nm thick layer of a standard HTL material, like NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine).
  • Emissive Layer (EML): Deposit a 20 nm thick emissive layer. This can be a host material doped with a fluorescent or phosphorescent emitter.
  • Electron Transport Layer (ETL): Deposit a 30 nm thick layer of the material being tested (this compound, Alq3, TPBi, or Bphen).
  • Control the deposition rate and thickness of each layer using a quartz crystal microbalance.

3. Cathode Deposition:

  • Deposit a thin (1 nm) layer of Lithium Fluoride (LiF) as an electron injection layer.
  • Deposit a 100 nm thick layer of Aluminum (Al) as the cathode. The cathode is deposited through a shadow mask to define the active area of the device.

4. Encapsulation:

  • Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air or moisture.
  • Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from degradation.

Device Characterization

1. Current-Voltage-Luminance (J-V-L) Characteristics:

  • Measure the current density and luminance of the device as a function of the applied voltage using a source meter and a calibrated photodiode.
  • From this data, determine the turn-on voltage, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

2. Electroluminescence (EL) Spectrum:

  • Measure the EL spectrum of the device at a constant driving voltage using a spectrometer.
  • Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

3. Lifetime Measurement:

  • Measure the operational lifetime of the device by monitoring the decrease in luminance over time at a constant current density. The LT50 value, the time it takes for the luminance to decrease to 50% of its initial value, is a common metric.

Visualizing the Workflow and Device Architecture

To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Vacuum Thermal Evaporation (<10⁻⁶ Torr) cluster_final Final Steps Cleaning Substrate Cleaning (Ultrasonication) Plasma Oxygen Plasma Treatment Cleaning->Plasma HIL HIL Deposition (e.g., HAT-CN) Plasma->HIL HTL HTL Deposition (e.g., NPB) HIL->HTL EML EML Deposition (Host:Dopant) HTL->EML ETL ETL Deposition (Test Material) EML->ETL EIL EIL Deposition (LiF) ETL->EIL Cathode Cathode Deposition (Al) EIL->Cathode Encapsulation Encapsulation (Glovebox) Cathode->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Caption: Experimental workflow for the fabrication of OLED devices.

OLED_Device_Structure cluster_device OLED Device Stack Cathode Cathode (Al) EIL Electron Injection Layer (LiF) EIL->Cathode ETL Electron Transport Layer (Test Material) ETL->EIL EML Emissive Layer EML->ETL HTL Hole Transport Layer (NPB) HTL->EML HIL Hole Injection Layer (HAT-CN) HIL->HTL Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: A typical multilayer OLED device architecture.

Conclusion and Future Outlook

This guide has provided a comparative framework for evaluating the performance of this compound as an electron transport material in OLEDs. While direct experimental data is currently lacking, a theoretical analysis of its electronic properties, benchmarked against established materials like Alq3, TPBi, and Bphen, highlights its significant potential. The predicted deep HOMO level of this novel compound is particularly noteworthy, suggesting superior hole-blocking capabilities that could lead to substantial improvements in device efficiency.

The provided detailed experimental protocols for OLED fabrication and characterization offer a clear roadmap for the necessary experimental validation. Future work should focus on synthesizing high-purity this compound and fabricating OLEDs to measure its key performance metrics directly. Such studies will be crucial in determining if the theoretical promise of this material can be translated into tangible advancements in OLED technology. The insights gained from this comparative guide will undoubtedly aid researchers in the strategic design and development of next-generation OLEDs with enhanced performance and stability.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to not only achieve groundbreaking results but also to maintain the highest standards of safety and environmental stewardship. The compound 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl is a valuable heterocyclic building block in drug development and materials science.[1][2] However, its proper handling and disposal are critical to ensure a safe laboratory environment and compliance with regulatory standards. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles.

Hazard Profile and Foundational Risk Assessment

Before any disposal procedure can begin, a thorough understanding of the compound's hazard profile is essential. This assessment forms the basis for all subsequent safety and handling decisions.

Chemical and Hazard Identification Summary

Identifier Value Source
Chemical Name This compoundPubChem[3]
CAS Number 855766-92-6PubChem[3]
Molecular Formula C₁₈H₁₄N₄PubChem[3]
Appearance White to almost white crystalline powderChem-Impex[2]
GHS Hazard Codes H315: Causes skin irritation (Category 2)PubChem[3]
H319: Causes serious eye irritation (Category 2)PubChem[3]

The primary, documented hazards associated with this specific compound are skin and eye irritation.[3] However, the causality for treating it as a comprehensive hazardous waste stems from its chemical structure. As an aromatic, nitrogen-containing heterocyclic compound, it belongs to a class of substances known for potential environmental persistence and aquatic toxicity.[4][5][6] Therefore, the guiding principle is to prevent its release into the environment through rigorous and controlled disposal methods.

G cluster_assessment Risk Assessment Logic cluster_properties Known & Inferred Properties chem This compound prop1 GHS: Skin Irritant (H315) chem->prop1 is a/has prop2 GHS: Eye Irritant (H319) chem->prop2 is a/has prop3 Class: Aromatic Heterocycle chem->prop3 is a/has decision Conclusion: Must be treated as hazardous chemical waste prop1->decision leads to prop2->decision leads to prop3->decision leads to

Caption: Rationale for classifying the compound as hazardous waste.

Immediate Safety and Handling Precautions

Proper disposal begins with proper protection. Adherence to Personal Protective Equipment (PPE) standards is non-negotiable when handling the pure compound or its waste.

Required Personal Protective Equipment (PPE)

PPE Item Specification Justification
Eye Protection Chemical safety goggles or safety glasses with side shieldsProtects against splashes and airborne particles causing serious eye irritation.[3][5]
Hand Protection Chemical-resistant nitrile glovesPrevents direct skin contact, mitigating the risk of skin irritation.[3]
Body Protection Standard, fully-buttoned laboratory coatMinimizes the potential for skin contact on arms and body.[7]
Respiratory Use in a well-ventilated area or chemical fume hoodPrevents inhalation of the powder. A NIOSH-approved respirator is required if dust may be generated.[5][8][9]

Operational Imperative: Always handle this chemical, both in its pure form and as waste, within a certified laboratory chemical fume hood to minimize inhalation exposure.[9] Ensure an emergency eyewash station is accessible within a 10-second travel distance.[9]

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic and meticulously documented. This protocol ensures compliance with institutional and regulatory requirements.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: From the moment it is deemed unnecessary, the compound must be managed as hazardous waste.[7]

  • Segregate Waste Streams: Collect waste this compound in a dedicated container. Crucially, do not mix this waste with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, or acid chlorides to prevent potentially hazardous reactions.[9][10]

Step 2: Container Selection and Labeling

  • Container Choice: Utilize a clean, dry, and chemically compatible container with a secure, screw-top lid. The container must be in excellent condition, free of any leaks or cracks.[11]

  • Labeling: Affix a completed hazardous waste label to the container as soon as the first particle of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date

    • The name of the Principal Investigator and laboratory location

Step 3: Waste Accumulation and Storage

  • Designated Storage: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

  • Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary containment bin to prevent the spread of material in the event of a leak.[7]

Step 4: Final Disposal and Manifesting

  • Contact EHS: Do not attempt to dispose of the chemical yourself. Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.

  • Documentation: Complete all required hazardous waste disposal forms provided by your EHS office, accurately detailing the contents and quantity of the waste. This documentation is a legal requirement and ensures the waste is transported and incinerated correctly.

G cluster_workflow Disposal Workflow start Declare Compound as Waste step1 Step 1: Segregate from Incompatibles (Acids, Oxidizers) start->step1 step2 Step 2: Select & Label Compatible Container step1->step2 step3 Step 3: Store in SAA with Secondary Containment step2->step3 step4 Step 4: Request Pickup from EHS Office step3->step4 end Final Disposal (Incineration via EHS) step4->end

Caption: Step-by-step workflow for proper chemical disposal.

Decontamination and Spill Management

Accidents can occur, and preparation is key to a safe response.

Decontamination of Glassware and Surfaces:

  • Remove all gross contamination from glassware or surfaces using a dry wipe. Dispose of the wipe as hazardous waste.

  • Perform a triple rinse. The first rinseate (using a suitable solvent like acetone or ethanol) must be collected and disposed of as hazardous waste in your designated container.[11]

  • Subsequent rinses can typically be discarded according to standard laboratory procedures.

Spill Management:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Protect Yourself: Don the appropriate PPE as listed in Section 2.

  • Containment: Prevent the spill from spreading. For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[5]

  • Decontaminate: Clean the spill area using the triple rinse method described above.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to this comprehensive guide, researchers can ensure the safe and responsible management of this compound waste, protecting themselves, their colleagues, and the environment.

References

Mastering the Safe Handling of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Senior Application Scientist's Procedural Directive on Personal Protective Equipment for 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

As researchers and scientists at the forefront of drug development and organic electronics, the materials we handle are as novel as our discoveries.[1] Among these is this compound, a versatile compound with significant potential.[1] However, its promise in applications from catalysis to medicinal chemistry is matched by the imperative for rigorous safety protocols.[1] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring that innovation and safety advance hand in hand. The information herein is synthesized from established safety data for analogous compounds and globally recognized standards to provide a conservative and protective approach to handling this specific molecule.

Understanding the Hazard: A Proactive Stance on Safety

While a comprehensive toxicological profile for this compound is not extensively detailed in publicly available literature, the Globally Harmonized System (GHS) classification provided by the European Chemicals Agency (ECHA) indicates that it is a skin and eye irritant.[2] Specifically, it is classified as causing skin irritation (H315) and serious eye irritation (H319).[2] This necessitates a cautious approach, treating the compound with the respect due to a substance with the potential for adverse health effects upon exposure. The imidazole and biphenyl moieties, core components of its structure, are found in numerous compounds with a wide range of biological activities, further underscoring the need for careful handling.

Given the known hazards of skin and eye irritation, and the potential for unforeseen risks with a novel compound, a comprehensive PPE strategy is not merely a recommendation—it is an essential component of responsible research.

Core PPE Requirements: A Multi-Layered Defense

The selection of appropriate PPE is dictated by a thorough risk assessment of the procedures to be performed. For all work involving this compound in solid (powder) or solution form, the following PPE is mandatory.

Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause serious irritation.[2] Therefore, robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any laboratory work.[3]

  • Recommended for Powder Handling: When handling the solid form, which can become airborne, or when there is a risk of splashing, chemical safety goggles are required.[4]

  • Enhanced Protection: For larger quantities or procedures with a higher risk of splashing or aerosol generation, a face shield worn over chemical safety goggles provides the most comprehensive protection for the entire face.[5][6]

The causality here is direct: preventing airborne particles or liquid splashes from reaching the sensitive tissues of the eye is paramount to avoiding irritation and potential long-term damage.

Skin and Body Protection: An Impermeable Barrier

The GHS classification clearly identifies this compound as a skin irritant.[2] Therefore, comprehensive skin and body protection is crucial to prevent direct contact.

PPE ComponentSpecifications and Rationale
Gloves Nitrile gloves are the standard for handling this compound in its solid form.[3] Always inspect gloves for pinholes or tears before use. For prolonged work or when handling solutions, consider double-gloving. The principle of chemical resistance is key; nitrile provides a suitable barrier against a wide range of chemicals.
Laboratory Coat A chemically compatible laboratory coat that is fully buttoned and extends to the wrists is mandatory.[3] This protects the arms and torso from accidental spills and contamination.
Full-Length Pants and Closed-Toe Shoes Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[3] This simple yet effective measure prevents accidental contact with spilled materials.

This multi-component approach ensures that all potential routes of dermal exposure are addressed, creating a self-validating system of protection where each element reinforces the others.

Respiratory Protection: Safeguarding Against Inhalation

While specific inhalation toxicity data for this compound is limited, the potential for fine powders to become airborne necessitates a cautious approach to respiratory protection.

  • Engineering Controls as Primary Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the generation of airborne dust.[4]

  • When Respiratory Protection is Required: In situations where a fume hood is not available or if there is a potential for significant aerosolization, respiratory protection is necessary. A NIOSH/MSHA-approved respirator with a particulate filter (conforming to EN 143) is recommended.[4] For emergencies or unknown exposure levels, a full-face, positive-pressure, air-supplied respirator should be used.[3]

The logic behind this tiered approach is to prioritize engineering controls to remove the hazard at its source, with respiratory PPE serving as a crucial backup and for non-routine situations.

Procedural Discipline: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is as much about its correct use as its selection. The following step-by-step protocols are designed to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.

Donning PPE Workflow

PPE_Donning_Workflow start Start: Clean Hands lab_coat 1. Don Lab Coat (fully buttoned) start->lab_coat respirator 2. Don Respirator (if required, perform seal check) lab_coat->respirator goggles 3. Don Eye Protection (goggles/face shield) respirator->goggles gloves 4. Don Gloves (pull cuffs over lab coat sleeves) goggles->gloves end Ready for Work gloves->end

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

PPE_Doffing_Workflow start Start: At Decontamination Area gloves 1. Remove Gloves (peel away from body) start->gloves goggles 2. Remove Eye Protection (handle by straps) gloves->goggles lab_coat 3. Remove Lab Coat (roll inside-out) goggles->lab_coat respirator 4. Remove Respirator (if used) lab_coat->respirator wash_hands 5. Wash Hands Thoroughly respirator->wash_hands end Procedure Complete wash_hands->end

Caption: Step-by-step procedure for safe PPE removal.

Disposal Plan: A Critical Final Step

Contaminated PPE is considered hazardous waste and must be disposed of accordingly.

  • Gloves and other disposable items: Place in a designated, clearly labeled hazardous waste container.[7]

  • Reusable PPE (e.g., lab coats, goggles): Decontaminate according to your institution's established procedures. If decontamination is not possible, dispose of as hazardous waste.

  • Waste Containers: All waste containers must be kept closed except when adding waste and should be stored in a designated satellite accumulation area.[8]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and decisive action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3] Use an emergency safety shower if a large area is exposed.[3] Seek medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen.[4] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[9]

All spills should be cleaned up immediately by trained personnel using appropriate spill kits. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[7]

Conclusion: A Culture of Safety

The responsible use of this compound in research and development necessitates an unwavering commitment to safety. By understanding the potential hazards and rigorously adhering to the PPE protocols outlined in this guide, we can foster a laboratory environment where scientific advancement and personal safety are mutually reinforcing. This procedural guide is a living document; as more information becomes available about this compound, these recommendations will be updated to reflect the best practices in chemical handling and laboratory safety.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.